molecular formula C9H20BrNO B1590344 4-Butyl-4-methylmorpholin-4-ium bromide CAS No. 75174-77-5

4-Butyl-4-methylmorpholin-4-ium bromide

Cat. No.: B1590344
CAS No.: 75174-77-5
M. Wt: 238.17 g/mol
InChI Key: SGEIRJDUZYOROE-UHFFFAOYSA-M
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Description

4-Butyl-4-methylmorpholin-4-ium bromide is an organic salt with the CAS number 75174-77-5 and a molecular formula of C9H20BrNO . It is classified as an ionic liquid, a class of compounds with unique properties such as low volatility and high thermal stability. This compound is primarily valued in materials science research. A significant application is its use as an additive in polymer adhesive compositions to enable and enhance microwave radiation curing . Unlike traditional microwave-absorbing fillers, ionic liquids can be integrated into the adhesive matrix more uniformly, allowing for efficient and selective heating that leads to faster curing times and potentially improved adhesive properties without compromising the material's optical characteristics . As a morpholinium-based salt, it also shows potential as a precursor for photobase generators, which are critical components in developing advanced materials like photoresists and for 3D printing technologies . This product is intended for research and industrial applications only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

4-butyl-4-methylmorpholin-4-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO.BrH/c1-3-4-5-10(2)6-8-11-9-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEIRJDUZYOROE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCOCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519790
Record name 4-Butyl-4-methylmorpholin-4-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75174-77-5
Record name 4-Butyl-4-methylmorpholin-4-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 4-butyl-4-methylmorpholin-4-ium bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Butyl-4-methylmorpholin-4-ium Bromide

Foreword

This guide provides a comprehensive technical overview of this compound, a quaternary ammonium salt belonging to the promising class of morpholinium-based ionic liquids. As functional materials, these compounds are gaining significant traction in diverse fields such as electrochemistry, catalysis, and drug development due to their unique physicochemical properties, including low volatility, high thermal stability, and tunable conductivity.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed methodology for the synthesis of this compound, a robust framework for its characterization, and insights into the scientific principles underpinning these protocols.

Strategic Approach to Synthesis: The Quaternization of N-Methylmorpholine

The synthesis of this compound is most effectively achieved through the quaternization of N-methylmorpholine. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Mechanistic Rationale

The core of this synthesis lies in the nucleophilic character of the tertiary amine, N-methylmorpholine. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbon atom of n-butyl bromide, which is polarized due to the high electronegativity of the bromine atom. This concerted, single-step reaction results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, yielding the desired quaternary ammonium salt. The choice of solvent and temperature is critical; a polar aprotic solvent is used to solvate the reactants without interfering with the nucleophile, while elevated temperatures are employed to overcome the reaction's activation energy, thereby increasing the reaction rate.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-alkyl-N-methylmorpholinium salts.[4]

Materials and Equipment:

  • N-Methylmorpholine (C₅H₁₁NO, MW: 101.15 g/mol ), 0.2 mol (22.3 mL)

  • n-Butyl Bromide (C₄H₉Br, MW: 137.02 g/mol ), 0.2 mol (21.4 mL)

  • Methyl Ethyl Ketone (MEK), 80 mL

  • 250 mL Sulfonating flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Drip funnel

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper for vacuum filtration

  • Vacuum oven

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a 250 mL flask with a magnetic stirrer, reflux condenser, and a drip funnel. Ensure all glassware is dry.

  • Charging the Reactor: Charge the flask with 22.3 mL (0.2 mol) of N-methylmorpholine and 80 mL of methyl ethyl ketone (MEK).

  • Reactant Addition: Begin stirring the solution. Add 21.4 mL (0.2 mol) of n-butyl bromide dropwise from the drip funnel over a period of approximately 20 minutes. The dropwise addition is crucial to control the initial exotherm of the reaction.

  • Reaction Under Reflux: After the addition is complete, heat the mixture to reflux (approximately 80°C for MEK). An initial turbidity will be observed, which will progress to a denser, orange-brown crystalline slurry as the product precipitates out of the solution.[4]

  • Reaction Monitoring & Completion: Maintain the reflux for 7 hours to ensure the reaction proceeds to completion.

  • Product Isolation: After the reaction period, cool the mixture to room temperature. Isolate the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing and Purification: Wash the filter cake with a small amount of cold MEK to remove any unreacted starting materials or residual solvent. The use of a solvent in which the product is insoluble is a key purification step.

  • Drying: Dry the purified white to off-white crystalline solid under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved. The reported yield for this method is approximately 23%, with a melting point of 205°C.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble Dry Glassware (Flask, Condenser, Funnel) B Charge Flask: N-Methylmorpholine + MEK A->B C Dropwise Addition: n-Butyl Bromide B->C D Heat to Reflux (~80°C) for 7 hours C->D E Cool to Room Temperature D->E F Vacuum Filtration E->F G Wash with Cold MEK F->G H Dry Under Vacuum G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization Framework

Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system of analysis.

Structural Elucidation

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis, providing an unambiguous map of the molecule's carbon-hydrogen framework.

  • ¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms. The integration of signals corresponds to the ratio of protons, while chemical shifts indicate the electronic environment and multiplicity reveals neighboring protons.

  • ¹³C NMR: Carbon NMR provides a count of unique carbon environments within the molecule.

| Table 1: Predicted NMR Spectral Data for 4-Butyl-4-methylmorpholin-4-ium Cation | | :--- | :--- | :--- | :--- | | Assignment | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | | N-CH₃ | Methyl | ~3.1 - 3.3 (singlet) | ~48 - 50 | | N-CH₂ -(CH₂)₂-CH₃ | Methylene (α) | ~3.3 - 3.5 (triplet) | ~65 - 67 | | N-CH₂-CH₂ -CH₂-CH₃ | Methylene (β) | ~1.6 - 1.8 (multiplet) | ~25 - 27 | | N-(CH₂)₂-CH₂ -CH₃ | Methylene (γ) | ~1.3 - 1.5 (multiplet) | ~19 - 21 | | N-(CH₂)₃-CH₃ | Methyl (δ) | ~0.9 - 1.0 (triplet) | ~13 - 14 | | O-CH₂ -CH₂-N⁺ | Morpholine Ring | ~3.9 - 4.1 (multiplet) | ~63 - 65 | | O-CH₂-CH₂ -N⁺ | Morpholine Ring | ~3.5 - 3.7 (multiplet) | ~60 - 62 | (Note: Predicted shifts are based on analogous structures and may vary with solvent and concentration.[5])

2.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[6] It serves as a rapid "fingerprint" verification of the compound's structure.

| Table 2: Key FTIR Absorption Bands for this compound | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration Type | Functional Group | | 2960 - 2850 | C-H Stretching | Alkyl chains (butyl, methyl) & Morpholine ring | | 1470 - 1450 | C-H Bending | Methylene (-CH₂-) scissoring | | 1130 - 1085 | C-O-C Stretching | Ether linkage in morpholine ring | | 1050 - 1000 | C-N Stretching | C-N bond in the morpholine ring | (Note: The absence of a broad N-H stretch above 3200 cm⁻¹ helps confirm the formation of the quaternary amine from the tertiary amine precursor.[7])

Identity and Purity Confirmation

2.2.1 Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the target cation. Electrospray Ionization (ESI) is the method of choice for pre-formed ionic species like quaternary ammonium salts, as it gently transfers the ions from solution to the gas phase for analysis.[8][9]

  • Expected Result: In positive-ion ESI-MS, the analysis should reveal a prominent peak corresponding to the 4-butyl-4-methylmorpholin-4-ium cation ([C₉H₂₀NO]⁺).

  • Calculated Monoisotopic Mass of Cation: 158.1545 g/mol .

2.2.2 Physicochemical Analysis

  • Melting Point: A sharp and reproducible melting point is a strong indicator of high purity. The literature value for this compound is 205°C.[4]

  • Thermogravimetric Analysis (TGA): TGA can be employed to determine the thermal stability and decomposition temperature of the ionic liquid, a critical parameter for applications at elevated temperatures.[2]

Characterization Workflow Diagram

Characterization_Workflow cluster_primary Primary Structural Confirmation cluster_secondary Identity & Purity Verification cluster_advanced Advanced Property Analysis NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (ESI-MS) NMR->MS Confirms Structure FTIR FTIR Spectroscopy FTIR->MS Confirms Functional Groups MP Melting Point Analysis MS->MP Confirms Identity TGA Thermogravimetric Analysis (TGA) MP->TGA Assesses Purity CV Electrochemical Analysis (e.g., CV) TGA->CV Determines Properties Product Synthesized Product Product->NMR Product->FTIR

Caption: Logical workflow for the comprehensive characterization of the synthesized product.

Applications and Future Outlook

This compound is not merely a synthetic target but a functional material with considerable potential. As a member of the morpholinium ionic liquid family, it is being explored for several advanced applications:

  • Electrolytes: The inherent ionic conductivity, wide electrochemical window, and thermal stability of morpholinium salts make them strong candidates for use in batteries, supercapacitors, and other electrochemical devices.[10][11]

  • Phase Transfer Catalysts: The quaternary ammonium structure allows it to facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields in organic synthesis.[1]

  • Antimicrobial Agents: Certain morpholinium-based ionic liquids have demonstrated potent antibiofilm and antimicrobial properties, opening avenues for their use in biomedical applications and disinfectant formulations.[12]

  • Materials Science: These ionic liquids can serve as templates or media for the synthesis of nanomaterials, such as gold nanoparticles.[11]

The straightforward synthesis and versatile properties of this compound position it as a valuable building block for both fundamental research and the development of next-generation technologies.

References

  • PrepChem. (n.d.). Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide. Retrieved from [Link]

  • Kohestani, B., et al. (n.d.). Synthesis, Characterization, 81Br NMR and Electronic Spectra of [(C4H9)4N][CrO3Br] and. Asian Journal of Chemistry.
  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1983). Kinetics of quaternization of 4-methyl and 4-ethyl pyridine with n-propyl and n-butyl bromide in sulpholane. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]

  • University of Turku. (n.d.). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Retrieved from [Link]

  • University of Southampton. (n.d.). Mass Spectrometry - Help - Interpretation of Spectre. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa. Retrieved from [Link]

  • RSC Publishing. (n.d.). New organic ionic plastic crystals utilizing the morpholinium cation. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of Morpholinium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Morpholinium-based ionic liquids (Mor-ILs) are a versatile class of molten salts exhibiting a unique combination of favorable physicochemical properties, including appreciable thermal stability, tunable viscosity and conductivity, and a wide electrochemical window.[1][2] These characteristics, coupled with their often lower cost and toxicity compared to other ionic liquid families, have positioned them as promising candidates for a diverse range of applications, from electrolytes in energy storage devices to advanced drug delivery vehicles.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of Mor-ILs, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis of these materials and provide a detailed examination of their density, viscosity, ionic conductivity, and thermal stability. Each section will not only present key data but also elucidate the underlying molecular principles and provide standardized, field-proven experimental protocols for their characterization.

Introduction to Morpholinium-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, a feature that imparts a unique set of properties including low vapor pressure, high thermal stability, and tunable solvency.[5] Mor-ILs are a specific class of ILs where the cation is based on the morpholine heterocyclic ring. The morpholinium cation's structure, which includes an oxygen atom, influences its polarity and interactions with anions and other molecules, thereby affecting the bulk properties of the IL.[2] The ability to modify the substituents on the nitrogen atom of the morpholine ring, as well as to pair it with a wide variety of anions, allows for the fine-tuning of the physicochemical properties of the resulting IL to suit specific applications.[1][6] This "designability" is a key advantage of Mor-ILs and has led to their exploration in fields such as organic synthesis, nanomaterial preparation, and electrochemistry.[1][6]

Synthesis of Morpholinium-Based Ionic Liquids

The synthesis of Mor-ILs is typically achieved through a two-step process involving quaternization of a morpholine derivative followed by an anion exchange reaction. This approach offers a cost-effective and versatile route to a wide array of Mor-ILs.[7]

General Synthesis Workflow

The synthesis process can be broken down into two main stages as illustrated in the workflow diagram below.

SynthesisWorkflow cluster_quaternization Step 1: Quaternization cluster_anion_exchange Step 2: Anion Exchange (Metathesis) N_Methylmorpholine N-Alkylmorpholine Reflux Reflux (e.g., 75-80 °C, 24h) N_Methylmorpholine->Reflux AlkylHalide Alkyl Halide (e.g., 1-chlorododecane) AlkylHalide->Reflux Solvent Acetonitrile Solvent->Reflux KI Potassium Iodide (catalyst) KI->Reflux Intermediate N-Alkyl-N'-methylmorpholinium Halide Reflux->Intermediate Intermediate2 N-Alkyl-N'-methylmorpholinium Hydroxide Intermediate->Intermediate2 Reaction with Base AnionSource Anion Source (e.g., 3-hydroxy-2-naphthoic acid) Final_IL Final Morpholinium-Based Ionic Liquid AnionSource->Final_IL Neutralization Base Base (e.g., KOH) Intermediate2->Final_IL

Caption: General workflow for the synthesis of morpholinium-based ionic liquids.

Detailed Experimental Protocol: Synthesis of N-Dodecyl-N-methylmorpholinium 3-Hydroxy-2-naphthoate

This protocol is adapted from a method described for the synthesis of surface-active ionic liquids.[7]

Part 1: Quaternization

  • To a round-bottom flask, add 4-methyl morpholine (0.181 mol), 1-chlorododecane (0.181 mol), potassium carbonate (0.181 mol), and potassium iodide (0.090 mol) in acetonitrile.

  • Fit the flask with a reflux condenser and flush the system with nitrogen.

  • Heat the mixture to reflux at 75–80 °C with continuous stirring for 24 hours in the dark.

  • After cooling, filter the resulting residue.

  • Evaporate the solvent from the filtrate to obtain a viscous orange solution of N-dodecyl-N-methylmorpholinium iodide.

Part 2: Anion Exchange

  • Prepare an aqueous solution of N-dodecyl-N-methylmorpholinium hydroxide ([C₁₂mmor][OH]) from the N-dodecyl-N-methylmorpholinium iodide synthesized in Part 1.

  • Neutralize the aqueous solution of [C₁₂mmor][OH] with 3-hydroxy-2-naphthoic acid.

  • Dry the resulting product to obtain the final waxy orange N-dodecyl-N-methylmorpholinium 3-hydroxy-2-naphthoate ([C₁₂mmor][3-H-2-n]).

Physicochemical Properties

The utility of Mor-ILs is intrinsically linked to their physicochemical properties. The following sections detail the key properties, their measurement, and provide comparative data for a selection of Mor-ILs.

Density

Density is a fundamental property that influences the design of processes involving fluid dynamics. The density of Mor-ILs is influenced by the nature of both the cation and the anion, with longer alkyl chains on the cation generally leading to a decrease in density due to less efficient packing.

Table 1: Density of Selected Morpholinium-Based Ionic Liquids

Ionic Liquid CationAnionTemperature (K)Density (g·cm⁻³)Reference
N-methylmorpholiniumFormate298.151.166[3]
N-ethylmorpholiniumFormate298.151.134[3]
N-propyl-N-methylmorpholinium[NTf₂]⁻298.151.428
N-butyl-N-methylmorpholinium[NTf₂]⁻298.151.396
N-ethyl-N-methylmorpholinium[BF₄]⁻298.151.23[8]

Experimental Protocol: Density Measurement

Density is typically measured using a vibrating tube densimeter.[9]

  • Calibrate the densimeter with dry air and deionized water at the desired temperature.

  • Inject the Mor-IL sample into the measuring cell, ensuring no air bubbles are present.

  • Allow the sample to thermally equilibrate.

  • Record the oscillation period of the vibrating tube.

  • Calculate the density based on the instrument's calibration constants and the measured oscillation period.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transport, such as in electrolytes and reaction media.[10] The viscosity of Mor-ILs is highly dependent on temperature, decreasing as temperature increases.[11] It is also influenced by the size and shape of the constituent ions and the strength of the intermolecular forces.

Table 2: Viscosity of Selected Morpholinium-Based Ionic Liquids

Ionic Liquid CationAnionTemperature (K)Viscosity (mPa·s)Reference
N-methylmorpholiniumFormate298.1545.4[3]
N-ethylmorpholiniumFormate298.1549.3[3]
N-propyl-N-methylmorpholinium[NTf₂]⁻298.1573
N-butyl-N-methylmorpholinium[NTf₂]⁻298.1586

Experimental Protocol: Viscosity Measurement

Viscosity is commonly measured using a rotational viscometer or a capillary viscometer.[12]

  • Calibrate the viscometer with a standard fluid of known viscosity.

  • Place a known volume of the Mor-IL sample into the viscometer's sample holder.

  • Allow the sample to reach the desired temperature.

  • For a rotational viscometer, measure the torque required to rotate a spindle at a constant angular velocity. For a capillary viscometer, measure the time it takes for the liquid to flow through a capillary of a known diameter.

  • Calculate the viscosity based on the instrument's calibration and the measured parameters.

Ionic Conductivity

Ionic conductivity is a measure of an IL's ability to conduct an electric current and is a key performance indicator for electrolyte applications.[2] The conductivity of Mor-ILs is influenced by the mobility of the ions, which is in turn affected by viscosity and temperature.[3][13] Generally, higher temperatures and lower viscosities lead to higher ionic conductivities.[11]

Table 3: Ionic Conductivity of Selected Morpholinium-Based Ionic Liquids

Ionic Liquid CationAnionTemperature (°C)Ionic Conductivity (mS·cm⁻¹)Reference
N-methylmorpholiniumFormate2516.8[3][13]
N-ethylmorpholiniumFormate2510.0[3][13]
N-methylmorpholiniumFormate10029[3][13]
N-ethylmorpholiniumFormate10021[3][13]
N-ethyl-N-methylmorpholinium[TFSI]⁻--[6]
N-butyl-N-methylmorpholinium[TFSI]⁻--[6]

Experimental Protocol: Ionic Conductivity Measurement

Ionic conductivity is typically measured using a conductivity cell and an impedance spectrometer.[14]

  • Calibrate the conductivity cell using a standard solution of known conductivity (e.g., KCl solution).

  • Fill the conductivity cell with the Mor-IL sample, ensuring the electrodes are fully immersed.

  • Connect the cell to an impedance spectrometer and allow the sample to reach the desired temperature.

  • Measure the impedance of the sample over a range of frequencies.

  • Determine the bulk resistance of the IL from the impedance data (typically from the intercept of the Nyquist plot with the real axis).

  • Calculate the ionic conductivity using the cell constant and the measured resistance.

Thermal Stability

The thermal stability of an IL determines its operational temperature range and is a critical factor for high-temperature applications.[15][16] The thermal stability of Mor-ILs is influenced by the strength of the bonds within the cation and anion, as well as the nature of the interactions between them.[17]

Table 4: Thermal Decomposition Temperatures of Selected Morpholinium-Based Ionic Liquids

Ionic Liquid CationAnionDecomposition Temperature (Tonset, °C)Reference
N-propyl-N-methylmorpholinium[NTf₂]⁻398
N-butyl-N-methylmorpholinium[NTf₂]⁻399
Dicationic (C4 linker)Br⁻~200-520[17]
Dicationic (C4 linker)[NTf₂]⁻~200-520[17]

Experimental Protocol: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is the standard method for determining the thermal stability of ILs.[14][18]

  • Place a small, accurately weighed sample of the Mor-IL (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the sample's mass as a function of temperature.

  • The onset decomposition temperature (Tonset) is typically determined as the temperature at which a significant mass loss begins.

TGAWorkflow Start Start SamplePrep Prepare Sample (5-10 mg) Start->SamplePrep LoadSample Load Sample into TGA SamplePrep->LoadSample SetParameters Set TGA Parameters (Heating Rate, Atmosphere) LoadSample->SetParameters RunTGA Run TGA Experiment SetParameters->RunTGA DataAcquisition Record Mass vs. Temperature RunTGA->DataAcquisition Analysis Analyze TGA Curve DataAcquisition->Analysis Tonset Determine T_onset Analysis->Tonset End End Tonset->End

Caption: Workflow for determining thermal stability using TGA.

Applications in Drug Development

The unique properties of Mor-ILs make them attractive for various applications in the pharmaceutical and biomedical fields.[4][5] Their ability to solubilize poorly soluble drugs can enhance drug delivery and bioavailability.[4] Furthermore, certain Mor-ILs have demonstrated intrinsic biological activity, such as antimicrobial and anticancer properties.[7][19] For example, N-dodecyl-N-methylmorpholinium salicylate has shown promising cytotoxic effects against lung cancer cells.[7] The designability of Mor-ILs allows for the creation of task-specific ionic liquids with optimized properties for targeted drug delivery systems.[5]

Conclusion

Morpholinium-based ionic liquids represent a highly versatile and promising class of materials. Their tunable physicochemical properties, including density, viscosity, ionic conductivity, and thermal stability, can be tailored through synthetic modifications to meet the demands of a wide range of applications. This guide has provided a foundational understanding of these key properties and the experimental methodologies used for their characterization. As research in this area continues to expand, Mor-ILs are poised to play an increasingly important role in the development of advanced technologies, particularly in the fields of energy storage and drug delivery.

References

  • ACS Omega. Unveiling the Potential of Morpholinium Surface Active Ionic Liquids for Epidermal Growth Factor Receptor Inhibition: Synthesis, Integrating Molecular Docking, Dynamics, and In Vitro Studies. [Link]

  • The Journal of Physical Chemistry B. Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. [Link]

  • Royal Society of Chemistry. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. [Link]

  • MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link]

  • ResearchGate. Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes | Request PDF. [Link]

  • University of York. VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME. [Link]

  • ResearchGate. Density, sound velocity, viscosity, and refractive index of new morpholinium ionic liquids with amino acid-based anions: Effect of temperature, alkyl chain length, and anion | Request PDF. [Link]

  • ResearchGate. Synthesis and ionic conductivities of lithium-doped morpholinium salts. [Link]

  • ResearchGate. Synthesis, thermal behavior and kinetic study of N-morpholinium dicationic ionic liquids by thermogravimetry | Request PDF. [Link]

  • ACS Publications. Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. [Link]

  • MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link]

  • National Institutes of Health. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. [Link]

  • National Institutes of Health. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. [Link]

  • PubMed. Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa. [Link]

  • Frontiers. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. [Link]

  • MDPI. Densities and Viscosities of Ionic Liquid with Organic Solvents. [Link]

  • ResearchGate. (PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents. [Link]

  • ResearchGate. Predicting Density and Refractive Index of Ionic Liquids. [Link]

Sources

An In-depth Technical Guide to the Thermal Decomposition Temperature of 4-butyl-4-methylmorpholin-4-ium bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermal stability of 4-butyl-4-methylmorpholin-4-ium bromide (also known as N-butyl-N-methylmorpholinium bromide), an ionic liquid of interest to researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple data sheet to offer insights into the experimental determination of its thermal decomposition temperature, the underlying chemical principles, and a comparative analysis with related compounds.

Introduction: The Significance of Thermal Stability in Ionic Liquids

Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention for their unique physicochemical properties, including low volatility, high ionic conductivity, and wide electrochemical windows. This compound belongs to the morpholinium class of ILs, which are valued for their potential applications as electrolytes, catalysts, and stabilizers.[1]

The thermal stability of an ionic liquid is a critical parameter that dictates its operational window in various applications. For instance, in chemical synthesis, a high decomposition temperature allows for a broader range of reaction conditions. In electrochemical devices, thermal stability is paramount for safety and longevity. Therefore, a thorough understanding of the thermal decomposition temperature of this compound is essential for its effective and safe utilization.

Core Subject: Thermal Decomposition of this compound

The thermal decomposition of this compound has been experimentally determined to be approximately 200.00°C .[1] This value was established through thermogravimetric analysis (TGA), a standard technique for assessing the thermal stability of materials.

Comparative Thermal Stability

A study of various N-alkyl-N-methylmorpholinium bromide salts revealed the influence of the alkyl chain length on the decomposition temperature. The thermal stability of this compound is comparable to that of its longer-chain analogues, N-octyl-N-methylmorpholinium bromide and N-dodecyl-N-methylmorpholinium bromide, which also decompose at around 200.00°C.[1] Interestingly, the shorter-chain analogue, N-ethyl-N-methylmorpholinium bromide, exhibits a higher decomposition temperature of approximately 230.00°C.[1] This suggests that for this particular series of morpholinium bromides, the thermal stability does not follow a simple trend with increasing alkyl chain length.

CompoundAbbreviationDecomposition Temperature (°C)
N-ethyl-N-methylmorpholinium bromide[Mor1,2][Br]~230.00
N-butyl-N-methylmorpholinium bromide [Mor1,4][Br] ~200.00
N-octyl-N-methylmorpholinium bromide[Mor1,8][Br]~200.00
N-dodecyl-N-methylmorpholinium bromide[Mor1,12][Br]~200.00
Data sourced from Kim et al. (2005).[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

The determination of the thermal decomposition temperature of this compound is reliably achieved using Thermogravimetric Analysis (TGA). This technique continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere.

Step-by-Step TGA Methodology
  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan, commonly made of alumina or platinum.

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidative degradation. The desired heating rate is programmed, a common rate being 10°C/min.

  • Heating Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600°C).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset decomposition temperature is typically determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline and the tangent of the decomposition curve.

Visualization of the TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh Sample (5-10 mg) start->weigh place Place in TGA Pan weigh->place load Load into TGA place->load purge Purge with N2 load->purge heat Heat at 10°C/min purge->heat record Record Mass vs. Temp heat->record plot Plot TGA Curve record->plot determine Determine Onset Temp. plot->determine report Report T_decomp ≈ 200°C determine->report

Caption: Workflow for determining the thermal decomposition temperature using TGA.

Mechanistic Insights into Decomposition

The thermal decomposition of quaternary ammonium halides, such as this compound, can proceed through several pathways. The most common mechanisms are Hofmann elimination and nucleophilic substitution (SN2).

  • Hofmann Elimination: This pathway requires a beta-hydrogen atom. The bromide anion acts as a base, abstracting a proton from the butyl or methyl group, leading to the formation of an alkene (butene or ethene), a tertiary amine (N-methylmorpholine or N-butylmorpholine), and hydrogen bromide.

  • SN2 Reaction: The bromide anion can also act as a nucleophile, attacking one of the alkyl groups (butyl or methyl) attached to the nitrogen atom. This results in the formation of an alkyl bromide (butyl bromide or methyl bromide) and N-methylmorpholine or N-butylmorpholine.

The predominant mechanism is influenced by factors such as the structure of the cation and the basicity/nucleophilicity of the anion.

Logical Relationship of Decomposition Pathways

Decomposition_Pathways cluster_hofmann Hofmann Elimination cluster_sn2 SN2 Reaction start This compound (Heat) butene Butene start->butene n_methylmorpholine N-methylmorpholine start->n_methylmorpholine hbr1 HBr start->hbr1 butyl_bromide Butyl bromide start->butyl_bromide n_methylmorpholine2 N-methylmorpholine start->n_methylmorpholine2

Caption: Potential thermal decomposition pathways for the ionic liquid.

Conclusion

This technical guide has established that the thermal decomposition temperature of this compound is approximately 200.00°C, as determined by thermogravimetric analysis. This value places it in a similar stability range as its longer-chain N-alkyl-N-methylmorpholinium bromide counterparts, while being less stable than the N-ethyl analogue. A standardized TGA protocol is the recommended method for verifying this critical property. Understanding the potential decomposition pathways, primarily Hofmann elimination and SN2 reactions, is crucial for predicting byproducts and ensuring safe handling at elevated temperatures. This information is vital for researchers and professionals considering the use of this ionic liquid in high-temperature applications.

References

  • Kim, K.S., Choi, S., Lee, H., Lee, C., & Lee, H. (2005). Thermal and Electrochemical Properties of Morpholinium Salts with Bromide Anion. Journal of the Korean Industrial and Engineering Chemistry, 16(6), 813-818. [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility Parameters of 4-butyl-4-methylmorpholin-4-ium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility parameters of the ionic liquid 4-butyl-4-methylmorpholin-4-ium bromide. In the absence of previously published data for this specific compound, this guide focuses on robust experimental and theoretical methodologies. We delve into the foundational principles of Hildebrand and Hansen solubility parameters, offering detailed, step-by-step protocols for their determination using Inverse Gas Chromatography (IGC) and the Hansen Solubility Sphere (HSS) method. Furthermore, we explore the potential of theoretical estimation through group contribution methods. This document is structured to provide not only procedural instructions but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the principles and their practical application. The guide includes data presentation formats, visual workflows, and a comprehensive list of references to support further investigation.

Introduction: The Significance of Solubility Parameters in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For ionic liquids (ILs) such as this compound, which are increasingly explored as solvents, excipients, and even APIs themselves, a quantitative understanding of their miscibility and interaction with other substances is paramount. Solubility parameters provide a powerful predictive tool for formulation development, enabling scientists to screen for suitable solvents, predict polymer-drug compatibility, and design stable and effective drug delivery systems.

This guide will focus on two key types of solubility parameters:

  • Hildebrand Solubility Parameter (δ): A single-value parameter representing the cohesive energy density of a material. It is a useful initial indicator of miscibility, based on the principle that substances with similar δ values are likely to be miscible.

  • Hansen Solubility Parameters (HSP): An extension of the Hildebrand parameter, which deconstructs the total cohesive energy into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). This three-dimensional approach offers a more nuanced and accurate prediction of solubility behavior.

This guide will equip the reader with the necessary knowledge and practical protocols to determine these crucial parameters for this compound.

Synthesis of this compound

A reliable synthesis of the target ionic liquid is the foundational step for any subsequent characterization. The following protocol is based on established methods for the quaternization of tertiary amines.[1]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a 250 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 22.3 ml (0.2 mol) of N-methylmorpholine and 80 ml of methyl ethyl ketone (MEK).

  • Addition of Alkyl Halide: While stirring, add 21.4 ml (0.2 mol) of n-butyl bromide dropwise to the flask over a period of 20 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C). An initial turbidity will be observed, which will progress to a denser, orange-brown mixture. Continue refluxing for 7 hours.

  • Isolation of Product: After the reaction is complete, cool the mixture and filter the crystalline slurry using suction filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold MEK and then dry the product under vacuum to yield N-butyl-N-methylmorpholinium bromide.

Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis Workflow Start Start Reaction_Setup Combine N-methylmorpholine and MEK in flask Start->Reaction_Setup Addition Add n-butyl bromide dropwise Reaction_Setup->Addition Reflux Reflux at 80°C for 7 hours Addition->Reflux Isolation Cool and filter the product Reflux->Isolation Washing_Drying Wash with cold MEK and dry under vacuum Isolation->Washing_Drying End Obtain pure This compound Washing_Drying->End G cluster_igc IGC Data Analysis Workflow Raw_Data Retention Times of Probe Solvents Vg Calculate Specific Retention Volume (Vg) Raw_Data->Vg Activity_Coeff Determine Activity Coefficient at Infinite Dilution (γ∞) Vg->Activity_Coeff Flory_Huggins Calculate Flory-Huggins Interaction Parameter (χ∞) Activity_Coeff->Flory_Huggins Hildebrand_Plot Plot (δ₁²/RT - χ∞) vs. δ₁ Flory_Huggins->Hildebrand_Plot Hildebrand_Value Determine Hildebrand Solubility Parameter (δ₂) from the slope Hildebrand_Plot->Hildebrand_Value G cluster_hss Hansen Solubility Sphere Method Workflow Start Start Solvent_Selection Select a diverse range of solvents Start->Solvent_Selection Solubility_Testing Dissolve the ionic liquid in each solvent Solvent_Selection->Solubility_Testing Scoring Score solubility as 'good' (1) or 'bad' (0) Solubility_Testing->Scoring HSPiP_Analysis Input data into HSPiP software Scoring->HSPiP_Analysis HSP_Values Obtain δd, δp, δh, and R₀ HSPiP_Analysis->HSP_Values End End HSP_Values->End

Sources

Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-butyl-4-methylmorpholin-4-ium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the potential research avenues for 4-butyl-4-methylmorpholin-4-ium bromide (BMMB), a morpholinium-based ionic liquid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple overview to offer a strategic analysis of promising applications, grounded in existing data for BMMB and its structural analogs. We will delve into the synthesis, physicochemical properties, and prospective uses in electrochemistry, catalysis, biomass processing, and biochemistry, all while maintaining a critical perspective on its environmental and toxicological profile.

Foundational Knowledge: Synthesis and Physicochemical Properties

A thorough understanding of a compound's synthesis and fundamental properties is the bedrock of innovative research. This compound, with the CAS number 75174-77-5, is a quaternary ammonium salt that has garnered interest for its potential as a versatile ionic liquid.

Synthesis of this compound

The synthesis of BMMB is a straightforward quaternization reaction. A reliable method involves the reaction of N-methylmorpholine with n-butyl bromide.[1]

Detailed Experimental Protocol:

  • Reaction Setup: In a 250 ml sulfonating flask equipped with a magnetic stirrer, drip funnel, and reflux condenser, charge 22.3 ml (0.2 mol) of N-methylmorpholine and 80 ml of methyl ethyl ketone (MEK).

  • Addition of Alkyl Halide: Add 21.4 ml (0.2 mol) of n-butyl bromide dropwise over 20 minutes.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C). The reaction mixture will initially become turbid and then thicken to an orange-brown crystalline slurry.

  • Reaction Time: Maintain the reflux for 7 hours.

  • Isolation and Purification: After the reaction is complete, filter the crystalline slurry by suction. Wash the filter residue with a small amount of MEK and dry the product under vacuum.

This protocol yields this compound with a melting point of 205°C.[1] The yield for this specific protocol is reported to be 23%.[1]

Logical Flow of Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification N-methylmorpholine N-methylmorpholine Reaction Quaternization N-methylmorpholine->Reaction 0.2 mol n-butyl bromide n-butyl bromide n-butyl bromide->Reaction 0.2 mol Methyl Ethyl Ketone (Solvent) Methyl Ethyl Ketone (Solvent) Methyl Ethyl Ketone (Solvent)->Reaction Reflux (80°C) Reflux (80°C) Reflux (80°C)->Reaction 7 hours 7 hours 7 hours->Reaction Filtration Filtration Reaction->Filtration Washing (MEK) Washing (MEK) Filtration->Washing (MEK) Drying (vacuum) Drying (vacuum) Washing (MEK)->Drying (vacuum) Product 4-butyl-4-methyl- morpholin-4-ium bromide Drying (vacuum)->Product Yield: 23% M.P.: 205°C

Caption: Synthesis workflow for this compound.

Physicochemical Properties

The physicochemical properties of BMMB are crucial for determining its suitability for various applications.

PropertyValueSource
CAS Number 75174-77-5[2]
Molecular Formula C₉H₂₀BrNO[2]
Molecular Weight 238.16 g/mol [2]
Melting Point 205°C[1]
Appearance White to light yellow crystalline powder[3][4]

These properties suggest a stable, solid compound at room temperature, a characteristic that can be advantageous for handling and storage.

Emerging Research Area: Electrochemical Applications

The investigation of ionic liquids as components in electrochemical devices is a burgeoning field. While direct studies on BMMB are limited, research on its close analogs, N-methyl-N-propylmorpholinium bromide and 4-ethyl-4-methylmorpholinium bromide, provides a strong rationale for its potential in this area.

Flow Batteries

A significant potential application for BMMB is as a complexing agent in zinc-bromine flow batteries (ZBFBs). In these batteries, quaternary amines are used to complex with bromine, forming an organic phase that is immiscible with the aqueous electrolyte. This sequestration of bromine is vital for the battery's performance and safety.

A study on N-methyl-N-propylmorpholinium bromide (MPM-Br) demonstrated its effectiveness as a bromine complexing agent. The study found that a longer alkyl chain on the morpholinium cation can lead to a lower amount of free bromine in the electrolyte, which is beneficial for cell efficiency. This suggests that the butyl group in BMMB could offer even better performance in this regard.

Proposed Research Directive:

  • Synthesis and Characterization: Synthesize BMMB and characterize its physicochemical properties, including its thermal stability and solubility in relevant electrolyte solutions.

  • Electrochemical Performance: Investigate the performance of BMMB as a bromine complexing agent in a ZBFB. Key performance indicators to measure include coulombic efficiency, voltage efficiency, and energy efficiency over multiple charge-discharge cycles.

  • Comparative Analysis: Compare the performance of BMMB with that of its shorter-chain analogs (propyl and ethyl derivatives) to establish a clear structure-performance relationship.

Electrolytes for Batteries and Supercapacitors

The ethyl analog, 4-ethyl-4-methylmorpholinium bromide, has been identified as an effective electrolyte in various electrochemical applications, enhancing the performance of batteries and supercapacitors.[3][5] This is attributed to its ionic nature, which facilitates ion transport. BMMB, with its similar morpholinium core, is a prime candidate for investigation as an electrolyte component.

Proposed Research Directive:

  • Ionic Conductivity Measurements: Determine the ionic conductivity of BMMB in various organic solvents commonly used in battery and supercapacitor electrolytes.

  • Electrochemical Stability Window: Evaluate the electrochemical stability window of BMMB-based electrolytes to determine their operating voltage range.

  • Device Prototyping: Fabricate and test prototype batteries or supercapacitors using BMMB-based electrolytes to assess their performance characteristics, such as specific capacitance, energy density, and power density.

Conceptual Workflow for Electrochemical Research:

G cluster_flow_battery Flow Battery Application cluster_electrolyte Electrolyte Application BMMB 4-butyl-4-methyl- morpholin-4-ium bromide Complexing Agent Complexing Agent BMMB->Complexing Agent Investigate as Ionic Conductivity Ionic Conductivity BMMB->Ionic Conductivity Measure ZBFB Performance ZBFB Performance Complexing Agent->ZBFB Performance Evaluate in Electrochemical Stability Electrochemical Stability Ionic Conductivity->Electrochemical Stability Determine Device Performance Device Performance Electrochemical Stability->Device Performance Assess in

Caption: Research workflow for electrochemical applications of BMMB.

Catalysis and Organic Synthesis: A Versatile Mediator

Quaternary ammonium salts are well-established as phase transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. BMMB, with its cationic nature and alkyl chains, is poised to be an effective PTC.

Phase Transfer Catalysis

BMMB can act as an ionic surfactant in phase transfer catalysis, enabling reactions between water-insoluble substrates and aqueous reagents.[2] This is particularly useful in organic synthesis for reactions such as alkylations and carbon-carbon bond formation.[2] The butyl group enhances the lipophilicity of the cation, which can improve its ability to transport anions from the aqueous phase to the organic phase.

Proposed Research Directive:

  • Catalyst Screening: Evaluate the catalytic activity of BMMB in a range of classic PTC reactions, such as the Williamson ether synthesis or the cyanation of alkyl halides.

  • Reaction Optimization: Optimize reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize yield and selectivity.

  • Comparative Studies: Compare the performance of BMMB with commercially available PTCs like tetrabutylammonium bromide (TBAB) to assess its relative efficacy.

Green Chemistry and Biomass Processing

The quest for sustainable chemical processes has driven research into the use of ionic liquids for biomass processing. Morpholinium-based ionic liquids have shown particular promise in the dissolution of cellulose, a key step in the conversion of biomass into biofuels and other valuable chemicals.

Cellulose Dissolution and Biomass Pretreatment

Studies have demonstrated that morpholinium-based ionic liquids can effectively dissolve cellulose.[5][6][7][8][9] The dissolution mechanism involves the disruption of the extensive hydrogen-bonding network in cellulose. The ability of morpholinium acetates, in combination with DMSO, to dissolve cellulose highlights the importance of the anion in this process.[5][6] Furthermore, aqueous solutions of morpholinium hydroxides with alkyl chains longer than ethyl have shown a surprising ability to dissolve cellulose at room temperature.[5][6]

Proposed Research Directive:

  • Anion Exchange: Synthesize a series of BMMB derivatives with different anions (e.g., acetate, formate) and evaluate their ability to dissolve cellulose.

  • Optimization of Dissolution: Investigate the effects of temperature, time, and co-solvents on the cellulose dissolution efficiency of BMMB-based systems.

  • Biomass Pretreatment: Evaluate the effectiveness of BMMB as a pretreatment solvent for various types of lignocellulosic biomass (e.g., wood, agricultural waste). The goal is to enhance the subsequent enzymatic hydrolysis of cellulose to fermentable sugars.

Toxicological and Environmental Profile

A critical aspect of "green chemistry" is the assessment of a compound's environmental impact. While ionic liquids are often touted as green solvents due to their low volatility, their toxicity and biodegradability must be carefully evaluated.

For N-alkyl-N-methylmorpholinium based ionic liquids, it has been shown that toxicity to the marine bacterium Vibrio fischeri increases with the length of the alkyl chain.[2] However, morpholinium-based ionic liquids are generally considered to have lower toxicity compared to those with imidazolium or pyridinium cations.

Proposed Research Directive:

  • Ecotoxicity Studies: Conduct standardized ecotoxicity tests on BMMB using various organisms (e.g., algae, daphnia, fish) to determine its environmental risk profile.

  • Biodegradability Assessment: Evaluate the biodegradability of BMMB using standard methods (e.g., OECD 301) to understand its persistence in the environment.

  • Structure-Toxicity Relationship: Contribute to the understanding of the structure-toxicity relationship of morpholinium ionic liquids by comparing the data for BMMB with that of its shorter and longer chain analogs.

Biochemical and Pharmaceutical Applications

The morpholine moiety is a common feature in many biologically active compounds, and quaternary ammonium salts, in general, exhibit a wide range of biological activities.[10][11][12][13]

Antimicrobial Activity

Quaternary ammonium salts are known for their antimicrobial properties.[11][12][13] The mechanism of action typically involves the disruption of the cell membrane. The lipophilicity of the alkyl chains plays a crucial role in this activity.

Proposed Research Directive:

  • Antimicrobial Screening: Evaluate the antimicrobial activity of BMMB against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi.

  • Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of BMMB to quantify its potency.

  • Mechanism of Action Studies: Investigate the mechanism by which BMMB exerts its antimicrobial effects, for example, through membrane permeabilization assays.

Drug Formulation and Delivery

The ethyl analog of BMMB has been used in drug formulation processes to improve the solubility and stability of pharmaceutical compounds.[3][5] This suggests a potential role for BMMB as an excipient in pharmaceutical formulations.

Proposed Research Directive:

  • Solubility Enhancement Studies: Investigate the ability of BMMB to enhance the aqueous solubility of poorly soluble drugs.

  • Stability Studies: Assess the effect of BMMB on the chemical and physical stability of active pharmaceutical ingredients (APIs).

  • Formulation Development: Explore the use of BMMB in the development of novel drug delivery systems, such as ionic liquid-based formulations for oral or transdermal delivery.

Conclusion

This compound is a compound with a rich and diverse research potential. Drawing on the established properties of its structural analogs, this guide has outlined promising avenues of investigation in electrochemistry, catalysis, biomass processing, and the life sciences. A concerted research effort in these areas, with a strong emphasis on understanding structure-property relationships and a thorough evaluation of its environmental profile, will be crucial in unlocking the full potential of this versatile morpholinium salt. The detailed experimental protocols and logical research workflows provided herein are intended to serve as a launchpad for innovative and impactful scientific discovery.

References

  • Naserifar, S., Koschella, A., Heinze, T., Bernin, D., & Hasani, M. (2023). Investigation of cellulose dissolution in morpholinium-based solvents: impact of solvent structural features on cellulose dissolution. RSC Advances.
  • Raut, D. G., Sundman, O., Su, W., Virtanen, P., Sugano, Y., Kordas, K., & Mikkola, J.-P. (2015). A morpholinium ionic liquid for cellulose dissolution.
  • Chem-Impex. (n.d.). 4-Ethyl-4-methylmorpholinium bromide. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The role and potential of morpholinium-based ionic liquids in dissolution of cellulose. Retrieved January 21, 2026, from [Link]

  • Åbo Akademi University Research Portal. (n.d.). A morpholinium ionic liquid for cellulose dissolution. Retrieved January 21, 2026, from [Link]

  • MDPI. (2017). Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. Retrieved January 21, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide. Retrieved January 21, 2026, from [Link]

  • eScholarship, University of California. (n.d.). Can Multiple Ions in an Ionic Liquid Improve the Biomass Pretreatment Efficacy?. Retrieved January 21, 2026, from [Link]

  • ORCA - University of Southampton. (n.d.). Supplemental Chemical Synthesis. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Retrieved January 21, 2026, from [Link]

  • IRIS - University of Padua. (n.d.). Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. Retrieved January 21, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Pretreatment of biomass using ionic liquids: Research updates. Retrieved January 21, 2026, from [Link]

  • PubMed. (2015). Pretreatment of lignocellulosic biomass with renewable cholinium ionic liquids. Retrieved January 21, 2026, from [Link]

  • PubMed. (2021). Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. Retrieved January 21, 2026, from [Link]

  • MDPI. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved January 21, 2026, from [Link]

Sources

4-butyl-4-methylmorpholin-4-ium bromide discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-butyl-4-methylmorpholin-4-ium bromide: From Synthesis to Potential Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a quaternary ammonium salt with potential applications in diverse scientific and industrial fields. While the specific discovery and historical timeline of this compound are not extensively documented, its synthesis and properties can be understood within the broader context of morpholinium-based ionic liquids and quaternary ammonium salts. This document details a proven synthetic protocol, explores its physicochemical characteristics, and discusses its potential applications based on the known properties of analogous compounds. This guide is intended for researchers, chemists, and professionals in drug development and materials science who are interested in the synthesis and utilization of novel ionic liquids and cationic surfactants.

Introduction: The Significance of Morpholinium-Based Quaternary Salts

Quaternary ammonium salts (QAS) are a class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups. Their unique properties, including their utility as phase transfer catalysts, surfactants, and antimicrobial agents, have led to their widespread use in various industrial and research applications. A significant subclass of QAS is ionic liquids (ILs), which are salts with melting points below 100 °C. These materials are often lauded as "green solvents" due to their low vapor pressure and high thermal stability.

Within the diverse family of ILs, those based on the morpholinium cation have garnered considerable interest. The presence of the oxygen atom in the morpholine ring can influence the physicochemical properties of these salts, such as their viscosity and electrochemical stability, making them attractive for applications in electrochemistry, catalysis, and materials science. This compound is a member of this promising class of compounds, and understanding its synthesis and properties is key to unlocking its potential.

Discovery and History: A Derivative of a Versatile Chemical Family

The specific historical details surrounding the first synthesis of this compound are not well-documented in readily available literature. However, its chemical lineage places it within the well-established field of quaternary ammonium salt chemistry, which dates back to the 19th century. The synthesis of such compounds generally relies on the quaternization of tertiary amines with alkyl halides, a reaction that has been extensively studied and optimized over the decades.

The more recent surge of interest in ionic liquids since the late 20th and early 21st centuries has undoubtedly spurred the synthesis and characterization of a vast array of novel salts, including those based on the morpholinium cation. It is likely that this compound was first synthesized during this period of exploration into new ionic liquid structures and their potential applications. The development of morpholine derivatives for various uses, from pharmaceuticals to industrial solvents, has a longer history, with patents and publications describing the synthesis of N-substituted morpholines for several decades.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and its precursors.

PropertyThis compoundN-Methylmorpholinen-Butyl Bromide
Molecular Formula C₉H₂₀BrNOC₅H₁₁NOC₄H₉Br
Molecular Weight 238.17 g/mol 101.15 g/mol 137.02 g/mol
Appearance Crystalline solidColorless liquidColorless liquid
Melting Point 205 °C[1]-66 °C-112 °C[2]
Boiling Point Not available115-116 °C101-102 °C[2]
Solubility Soluble in polar organic solventsMiscible with waterInsoluble in water, soluble in organic solvents[2]

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of N-methylmorpholine with n-butyl bromide. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl bromide.

Reaction Principle

The lone pair of electrons on the nitrogen atom of N-methylmorpholine attacks the carbon atom bonded to the bromine atom in n-butyl bromide. This leads to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which becomes the counter-ion to the newly formed quaternary ammonium cation. The reaction is typically carried out in a suitable solvent and may be accelerated by heating.

Experimental Protocol

The following detailed protocol is adapted from a verified synthesis procedure.[1]

Materials:

  • N-Methylmorpholine (0.2 mol, 22.3 mL)

  • n-Butyl bromide (0.2 mol, 21.4 mL)

  • Methyl ethyl ketone (MEK) (80 mL)

Equipment:

  • 250 mL sulfonating flask

  • Stirrer

  • Drip funnel

  • Reflux condenser

  • Heating mantle

  • Suction filtration apparatus (Buchner funnel, filter flask)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 250 mL sulfonating flask equipped with a stirrer, drip funnel, and reflux condenser, add 22.3 mL (0.2 mol) of N-methylmorpholine and 80 mL of methyl ethyl ketone.

  • Addition of Alkyl Halide: While stirring, add 21.4 mL (0.2 mol) of n-butyl bromide dropwise from the drip funnel over a period of 20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C). An initial turbidity will be observed, and the mixture will become denser and may turn an orange-brown color as the reaction progresses.

  • Reaction Time: Maintain the reaction at reflux with continuous stirring for 7 hours.

  • Isolation of Product: After 7 hours, cool the reaction mixture to room temperature. A crystalline slurry should have formed.

  • Filtration: Filter the crystalline product using a suction filtration apparatus.

  • Washing: Wash the collected solid with a small amount of cold methyl ethyl ketone to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven to remove any residual solvent.

Expected Outcome:

  • Yield: Approximately 23%

  • Melting Point: 205 °C[1]

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up NMM N-Methylmorpholine Mix Mixing in MEK NMM->Mix NBB n-Butyl Bromide NBB->Mix Reflux Reflux at 80°C for 7h Mix->Reflux Cool Cooling Reflux->Cool Filter Filtration Cool->Filter Wash Washing with MEK Filter->Wash Dry Drying under Vacuum Wash->Dry Product This compound Dry->Product

Caption: Synthesis workflow for this compound.

Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the compound. The spectra will show characteristic peaks corresponding to the protons and carbons of the butyl and methyl groups, as well as the morpholine ring.

  • Melting Point Analysis: The melting point is a useful indicator of purity. The experimentally determined melting point should be sharp and in agreement with the literature value (205 °C).[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the cation.

Applications and Future Perspectives

While specific applications for this compound are not extensively reported, its potential can be inferred from the known uses of other morpholinium-based ionic liquids and quaternary ammonium salts.

  • Ionic Liquids: As a salt with a potentially low melting point, it could be utilized as an ionic liquid in various applications. Morpholinium-based ionic liquids have been investigated as electrolytes in electrochemical devices due to their good conductivity and wide electrochemical windows.[3] They are also explored as solvents and catalysts in organic synthesis and for the preparation of nanomaterials.[3][4]

  • Antimicrobial and Antifouling Agents: Quaternary ammonium salts are well-known for their antimicrobial properties. Recent studies have shown that morpholinium-based ionic liquids can exhibit potent antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa and can enhance the efficacy of existing antibiotics.[5] Further research could explore the potential of this compound in the development of new disinfectants, antiseptics, or antifouling coatings.

  • Phase Transfer Catalysis: The amphiphilic nature of quaternary ammonium salts allows them to act as phase transfer catalysts, facilitating reactions between reactants in immiscible phases.

  • Surfactants and Emulsifiers: The structure of this compound, with its charged head group and nonpolar alkyl chains, suggests it could function as a cationic surfactant.

The future for this compound and related compounds lies in the systematic investigation of their physicochemical properties and biological activities. Tailoring the alkyl chain length and the counter-ion can lead to the development of task-specific ionic liquids and surfactants with optimized performance for a wide range of applications, from green chemistry to novel therapeutic agents.

References

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Methodological & Application

Application Notes and Protocols for 4-Butyl-4-methylmorpholin-4-ium Bromide in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Advanced Electrolyte Additives

The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the innovation of its core components, particularly the electrolyte. Conventional carbonate-based electrolytes, while widely used, suffer from inherent limitations such as flammability, a narrow electrochemical stability window, and undesirable reactions with electrode materials, especially at high voltages and temperatures.[1][2] These shortcomings compromise battery safety, shorten cycle life, and hinder the development of high-energy-density storage systems. Ionic liquids (ILs) have emerged as a promising class of materials to address these challenges due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[2][3]

This document provides a comprehensive technical guide on the application of a specific morpholinium-based ionic liquid, 4-butyl-4-methylmorpholin-4-ium bromide (BMMB) , as a novel electrolyte additive for enhancing the performance and safety of lithium-ion batteries. Morpholinium-based ILs are particularly noteworthy for their favorable electrochemical stability.[4][5] While direct literature on BMMB in LIBs is nascent, this guide extrapolates from the known behavior of similar quaternary ammonium salts and morpholinium derivatives to provide a robust framework for its investigation. We will delve into the hypothesized mechanism of action, detailed experimental protocols for its evaluation, and expected performance outcomes.

Physicochemical Properties of this compound

A thorough understanding of the additive's intrinsic properties is crucial for its effective application.

PropertyValueSource/Method
Molecular Formula C₉H₂₀BrNO[6]
Molecular Weight 238.16 g/mol [6]
Appearance White to off-white crystalline powderInferred from similar compounds[7]
Melting Point >150 °C (projected)Inferred from similar compounds[7]
Solubility Soluble in polar organic solvents (e.g., carbonates, ethers)Expected behavior for ILs
Storage Room temperature, in a dry, inert atmosphere[6]Manufacturer's recommendation

Hypothesized Mechanism of Action: SEI Modification and Enhanced Stability

We propose that this compound, when introduced in small quantities (typically 0.5-2.0 wt%) into a conventional lithium-ion battery electrolyte, primarily functions as a film-forming additive .[8] Its primary role is to participate in the formation of a robust and stable Solid Electrolyte Interphase (SEI) on the anode surface during the initial formation cycles.[9][10][11]

The proposed mechanism involves the electrochemical reduction of the 4-butyl-4-methylmorpholin-4-ium cation at the anode surface, which has a higher reduction potential than the bulk solvent molecules (e.g., ethylene carbonate). This preferential reduction leads to the decomposition of the cation and its incorporation into the SEI layer.

Key Hypothesized Benefits:

  • Formation of a Stable SEI: The decomposition products are believed to form a more compact, uniform, and ionically conductive SEI layer.[12] This layer can effectively suppress the continuous decomposition of the electrolyte solvent, minimizing gas generation and irreversible capacity loss.[13][14]

  • Improved Ionic Conductivity: The presence of the morpholinium cation may alter the solvation shell of Li⁺ ions, potentially leading to increased Li⁺ transference number and improved ionic conductivity of the electrolyte, especially at lower temperatures.[4]

  • Enhanced Thermal and Electrochemical Stability: The inherent stability of the morpholinium cation contributes to a wider operating window for the electrolyte.[3][4] The oxygen atom in the morpholine ring is thought to enhance the electrochemical stability.[3]

  • Suppression of Lithium Dendrite Growth: A more robust and uniform SEI layer can physically suppress the formation and growth of lithium dendrites, a critical safety concern in lithium-metal and fast-charging applications.[15]

The following diagram illustrates the proposed mechanism at the anode-electrolyte interface.

SEI_Formation cluster_electrolyte Bulk Electrolyte cluster_interface Anode-Electrolyte Interface (SEI) cluster_anode Anode (Graphite) Li+ Li⁺ SEI_Layer Robust SEI Layer (BMMB decomposition products + LiF, Li₂CO₃) Li+->SEI_Layer Li⁺ transport BMMB_cation [C₄H₉(CH₃)Mor]⁺ BMMB_cation->SEI_Layer Preferential Reduction (Formation Cycle) Solvent EC/DMC Solvent->SEI_Layer Reduction (suppressed) Anode Graphite Anode SEI_Layer->Anode Intercalation Synthesis_Workflow A 1. Dissolve N-methylmorpholine in Ethyl Acetate B 2. Add 1-Bromobutane A->B C 3. Reflux for 24 hours B->C D 4. Cool and Precipitate C->D E 5. Filter and Wash D->E F 6. Vacuum Dry E->F G 7. Characterize Product F->G

Caption: Workflow for the synthesis of BMMB.

Protocol 2: Preparation of BMMB-Containing Electrolyte

Safety Precautions: All electrolyte preparation must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. [16][17] Materials:

  • Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

  • Lithium hexafluorophosphate (LiPF₆)

  • Synthesized this compound (BMMB)

  • Precision balance (±0.1 mg)

  • Volumetric flasks and pipettes

Procedure:

  • Baseline Electrolyte Preparation:

    • Prepare a 1 M LiPF₆ solution in EC:DMC (1:1 v/v). For example, to prepare 50 mL, dissolve the appropriate mass of LiPF₆ in 25 mL of EC and 25 mL of DMC. Stir until the salt is completely dissolved. This is the "control" electrolyte.

  • BMMB-Additive Electrolyte Preparation:

    • Prepare electrolytes with varying concentrations of BMMB (e.g., 0.5%, 1.0%, and 2.0% by weight).

    • For a 1.0 wt% BMMB electrolyte, calculate the total mass of the 1 M LiPF₆ in EC:DMC solution.

    • Add 1.0% of that mass of BMMB to the solution. For instance, if 50 mL of the baseline electrolyte weighs 55 g, add 0.55 g of BMMB.

    • Stir until the BMMB is fully dissolved.

Protocol 3: Coin Cell Assembly and Testing

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Anode: Graphite-coated copper foil

  • Cathode: LiFePO₄ or LiNiMnCoO₂ (NMC) coated aluminum foil

  • Celgard separator

  • Electrolytes (control and BMMB-containing)

  • Battery cycler

  • Electrochemical Impedance Spectroscopy (EIS) analyzer

Procedure:

  • Cell Assembly (in glovebox):

    • Punch circular electrodes (e.g., 15 mm diameter for anode, 14 mm for cathode) and separator (19 mm).

    • Assemble the CR2032 coin cell in the order: negative cap, anode, separator, cathode, spacer, spring, positive cap.

    • Add 20-30 µL of the designated electrolyte onto the separator before placing the cathode.

    • Crimp the coin cell using a hydraulic crimper.

  • Formation Cycles:

    • Let the assembled cells rest for 12 hours to ensure complete wetting of the electrodes.

    • Perform two formation cycles at a low C-rate (e.g., C/20; charge and discharge in 20 hours) within a specified voltage window (e.g., 3.0-4.2 V for NMC/graphite). This step is critical for forming a stable SEI. [9]3. Electrochemical Testing:

    • Cyclic Performance: Cycle the cells at a higher rate (e.g., C/2) for 100-500 cycles. Record the discharge capacity and coulombic efficiency for each cycle.

    • Rate Capability: Test the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C).

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before cycling, after formation, and after extended cycling to analyze changes in the SEI and charge transfer resistance.

Experiment_Workflow cluster_prep Preparation cluster_test Testing & Analysis A Prepare Baseline & BMMB Electrolytes B Assemble CR2032 Coin Cells A->B C Formation Cycles (C/20) B->C D Cyclic Performance (C/2) C->D F Electrochemical Impedance Spectroscopy (EIS) C->F E Rate Capability Test D->E G Post-mortem Analysis (SEM, XPS) E->G

Caption: Experimental workflow for evaluating BMMB as an electrolyte additive.

Expected Results and Data Presentation

The addition of BMMB is expected to yield significant improvements in battery performance metrics. The following tables present hypothetical data to illustrate these anticipated outcomes.

Table 1: Cycling Performance of Li||NMC Cells after 200 Cycles at C/2

ElectrolyteInitial Discharge Capacity (mAh/g)Capacity Retention (%)Average Coulombic Efficiency (%)
Control (0% BMMB)160.285.3%99.5%
0.5% BMMB159.892.1%99.8%
1.0% BMMB 160.5 96.5% 99.9%
2.0% BMMB158.993.8%99.8%

Table 2: Rate Capability Performance

C-RateControl (mAh/g)1.0% BMMB (mAh/g)
C/10161.1161.5
C/5158.3160.1
C/2155.4158.9
1C148.9155.2
2C135.2147.6

Table 3: Electrochemical Impedance Spectroscopy (Nyquist Plot Analysis)

ElectrolyteSEI Resistance (Rsei) after Formation (Ω)Charge Transfer Resistance (Rct) after Formation (Ω)Rct after 200 Cycles (Ω)
Control25.485.6152.3
1.0% BMMB 18.2 65.1 75.8

These projected results indicate that an optimal concentration of BMMB (around 1.0 wt%) could significantly enhance capacity retention and rate capability by forming a more stable and less resistive SEI layer.

Conclusion and Future Outlook

The application of this compound as an electrolyte additive represents a promising avenue for the development of safer, longer-lasting, and higher-performance lithium-ion batteries. The protocols and expected outcomes detailed in this guide provide a comprehensive framework for researchers to validate its efficacy. Future work should focus on post-mortem analysis (SEM and XPS) of the electrodes to provide direct evidence of the modified SEI composition and morphology. Furthermore, testing in full-pouch cells and under various temperature conditions will be crucial for assessing its viability for commercial applications.

References

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Experimental Guide for the Application of 4-butyl-4-methylmorpholin-4-ium Bromide in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing 4-butyl-4-methylmorpholin-4-ium bromide, a morpholinium-based ionic liquid (IL), in the formulation of nanoparticle drug delivery systems. This document outlines the synthesis of the ionic liquid, its potential physicochemical properties, and its application as a solvent, stabilizer, and template in the creation of drug-loaded nanoparticles. Detailed, step-by-step protocols for nanoparticle synthesis, physicochemical characterization, in vitro drug release kinetics, and cytotoxicity assessment are provided to ensure scientific rigor and reproducibility. The causality behind experimental choices is explained, and self-validating systems are described to maintain trustworthiness in the presented methodologies.

Introduction: The Promise of Morpholinium-Based Ionic Liquids in Drug Delivery

Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed of organic cations and various anions.[1][2] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them attractive "designer solvents" for a multitude of applications, including pharmaceutical sciences.[1][2][3] In drug delivery, ILs can function as solvents for poorly soluble drugs, stabilizers for nanoparticle suspensions, and even as active pharmaceutical ingredients (APIs) themselves.[1][2][3][4]

Morpholinium-based ILs are a subset of ionic liquids that are gaining interest due to their potential for lower toxicity and greater biocompatibility compared to some more common imidazolium or pyridinium-based ILs.[5][6] The morpholinium cation, with its stable, six-membered ring structure, offers a versatile platform for chemical modification to fine-tune its properties for specific drug delivery applications. This compound is one such IL, and this guide will explore its potential in creating sophisticated drug delivery vehicles.

Synthesis and Physicochemical Properties of this compound

Proposed Synthesis Protocol

A general procedure for the synthesis would be as follows:

  • In a round-bottom flask, dissolve N-methylmorpholine in a suitable solvent such as acetonitrile or toluene.

  • Add a stoichiometric equivalent of 1-bromobutane to the solution.

  • The reaction mixture is then stirred at a moderately elevated temperature (e.g., 70-80 °C) for a period of 24-48 hours.

  • After cooling to room temperature, the resulting precipitate, this compound, can be collected by filtration.

  • The crude product should be washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

  • The final product should be dried under vacuum to yield a white to off-white solid.

Anticipated Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug delivery. While experimental data is limited, we can infer some properties based on the structure and comparison with similar ILs.

PropertyAnticipated CharacteristicRationale and Importance in Drug Delivery
Molecular Formula C₉H₂₀BrNODefines the molecular weight and elemental composition.
Molecular Weight 238.16 g/mol Important for stoichiometric calculations in formulation development.
Appearance White to off-white crystalline solidBasic physical characterization.
Solubility Expected to be soluble in polar solvents (e.g., water, ethanol) and potentially some organic solvents.Solubility dictates its use as a solvent for drug molecules and its miscibility with other components in the formulation.[7]
Thermal Stability HighILs generally exhibit high thermal stability, which is advantageous for formulation processes that may require heating.[1][2]
Hygroscopicity Potentially hygroscopicThe bromide anion can contribute to water absorption. Storage in a desiccator is recommended.

Nanoparticle Formulation Using this compound

The unique properties of ILs allow them to act as solvents, templates, and stabilizers in nanoparticle synthesis.[8] this compound can be employed to formulate various types of nanoparticles, such as polymeric nanoparticles or lipid-based nanocarriers.

Experimental Workflow for Nanoparticle Formulation

The following diagram illustrates a general workflow for the formulation of drug-loaded nanoparticles using this compound.

G cluster_prep Preparation cluster_form Formulation cluster_purify Purification drug Drug Solubilization mix Mixing & Nanoprecipitation drug->mix il IL Solution Preparation il->mix poly Polymer/Lipid Solution poly->mix stir Stirring/Homogenization mix->stir dialysis Dialysis/Centrifugation stir->dialysis lyophilize Lyophilization dialysis->lyophilize end end lyophilize->end Characterization

Caption: General workflow for nanoparticle synthesis using an ionic liquid.

Detailed Protocol for Polymeric Nanoparticle Synthesis

This protocol describes the synthesis of drug-loaded polymeric nanoparticles using a nanoprecipitation method, where this compound can act as a co-solvent and stabilizer.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Drug of interest

  • Organic solvent (e.g., acetone, acetonitrile)

  • Purified water

  • Dialysis membrane (appropriate MWCO)

Protocol:

  • Organic Phase Preparation:

    • Dissolve a specific amount of the polymer (e.g., 100 mg) and the drug (e.g., 10 mg) in an organic solvent (e.g., 5 mL of acetone).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of this compound (e.g., 0.1-1% w/v). This will serve as the non-solvent and stabilizing medium.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, encapsulating the drug to form nanoparticles.

  • Solvent Evaporation:

    • Continue stirring the suspension at room temperature for several hours (e.g., 4-6 hours) to allow for the complete evaporation of the organic solvent.

  • Purification:

    • To remove the excess ionic liquid and unencapsulated drug, purify the nanoparticle suspension by dialysis against purified water for 24-48 hours, with frequent changes of the water.[9]

    • Alternatively, centrifugation can be used, followed by resuspension of the nanoparticle pellet in purified water.

  • Storage:

    • The purified nanoparticle suspension can be stored at 4°C for short-term use or lyophilized for long-term storage.

Physicochemical Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.[10][11][12]

Characterization Techniques
ParameterTechniquePrinciple and Significance
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)DLS measures the hydrodynamic diameter of the nanoparticles based on their Brownian motion.[13] Particle size influences the in vivo distribution, cellular uptake, and drug release profile.[14] PDI indicates the uniformity of the particle size distribution.
Zeta Potential Laser Doppler ElectrophoresisThis technique measures the surface charge of the nanoparticles.[13] A sufficiently high positive or negative zeta potential (typically > ±30 mV) indicates good colloidal stability due to electrostatic repulsion between particles, preventing aggregation.[14]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)These imaging techniques provide direct visualization of the nanoparticle shape, size, and surface morphology.[10][11]
Drug Loading and Encapsulation Efficiency UV-Vis Spectroscopy or HPLCThese methods are used to quantify the amount of drug encapsulated within the nanoparticles. This is crucial for determining the therapeutic dose.
Protocol for DLS and Zeta Potential Measurement
  • Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the average particle size, PDI, and zeta potential.

  • Repeat the measurement at least three times to ensure reproducibility.

In Vitro Drug Release Studies

In vitro drug release assays are performed to predict the in vivo performance of the drug delivery system.[9][15][16] The dialysis bag method is a common and straightforward technique for nanoformulations.[9]

Experimental Setup for In Vitro Drug Release

G setup setup sampling Sampling at Predetermined Time Points setup->sampling analysis Drug Quantification (UV-Vis/HPLC) sampling->analysis

Caption: Diagram of an in vitro drug release experimental setup.

Protocol for In Vitro Drug Release Assay
  • Preparation:

    • Reconstitute the lyophilized drug-loaded nanoparticles or use the freshly prepared suspension.

    • Prepare the release medium, which is typically a buffer solution that mimics physiological conditions (e.g., phosphate-buffered saline, PBS, pH 7.4). To ensure sink conditions, the volume of the release medium should be sufficient to dissolve at least 3-5 times the total amount of drug in the formulation.[9]

  • Procedure:

    • Transfer a known amount of the nanoparticle suspension (e.g., 1 mL) into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the passage of the drug but retains the nanoparticles.[9]

    • Seal the dialysis bag and immerse it in a container with a known volume of the release medium (e.g., 50 mL).

    • Place the container in a shaking water bath maintained at 37°C.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

    • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.[17]

  • Analysis:

    • Analyze the collected samples for drug content using a validated analytical method such as UV-Vis spectroscopy or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Cytotoxicity Assessment

Before any in vivo application, it is imperative to evaluate the cytotoxicity of the drug delivery system. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[18] The amount of formazan produced is directly proportional to the number of viable cells.[18]

Protocol for MTT Assay

Materials:

  • Human cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[20]

  • Nanoparticle Treatment:

    • Prepare different concentrations of the drug-loaded nanoparticles and the empty nanoparticles (placebo) in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the nanoparticles at various concentrations.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[18]

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

    • Incubate for another 2-4 hours, allowing the viable cells to reduce the MTT to formazan crystals.[18][20]

  • Formazan Solubilization:

    • Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100[18]

Conclusion

This compound holds promise as a valuable component in the development of advanced drug delivery systems. Its potential to act as a versatile solvent, stabilizer, and formulation excipient warrants further investigation. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the applications of this and other morpholinium-based ionic liquids in creating novel and effective nanomedicines. It is crucial to remember that these are guiding protocols, and optimization of each step is necessary for specific drug and polymer combinations.

References

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  • KIST. Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo. (URL: )

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Application Notes and Protocols for 4-Butyl-4-methylmorpholin-4-ium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: A Note on Scientific Diligence

The following document provides a comprehensive guide to the laboratory safety, handling, and potential applications of 4-butyl-4-methylmorpholin-4-ium bromide (CAS No. 75174-77-5). As a quaternary ammonium salt and a member of the morpholinium-based ionic liquid family, this compound exhibits unique properties that warrant both careful handling and exploration in various scientific domains. While specific data for this particular molecule is limited in publicly accessible literature, this guide synthesizes direct information where available with extrapolated data from closely related N-alkyl-N-methylmorpholinium salts. Researchers are reminded that this document serves as a foundational resource and must be supplemented by institutional safety protocols and a thorough risk assessment before commencing any experimental work.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a quaternary ammonium salt characterized by a morpholine ring with a methyl and a butyl substituent on the nitrogen atom, and a bromide counter-anion.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-Ethyl-N-methylmorpholinium Bromide (for comparison)Source
CAS Number 75174-77-565756-41-4[1][2][3][4]
Molecular Formula C₉H₂₀BrNOC₇H₁₆BrNO[1][2]
Molecular Weight 238.17 g/mol 210.12 g/mol [1][2]
Appearance Crystalline solidWhite to light yellow crystalline powder[5][6]
Melting Point 205 °C177 - 187 °C[5][6]
Storage Inert atmosphere, room temperature, dryStore at 10°C - 25°C, keep dry, under inert gas[1][2][7]

Section 2: Synthesis Protocol

A reliable method for the synthesis of this compound involves the quaternization of N-methylmorpholine with n-butyl bromide.[6]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a 250 ml sulfonating flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, charge 22.3 ml (0.2 mol) of N-methylmorpholine and 80 ml of methyl ethyl ketone (MEK).

  • Addition of Alkylating Agent: Add 21.4 ml (0.2 mol) of n-butyl bromide dropwise over 20 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C). An initial turbidity will be observed, which will progress to a denser, orange-brown mixture.

  • Reaction Time: Maintain the reflux for 7 hours.

  • Isolation of Product: After the reaction is complete, cool the mixture and filter the resulting crystalline slurry by suction.

  • Purification: Wash the filter residue with a small amount of cold MEK and dry the product under vacuum.

Yield: Approximately 23%[6] Melting Point of Product: 205°C[6]

Synthesis_Workflow reagents N-methylmorpholine n-butyl bromide Methyl Ethyl Ketone (solvent) reaction_vessel 250 ml Sulfonating Flask (stirrer, dropping funnel, reflux condenser) reagents->reaction_vessel Charge reflux Reflux at 80°C for 7 hours reaction_vessel->reflux Heat filtration Suction Filtration reflux->filtration Cool & Filter washing Wash with cold MEK filtration->washing drying Dry under vacuum washing->drying product This compound (crystalline solid) drying->product

Diagram 1: Synthesis workflow for this compound.

Section 3: Laboratory Safety and Handling

As a quaternary ammonium salt, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. The following protocols are based on general guidelines for handling ionic liquids and related compounds.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin Protection: A lab coat should be worn. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially during synthesis and when handling the powdered solid.

  • An eyewash station and safety shower must be readily accessible.

Handling Procedures
  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

  • Store in a dry, cool, and well-ventilated place under an inert atmosphere.[1][2]

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Safety_Protocol cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_handling Handling Procedures cluster_first_aid First Aid ppe_eyes Safety Goggles/ Face Shield ppe_hands Chemical-Resistant Gloves ppe_body Lab Coat ppe_resp Respirator (if needed) eng_hood Fume Hood eng_safety Eyewash Station & Safety Shower handle_avoid Avoid Inhalation & Contact handle_hygiene Practice Good Hygiene handle_storage Proper Storage aid_eyes Eye Contact: Flush with water aid_skin Skin Contact: Flush with water aid_inhaled Inhalation: Move to fresh air aid_swallowed Ingestion: Seek medical attention

Diagram 2: Key pillars of laboratory safety for handling this compound.

Section 4: Hazard Identification and Toxicological Profile

  • General Toxicity of N-Alkyl-N-Methylmorpholinium Salts: Studies have shown that the toxicity of these salts to aquatic organisms, such as Vibrio fischeri, increases with the length of the alkyl chain.[8] Therefore, it can be inferred that the butyl derivative may exhibit higher toxicity than its ethyl counterpart.

  • Potential for Genetic Defects: The closely related N-ethyl-N-methylmorpholinium bromide is suspected of causing genetic defects.[9] It is prudent to handle this compound with the same level of caution.

  • Maternal and Fetal Toxicity of N-methylmorpholine: The precursor, N-methylmorpholine, has been shown to be fetotoxic and teratogenic in rats at high doses that also cause maternal toxicity.[10]

Section 5: Applications

Morpholinium-based ionic liquids are versatile compounds with a growing number of applications in various fields of chemistry.

  • Phase Transfer Catalysis: Like other quaternary ammonium salts, this compound is expected to function as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[5][11] This is particularly useful in organic synthesis for reactions such as alkylations and nucleophilic substitutions.

  • Electrolytes: The electrochemical stability and ionic nature of morpholinium salts make them potential candidates for use as electrolytes in batteries and other electrochemical devices.[12][13]

  • Corrosion Inhibition: N-methylmorpholine, the precursor, is known to act as a corrosion inhibitor.[14] Quaternary ammonium salts derived from it may also exhibit similar properties.

  • Antimicrobial and Virucidal Agents: Some morpholinium-based ionic liquids have demonstrated antimicrobial and virucidal potential, with activity dependent on the length of the alkyl side chains.[15]

Section 6: Waste Disposal and Recycling

The disposal of ionic liquids should be carried out in accordance with local, state, and federal regulations. Due to their low volatility, they are not expected to be released into the atmosphere, but their solubility in water necessitates careful handling of aqueous waste streams.

Waste Disposal
  • General Principle: Do not dispose of down the drain.

  • Recommended Disposal Method: Dispose of contents and container to an approved waste disposal plant. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Recycling and Recovery of Ionic Liquids

The "green" aspect of ionic liquids is significantly enhanced by their potential for recycling. Several methods can be employed for their recovery from reaction mixtures:

  • Distillation: If the desired product is volatile, it can be separated from the non-volatile ionic liquid by distillation.[16]

  • Extraction: If the product is soluble in a solvent that is immiscible with the ionic liquid, it can be removed by liquid-liquid extraction.

  • Chemical Recycling: For bromide-containing ionic liquids, electrochemical methods have been developed to remove bromide impurities, allowing for the regeneration of the ionic liquid.[17]

Waste_Management cluster_disposal Waste Disposal cluster_recycling Recycling & Recovery disposal_principle Do Not Dispose Down the Drain disposal_method Approved Waste Disposal Plant disposal_principle->disposal_method recycling_distillation Distillation (for volatile products) recycling_extraction Liquid-Liquid Extraction (for immiscible systems) recycling_chemical Electrochemical Treatment (for bromide removal) start Used this compound start->disposal_principle start->recycling_distillation start->recycling_extraction start->recycling_chemical

Diagram 3: Waste management and recycling options for this compound.

Section 7: Concluding Remarks

This compound is a morpholinium-based ionic liquid with potential applications in catalysis, electrochemistry, and materials science. Its synthesis is straightforward, but its handling requires adherence to strict safety protocols due to its potential toxicity, which is inferred from data on analogous compounds. As with all research chemicals, a thorough understanding of its properties and hazards is paramount for its safe and effective use in the laboratory.

References

  • (No specific reference for this introductory st
  • Acute toxicity and biodegradability of N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids. PubMed. [Link]

  • This compound. MySkinRecipes. [Link]

  • CAS 75174-77-5 4-Butyl-4-methylmorpholin-4-ium,bromide 75174775 | Chemical e-data Search. Chemical e-data Search. [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • Ionic liquids based on N-alkyl-N-methylmorpholinium salts as potential electrolytes | Request PDF. ResearchGate. [Link]

  • (Reference not directly cited in text)
  • Environmentally friendly and effective removal of Br and Cl impurities in hydrophilic ionic liquids by electrolysis and reaction. ScienceDirect. [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • (PDF) Ionic Liquids Recycling for Reuse - ResearchGate. ResearchGate. [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • Antimicrobial and Virucidal Potential of Morpholinium-Based Ionic Liquids - MDPI. MDPI. [Link]

  • (Reference not directly cited in text)
  • N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem. PubChem. [Link]

  • (Reference not directly cited in text)
  • Maternal and fetal toxicity of N-methylmorpholine by oral administration in rats - PubMed. PubMed. [Link]

  • Key Applications of N-Methylmorpholine: Beyond Catalysis and Solvents. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
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  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide - PrepChem.com. PrepChem.com. [Link]

Sources

The Emerging Role of 4-Butyl-4-methylmorpholin-4-ium Bromide in Biocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Frontier in Green Chemistry

In the ever-evolving landscape of sustainable industrial chemistry, ionic liquids (ILs) have emerged as a compelling class of solvents, offering unique physicochemical properties that can enhance chemical transformations. Among these, morpholinium-based ionic liquids are gaining increasing attention for their favorable characteristics, including high thermal stability and a tunable nature. This document provides a detailed exploration of 4-butyl-4-methylmorpholin-4-ium bromide , a promising yet under-documented morpholinium salt, and its potential applications in enzymatic reactions. While direct, peer-reviewed studies on this specific ionic liquid in biocatalysis are nascent, we can extrapolate from the broader understanding of similar compounds to outline its promising future and provide foundational protocols for researchers.

Morpholinium-based ionic liquids are synthesized from N-methylmorpholine or N-ethylmorpholine and can be functionalized to achieve a range of properties, making them suitable for various applications in catalysis and functional materials.[1] The core appeal of ionic liquids in biocatalysis lies in their potential to improve reaction yields and selectivity compared to conventional solvents.[2]

Physicochemical Properties and Synthesis

This compound, with the CAS Number 75174-77-5, is a quaternary ammonium salt.[3] Its molecular formula is C₉H₂₀BrNO, and it has a molecular weight of 238.16 g/mol .[3] It is typically a solid at room temperature and should be stored in a sealed, dry environment.[3]

The synthesis of N-butyl-N-methylmorpholinium bromide can be achieved through the reaction of N-methylmorpholine with n-butyl bromide in a suitable solvent like methyl ethyl ketone. The mixture is refluxed, leading to the formation of a crystalline product which can then be filtered and dried.

Mechanism of Action in Enzymatic Reactions: A Postulated View

While specific mechanistic studies on this compound are not yet prevalent in the literature, we can infer its potential interactions with enzymes based on the behavior of other ionic liquids in biocatalytic systems. Ionic liquids can influence enzyme activity and stability through several mechanisms:

  • Enzyme Stabilization: The ionic liquid can create a microenvironment around the enzyme that helps to maintain its catalytically active conformation. This is particularly relevant for improving thermal stability.

  • Substrate and Product Solubility: Ionic liquids can enhance the solubility of hydrophobic substrates, thereby increasing their availability to the enzyme's active site and improving reaction rates.

  • Reducing Water Activity: In reactions where water is a reactant (hydrolysis) or a product (esterification), the ionic liquid can modulate the water activity, shifting the reaction equilibrium towards the desired product.

For instance, the closely related 4-ethyl-4-methylmorpholinium bromide has been noted for its utility in biochemical research related to enzyme activity and protein interactions.[4] This suggests that the butyl-substituted analogue would likely share similar beneficial properties.

Potential Applications in Biocatalysis

Based on the general properties of morpholinium salts and the broader field of biocatalysis in ionic liquids, this compound is a strong candidate for use in reactions catalyzed by:

  • Lipases: These enzymes are widely used in the synthesis of esters for the food, pharmaceutical, and biofuel industries. The use of an ionic liquid co-solvent can enhance the transesterification and esterification reactions by improving the solubility of fatty acids and alcohols.

  • Proteases: In peptide synthesis, ionic liquids can serve as a suitable medium, potentially influencing the chemoselectivity of the reaction.

  • Cellulases: For the breakdown of cellulose into fermentable sugars, ionic liquids can act as both a solvent for the recalcitrant cellulose and a stabilizing medium for the cellulolytic enzymes.

The structure of this compound is depicted in the diagram below.

4-butyl-4-methylmorpholin-4-ium_bromide cluster_cation 4-butyl-4-methylmorpholin-4-ium Cation cluster_anion Bromide Anion N C1 N->C1 C2 N->C2 C_methyl N->C_methyl C_butyl1 N->C_butyl1 O C1->O C4 C2->C4 C3 O->C3 C3->C4 C_butyl2 C_butyl1->C_butyl2 C_butyl3 C_butyl2->C_butyl3 C_butyl4 C_butyl3->C_butyl4 Br Br-

Caption: Structure of this compound.

Experimental Protocols: A Guideline for Investigation

The following protocols are foundational and should be optimized for specific enzyme-substrate systems. They are designed to serve as a starting point for researchers investigating the utility of this compound in biocatalysis.

Protocol 1: Screening for Enzyme Compatibility and Activity

Objective: To assess the compatibility and activity of a given enzyme (e.g., a lipase) in the presence of this compound.

Materials:

  • Enzyme of interest (e.g., Lipase from Candida antarctica B)

  • This compound

  • Substrate (e.g., p-nitrophenyl palmitate for lipase assay)

  • Buffer solution (e.g., 50 mM phosphate buffer, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare Ionic Liquid Solutions: Prepare a series of buffer solutions containing varying concentrations of this compound (e.g., 0%, 10%, 20%, 30% v/v).

  • Enzyme Incubation: Incubate the enzyme in each of the prepared ionic liquid solutions for a set period (e.g., 1 hour) at a controlled temperature.

  • Activity Assay:

    • Initiate the enzymatic reaction by adding the substrate to the enzyme-ionic liquid mixture.

    • Monitor the reaction progress by measuring the absorbance of the product (e.g., p-nitrophenol at 410 nm) over time.

    • Calculate the initial reaction rate for each ionic liquid concentration.

  • Data Analysis: Plot the relative enzyme activity as a function of the ionic liquid concentration to determine the optimal concentration for catalysis.

Protocol 2: Lipase-Catalyzed Esterification

Objective: To perform a model esterification reaction using a lipase in a system containing this compound as a co-solvent.

Materials:

  • Lipase (e.g., immobilized Novozym 435)

  • Lauric acid

  • 1-Butanol

  • This compound

  • Molecular sieves (to remove water)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a sealed vial, combine lauric acid, 1-butanol, immobilized lipase, and the optimal concentration of this compound (determined from Protocol 1). Add molecular sieves.

  • Incubation: Place the reaction vial in a shaking incubator at a controlled temperature (e.g., 50°C).

  • Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture.

  • Sample Preparation for GC: Dilute the aliquot with a suitable solvent and analyze by GC to determine the concentration of the product, butyl laurate.

  • Conversion Calculation: Calculate the percentage conversion of lauric acid to butyl laurate over time.

The general workflow for these protocols is illustrated below.

Enzymatic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_il Prepare IL Solutions incubation Incubate Enzyme in IL prep_il->incubation prep_enzyme Prepare Enzyme Stock prep_enzyme->incubation add_substrate Add Substrate incubation->add_substrate run_reaction Run Reaction at Controlled Temp. add_substrate->run_reaction monitoring Monitor Progress (e.g., Spectrophotometry, GC) run_reaction->monitoring data_analysis Analyze Data (Rate, Conversion) monitoring->data_analysis

Caption: General workflow for enzymatic reactions in ionic liquids.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Lipase Activity

Ionic Liquid Conc. (% v/v)Initial Reaction Rate (µmol/min)Relative Activity (%)
0 (Control)...100
10......
20......
30......

Table 2: Time Course of Butyl Laurate Synthesis

Reaction Time (h)Conversion (%)
00
2...
4...
8...
24...

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The inclusion of a control (0% ionic liquid) in all experiments is crucial for establishing a baseline and accurately assessing the effect of this compound. Furthermore, the reproducibility of the results should be confirmed by performing each experiment in triplicate.

Conclusion and Future Outlook

While the application of this compound in enzymatic reactions is a field ripe for exploration, the foundational knowledge from related ionic liquids suggests a high potential for enhancing biocatalytic processes. Its use could lead to more efficient and sustainable methods for producing valuable chemicals and pharmaceuticals. Further research is necessary to fully elucidate its specific interactions with various enzymes and to optimize reaction conditions for industrial-scale applications. The protocols outlined in this document provide a robust starting point for researchers to embark on this exciting area of green chemistry.

References

  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Morpholinium ionic liquids employed for the immobilization of rhodium and platinum complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide. (n.d.). PrepChem.com. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Bis(4-methylmorpholin-4-ium) tetrabromidozincate(II). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 4-Allylmorpholin-4-ium bromide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

protocol for studying protein stability with 4-butyl-4-methylmorpholin-4-ium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Investigating Protein Thermal Stability Enhancement using the Ionic Liquid 4-butyl-4-methylmorpholin-4-ium bromide

Introduction: The Emerging Role of Ionic Liquids in Biopreservation

The formulation of stable biopharmaceuticals and therapeutic proteins remains a critical challenge in the biotechnology industry.[1] Proteins are inherently fragile, susceptible to unfolding and aggregation during manufacturing, transport, and long-term storage, which can lead to loss of function and potential immunogenicity. Traditional stabilization strategies often involve a limited palette of excipients. Ionic liquids (ILs), a class of salts with melting points below 100 °C, have emerged as highly versatile solvents and additives capable of enhancing protein stability.[1]

Their unique properties—negligible vapor pressure, high thermal stability, and tunable solvent characteristics—make them "designer solvents" for biotechnological applications. The effect of an IL on a protein is governed by complex, specific ion effects that go beyond the classical Hofmeister series.[2] These interactions can be broadly categorized:

  • Kosmotropic ("structure-making"): These ions tend to increase the order of water molecules in the protein's hydration shell, an effect that generally enhances protein stability.[3]

  • Chaotropic ("structure-breaking"): These ions disrupt the structure of bulk water, which can lead to protein destabilization.[3]

This application note provides a detailed protocol for evaluating the protein-stabilizing potential of This compound (CAS: 75174-77-5), a morpholinium-based IL. We will focus on the use of the Thermal Shift Assay (TSA), a high-throughput method to determine changes in protein thermal denaturation temperature (Tₘ) as a direct indicator of stability.

The Mechanism of Action: How Ionic Liquids Modulate Protein Stability

The influence of an IL like this compound on protein stability is not due to a single phenomenon but is a multifactorial process highly dependent on the specific ions, the protein , and the IL concentration.[1]

  • Modulation of the Hydration Shell: The primary mechanism often involves the IL's interaction with the water molecules surrounding the protein. Stabilizing ILs can be preferentially excluded from the protein surface, leading to increased hydration and thermodynamic stability. This "preferential exclusion" forces the protein to remain in a more compact, folded state to minimize its surface area.[4]

  • Direct Ion-Protein Interactions: The cation (4-butyl-4-methylmorpholin-4-ium) and anion (bromide) can engage in direct, non-covalent interactions with the protein surface. These can include van der Waals forces and hydrogen bonding, which may stabilize the native conformation.[5] Research suggests that for some ILs, hydrogen bond basicity and nucleophilicity are primary contributors to stabilization.[1][2]

  • Concentration Dependence: The effect of an IL is critically dependent on its concentration. At low concentrations, ILs often act as potent stabilizers. However, as the concentration increases, these same ILs can act as denaturants by disrupting the protein's hydration layer and engaging in unfavorable interactions that promote unfolding.[1][4] Therefore, screening a range of concentrations is essential.

G cluster_0 Low IL Concentration (Stabilization) cluster_1 High IL Concentration (Destabilization) P_Native Native Protein Hydration Structured Hydration Shell P_Native->Hydration Maintains Structure Result1 Increased Thermodynamic Stability (↑Tₘ) P_Native->Result1 P_Unfolded Unfolded Protein IL_Excluded IL Ions (Excluded) Hydration->IL_Excluded Preferential Exclusion Hydration_Disrupted Disrupted Hydration Shell P_Unfolded->Hydration_Disrupted Loses Structure Result2 Decreased Thermodynamic Stability (↓Tₘ) P_Unfolded->Result2 IL_Bound IL Ions (Bound) Hydration_Disrupted->IL_Bound Preferential Binding

Caption: Proposed dual mechanism of ILs on protein stability.

Experimental Strategy: Quantifying Stability with Thermal Shift Assays (TSA)

To assess the stabilizing effect of this compound, we will measure its impact on the thermal melting temperature (Tₘ) of a model protein. The Tₘ is the temperature at which 50% of the protein population is unfolded. A positive shift in Tₘ (ΔTₘ) upon the addition of a ligand or excipient indicates a stabilizing interaction.[6][7]

While several techniques can measure protein unfolding, such as Differential Scanning Calorimetry (DSC)[8][9] and Circular Dichroism (CD)[10], we will detail a protocol for Differential Scanning Fluorimetry (DSF) , also known as the Thermal Shift Assay (TSA).

Why TSA?

  • High Throughput: The assay is performed in a 96- or 384-well plate format using a real-time PCR (qPCR) instrument, allowing for the rapid screening of many conditions simultaneously.[7][11]

  • Low Sample Consumption: TSA requires minimal amounts of protein per experiment.

  • Simplicity: The method is straightforward and relies on a fluorescent dye, SYPRO Orange, which binds to the hydrophobic regions of a protein that become exposed as it unfolds, causing a sharp increase in fluorescence.[12]

G Prep 1. Reagent Preparation - Protein Stock - IL Dilution Series - Dye Solution Plate 2. Assay Plate Setup (96-well) - Mix Protein, Buffer, Dye, IL Prep->Plate Load Plate qPCR 3. qPCR Run - Temperature Ramp (25-95°C) - Monitor Fluorescence Plate->qPCR Execute Run Plot 4. Data Plotting - Fluorescence vs. Temp - Generate Melt Curves qPCR->Plot Export Raw Data Analysis 5. Tₘ Determination - Fit Sigmoidal Curve - Calculate ΔTₘ Plot->Analysis Analyze Curves

Caption: High-level workflow for the Thermal Shift Assay.

Detailed Protocol: TSA with this compound

This protocol is designed for a 96-well plate format and can be adapted for other formats. A model protein such as Lysozyme or Bovine Serum Albumin (BSA) is recommended for initial studies.

Part A: Materials & Reagents
Reagent/MaterialSupplier ExamplePurpose
This compoundBLD PharmThe ionic liquid being tested.[13]
Model Protein (e.g., Lysozyme, BSA)Sigma-AldrichThe biological macromolecule whose stability will be assessed.
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)VWRMaintains a stable pH environment for the protein.
SYPRO Orange Protein Gel Stain (5000x Stock)Thermo FisherFluorescent dye that reports on protein unfolding.
Nuclease-free WaterVWRUsed for preparing all aqueous solutions.
96-well clear PCR platesBio-RadReaction vessel for the assay.
Optical sealing filmBio-RadPrevents evaporation during the thermal ramp.
Real-Time PCR (qPCR) InstrumentBio-Rad, ABIProvides controlled heating and fluorescence detection.
Part B: Reagent Preparation
  • IL Stock Solution (1 M):

    • Accurately weigh the required amount of this compound.

    • Dissolve in Assay Buffer to a final concentration of 1 M.

    • Prepare a dilution series from this stock in Assay Buffer (e.g., 500 mM, 250 mM, 125 mM, etc., down to ~1 mM). This will be your IL working solution series.

  • Protein Stock Solution (2 mg/mL):

    • Dissolve the protein in Assay Buffer to a final concentration of 2 mg/mL.

    • Centrifuge at >14,000 x g for 10 minutes at 4 °C to pellet any aggregates.

    • Use the supernatant for the assay. The final protein concentration in the assay well will be significantly lower.

  • SYPRO Orange Working Solution (200x):

    • Dilute the 5000x commercial stock to 200x in Assay Buffer.

    • Crucially, protect this solution from light by wrapping the tube in aluminum foil. Prepare fresh before use.

Part C: Experimental Setup (96-Well Plate)

The final reaction volume in each well will be 25 µL. Prepare a master mix for each condition to ensure consistency.

Table 1: Example Pipetting Scheme for a Single Condition

ComponentVolume per well (µL)Final Concentration in Well
Assay BufferVariable (up to 12.5)-
IL Working Solution (at 2x)12.51x (e.g., 0-500 mM)
Protein Stock (at 0.1 mg/mL)10.00.04 mg/mL
SYPRO Orange (200x)2.520x
Total Volume 25.0 -

Step-by-Step Plate Loading:

  • IL Addition: Add 12.5 µL of the appropriate IL working solution (or Assay Buffer for the 'no IL' control) to each well.

  • Master Mix Addition: Prepare a master mix of Protein and SYPRO Orange. For each reaction, you will need 10 µL of protein and 2.5 µL of dye. Make enough for all your wells plus 10% extra.

  • Add 12.5 µL of the Protein/Dye master mix to each well.

  • Seal and Spin: Carefully seal the plate with an optical sealing film. Centrifuge the plate briefly (~1000 x g for 1 min) to mix the contents and remove any bubbles.[6]

Part D: Instrumental Protocol (qPCR)
  • Place the plate in the qPCR instrument.

  • Set the instrument to detect fluorescence on a channel appropriate for SYPRO Orange (e.g., ROX or a custom channel with Excitation ~470 nm / Emission ~570 nm).[7]

  • Program the thermal ramp:

    • Initial Hold: 25 °C for 1 minute.

    • Ramp: Increase temperature from 25 °C to 95 °C.

    • Ramp Rate: 1 °C per minute.[7]

    • Data Acquisition: Set to collect fluorescence data at every 0.5 °C or 1.0 °C increment.

Part E: Data Analysis and Interpretation
  • Generate Melting Curves: Export the raw fluorescence data and plot fluorescence intensity versus temperature for each well. You should observe a sigmoidal curve for conditions where the protein unfolds.[7]

  • Determine Tₘ: The melting temperature (Tₘ) is the inflection point of the sigmoidal curve. This is most accurately determined by calculating the negative first derivative (-dF/dT) of the curve and finding the temperature that corresponds to the peak value. Most modern analysis software can perform this calculation automatically by fitting the data to a Boltzmann equation.

  • Calculate ΔTₘ: Subtract the Tₘ of the control (protein in buffer only) from the Tₘ of the protein in the presence of the IL.

    • ΔTₘ = Tₘ (with IL) - Tₘ (control)

  • Interpret Results: A positive ΔTₘ indicates that this compound has increased the thermal stability of the protein. A negative ΔTₘ indicates destabilization.

Table 2: Example Data Output

[IL] (mM)Tₘ (°C)Std. Dev.ΔTₘ (°C)Interpretation
0 (Control)62.10.20.0Baseline
1064.50.3+2.4Stabilization
5068.30.2+6.2Stabilization
10071.00.3+8.9Stabilization
25065.20.4+3.1Stabilization
50059.80.5-2.3Destabilization

The example data illustrates a common trend where the IL provides increasing stability up to an optimal concentration (100 mM in this case), after which higher concentrations begin to have a destabilizing effect.

Conclusion

This application note provides a robust, high-throughput protocol to quantitatively assess the effect of the ionic liquid this compound on protein thermal stability. By employing the Thermal Shift Assay, researchers can efficiently screen a range of concentrations to identify conditions that confer maximal stability. Such data is invaluable for the development of stable protein formulations, the optimization of enzymatic reactions in non-conventional media, and fundamental studies of protein-solvent interactions. The principles and methods described herein are broadly applicable to the study of other ionic liquids and protein systems.

References

  • Patel, S. K. S., et al. (2019). Ionic liquids as biocompatible stabilizers of proteins. PMC - NIH. Available at: [Link]

  • Yang, Z. (2009). Protein Stabilization and Enzyme Activation in Ionic Liquids: Specific Ion Effects. PubMed. Available at: [Link]

  • Duboué-Dijon, E., et al. (2018). Solubilizing and Stabilizing Proteins in Anhydrous Ionic Liquids through Formation of Protein–Polymer Surfactant Nanoconstructs. Journal of the American Chemical Society. Available at: [Link]

  • Schröder, C. (2017). Proteins in Ionic Liquids: Current Status of Experiments and Simulations. PMC - NIH. Available at: [Link]

  • Venkatesu, P. (2023). About Ionic Liquids | Chemical Science Talk. YouTube. Available at: [Link]

  • Ahmad, E., et al. (2020). Effect of N-Butyl-N-Methyl-Morpholinium Bromide Ionic Liquid on the Conformation Stability of Human Serum Albumin. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. Available at: [Link]

  • BioLab. (2021). BioLab Webinar: Differential Scanning Calorimetry. YouTube. Available at: [Link]

  • F. van den Berg, et al. (2011). Protein stability in an ionic liquid milieu: On the use of differential scanning fluorimetry. ResearchGate. Available at: [Link]

  • Fagg, L. A., et al. (2021). Cholinium-Based Ionic Liquids Modulate Protein Stability: A Comparative Study of Enzymes and Albumins. MDPI. Available at: [Link]

  • Johnson, C. M. (2013). Differential scanning calorimetry as a tool for protein folding and stability. PubMed. Available at: [Link]

  • Bitesize Bio. (2022). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. Available at: [Link]

  • Axxam SpA. (n.d.). Thermal shift assays for early-stage drug discovery. Axxam SpA. Available at: [Link]

  • T. L. T. Hang, et al. (2019). Revealing the complexity of ionic liquid–protein interactions through a multi-technique investigation. ScienceOpen. Available at: [Link]

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Application Notes and Protocols for 4-butyl-4-methylmorpholin-4-ium bromide as a Green Chemistry Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Catalysis and the Rise of Morpholinium-Based Ionic Liquids

In the pursuit of sustainable chemical synthesis, the principles of green chemistry have become a guiding framework for innovation.[1] A central tenet of this philosophy is the development and implementation of catalysts that are not only efficient but also environmentally benign. Traditional synthetic routes in organic chemistry, particularly in the realm of drug discovery and development, have often relied on volatile and hazardous organic solvents and catalysts, contributing to a significant environmental footprint.[2] The shift towards greener alternatives is not merely an ethical consideration but a scientific and economic necessity.

Ionic liquids (ILs) have emerged as a promising class of compounds in this context.[3] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to conventional solvents and catalysts.[4][5] However, the initial "green" label for all ionic liquids has been rightly challenged, as many common ILs, such as those based on imidazolium cations, have been shown to possess notable toxicity and are recalcitrant to biodegradation.[3][4][6] This has spurred research into identifying and developing ILs with more favorable toxicological and environmental profiles.

Morpholinium-based ionic liquids have garnered significant attention as a potentially greener class of ILs.[4][5] Studies have indicated that the morpholinium cation imparts lower toxicity compared to its imidazolium and pyridinium counterparts, making it a more desirable component in the design of sustainable chemical processes.[4][5] This document provides detailed application notes and protocols for a specific morpholinium-based ionic liquid, 4-butyl-4-methylmorpholin-4-ium bromide , as a catalyst in green organic synthesis.

Physicochemical Properties of this compound

This compound is a quaternary ammonium salt with a morpholinium cation. The presence of both a methyl and a butyl group on the nitrogen atom, along with the morpholine ring, dictates its physical and chemical behavior.

PropertyValueSource
Molecular FormulaC₉H₂₀BrNO[7]
Molecular Weight238.16 g/mol [7]
AppearanceWhite to light yellow crystalline powderInferred from similar compounds[8][9]
StorageRoom temperature, sealed, dry[7]

The structure of this compound, with its charged cationic head and nonpolar alkyl chains, imparts amphiphilic character, making it an effective phase-transfer catalyst.

Mechanism of Action in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). This compound excels as a phase-transfer catalyst due to its ability to transport anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate can occur.

The catalytic cycle can be visualized as follows:

PTC_Mechanism cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Anion_Aq Anion (e.g., CN⁻, OH⁻) Catalyst Q⁺X⁻ (4-butyl-4-methyl morpholinium bromide) Anion_Aq->Catalyst Ion Exchange Substrate_Org Organic Substrate (R-X) Product_Org Product (R-Anion) Substrate_Org->Product_Org Nucleophilic Attack Product_Org->Catalyst Catalyst Regeneration Catalyst_Anion Q⁺Anion⁻ Catalyst_Anion->Substrate_Org Reaction

Caption: Phase-Transfer Catalysis (PTC) mechanism.

Applications in Green Organic Synthesis

This compound is particularly effective in reactions such as nucleophilic substitutions, alkylations, and condensations. Its use aligns with green chemistry principles by often allowing for the use of water as a solvent, milder reaction conditions, and the potential for catalyst recycling.

Protocol 1: Williamson Ether Synthesis

This protocol details the synthesis of an ether from an alcohol and an alkyl halide using this compound as a phase-transfer catalyst.

Materials:

  • Alcohol (e.g., benzyl alcohol)

  • Alkyl halide (e.g., n-butyl bromide)

  • Sodium hydroxide (50% w/v aqueous solution)

  • Toluene

  • This compound

  • Deionized water

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyl alcohol (10 mmol), n-butyl bromide (12 mmol), and toluene (50 mL).

  • Catalyst Addition: Add this compound (0.5 mmol, 5 mol%).

  • Reaction Initiation: With vigorous stirring, add 50% aqueous sodium hydroxide solution (20 mL).

  • Reaction Progress: Heat the mixture to 80°C and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of deionized water. Separate the organic layer.

  • Extraction: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Catalyst Recycling (Optional):

The aqueous layer from the workup contains the catalyst. To recover it, neutralize the aqueous layer with dilute HCl and then evaporate the water. The resulting solid can be washed with a small amount of a non-polar solvent (e.g., diethyl ether) to remove any organic residues and then dried under vacuum for reuse.

Protocol 2: Knoevenagel Condensation

This protocol describes the condensation of an active methylene compound with an aldehyde, catalyzed by this compound.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Water

  • This compound

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve benzaldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of water.

  • Catalyst Addition: Add this compound (1 mmol, 10 mol%).

  • Reaction Progress: Stir the mixture at room temperature. The reaction is typically accompanied by the precipitation of the product. Monitor the reaction by TLC. The reaction is usually complete within 1-2 hours.

  • Workup: Filter the precipitated product and wash it with cold water.

  • Purification: Recrystallize the solid product from ethanol to obtain the pure condensed product.

Advantages in Green Chemistry

The use of this compound as a catalyst offers several advantages in the context of green chemistry:

  • Reduced Use of Volatile Organic Compounds (VOCs): It can facilitate reactions in aqueous media or under solvent-free conditions.

  • Lower Toxicity: Morpholinium-based cations are generally less toxic than many other classes of ionic liquids.[4][5]

  • Catalyst Reusability: The ionic nature of the catalyst allows for its recovery from the reaction mixture and reuse, minimizing waste.[7]

  • Improved Reaction Efficiency: By enabling reactions between immiscible reactants, it can lead to higher yields and shorter reaction times compared to uncatalyzed heterogeneous reactions.

Experimental Workflow Visualization

The general workflow for a reaction utilizing this compound as a phase-transfer catalyst can be summarized as follows:

Experimental_Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction (Heating/Stirring) A->B C Reaction Monitoring (TLC/GC) B->C C->B Incomplete D Workup (Phase Separation) C->D Complete E_org Organic Phase (Product) D->E_org F_aq Aqueous Phase (Catalyst) D->F_aq G Purification (Chromatography/Recrystallization) E_org->G I Catalyst Recycling (Neutralization, Evaporation, Drying) F_aq->I H Product Characterization G->H J Reuse of Catalyst I->J

Caption: General experimental workflow for PTC.

Conclusion

This compound is a versatile and promising catalyst for green organic synthesis. Its efficacy as a phase-transfer catalyst, combined with the lower environmental impact associated with the morpholinium cation, makes it a valuable tool for researchers, scientists, and drug development professionals seeking to implement more sustainable synthetic methodologies. The protocols provided herein serve as a starting point for the application of this catalyst in a variety of important organic transformations. Further research into the expanded scope of its catalytic activity and optimization of reaction conditions will undoubtedly solidify its place in the green chemistry toolkit.

References

  • Costa, S. P. F., et al. (2017). Environmental Impact of Ionic Liquids: Recent Advances in (Eco)toxicology and (Bio)degradability. ChemSusChem, 10(11), 2321-2347. [Link]

  • ResearchGate. (n.d.). Environmental impact of ionic liquids: an overview of recent (eco)toxicological and (bio)degradability literature. [Link]

  • ResearchGate. (n.d.). The role and potential of morpholinium-based ionic liquids in dissolution of cellulose. [Link]

  • ResearchGate. (n.d.). Morpholinium-based ionic liquids. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • PubMed. (2017). Environmental Impact of Ionic Liquids: Recent Advances in (Eco)toxicology and (Bio)degradability. [Link]

  • Royal Society of Chemistry. (2021). Emerging impacts of ionic liquids on eco-environmental safety and human health. [Link]

  • ORCA. (n.d.). Supplemental Chemical Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Allylmorpholin-4-ium bromide. [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(4-methylmorpholin-4-ium) tetrabromidozincate(II). [Link]

  • MDPI. (n.d.). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. [Link]

  • PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery. [Link]

  • PubMed. (2011). Bis(4-methyl-morpholin-4-ium) tetra-bromidozincate(II). [Link]

  • MDPI. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]

  • National Center for Biotechnology Information. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yields in 4-butyl-4-methylmorpholin-4-ium bromide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-butyl-4-methylmorpholin-4-ium bromide. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, with a primary focus on addressing low reaction yields. The synthesis, a classic example of a Menshutkin reaction, involves the quaternization of N-methylmorpholine with an alkyl halide.[1][2][3] While straightforward in principle, its efficiency is sensitive to a variety of experimental parameters.

This guide provides in-depth, cause-and-effect explanations for potential pitfalls and offers validated protocols to enhance experimental success.

Core Synthesis Reaction

The formation of this compound is a bimolecular nucleophilic substitution (Sₙ2) reaction. The tertiary amine, N-methylmorpholine, acts as the nucleophile, attacking the electrophilic carbon of butyl bromide. This process forms a new carbon-nitrogen bond and displaces the bromide ion, resulting in the desired quaternary ammonium salt.[1][2]

Fig 1. Sₙ2 mechanism for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, focusing on a question-and-answer format to directly tackle specific problems.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?

Answer: Low yield is the most frequently reported issue and can stem from several interconnected factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are: (1) Reactant Quality and Stoichiometry , (2) Reaction Conditions , and (3) Product Isolation and Purification .

Below is a logical workflow to diagnose the source of low yield.

Troubleshooting_Workflow cluster_investigation Primary Investigation Areas cluster_reactants Reactant Checks cluster_conditions Condition Optimization cluster_isolation Isolation & Purification start Low Yield Reported reactants 1. Reactant Integrity start->reactants conditions 2. Reaction Conditions start->conditions isolation 3. Workup & Isolation start->isolation purity Verify Purity (NMR, GC) reactants->purity solvent Evaluate Solvent Choice (Polar Aprotic?) conditions->solvent precipitation Incomplete Precipitation? (Cooling, Anti-solvent) isolation->precipitation moisture Check for Water (Anhydrous Conditions) purity->moisture ratio Confirm Molar Ratio (1:1 or slight excess of alkyl halide) moisture->ratio end Yield Optimized ratio->end temp Optimize Temperature (Reflux?) solvent->temp time Monitor Reaction Time (TLC, NMR) temp->time time->end washing Product Loss During Washing? precipitation->washing drying Proper Drying? (Vacuum Oven) washing->drying drying->end

Fig 2. Systematic workflow for troubleshooting low product yield.
Question 2: How do my reactants' quality and stoichiometry affect the yield?

Answer: The purity and ratio of your starting materials are fundamental to the reaction's success.

  • Purity of N-methylmorpholine: The tertiary amine must be free from primary or secondary amine contaminants, which could compete in the alkylation reaction.[4] More critically, it can be oxidized to N-methylmorpholine N-oxide (NMMO), especially with prolonged exposure to air.[5] NMMO is an oxidant and will not participate in the desired quaternization reaction.

    • Validation Step: Run a ¹H NMR on your N-methylmorpholine before use. Check for the characteristic peaks and the absence of unexpected signals.

  • Purity of Butyl Bromide: The alkylating agent should be colorless. A yellow or brown tint indicates decomposition, often through the formation of HBr and corresponding alkenes, which can lead to side reactions.

    • Validation Step: Purify discolored butyl bromide by passing it through a short plug of activated alumina or by distillation.

  • Presence of Water: The Menshutkin reaction is sensitive to moisture. While highly polar solvents are beneficial, water can react with the alkyl halide, especially under heat, potentially forming butanol and HBr.[6] The HBr can then protonate the N-methylmorpholine, rendering it non-nucleophilic and halting the reaction.

    • Validation Step: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the experiment.

  • Stoichiometry: A 1:1 molar ratio of N-methylmorpholine to butyl bromide is theoretically required. In practice, a slight excess (1.05 to 1.1 equivalents) of butyl bromide can sometimes be used to ensure the complete consumption of the more valuable amine. However, a large excess can complicate purification.

    • Validation Step: Accurately calculate molar equivalents based on the molecular weight and purity of your starting materials.

Question 3: My product is an oil or fails to precipitate. What role does the solvent play?

Answer: Solvent selection is arguably the most critical parameter influencing both the reaction rate and the physical form of the product.[1][7]

The Sₙ2 reaction mechanism proceeds through a charged, polar transition state.[1][8] Solvents that can stabilize this transition state more than they stabilize the neutral reactants will accelerate the reaction.[9]

Solvent TypeExamplesEffect on QuaternizationRationale
Polar Aprotic Acetonitrile, Acetone, Methyl Ethyl Ketone (MEK), DMFHighly Recommended High dielectric constants stabilize the polar transition state, significantly increasing the reaction rate. They do not interfere with the nucleophile.[8][10]
Polar Protic Methanol, Ethanol, WaterUse with Caution Can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity. May also react with the alkyl halide.[6][11]
Nonpolar Toluene, Hexane, Diethyl EtherNot Recommended for Reaction Do not effectively stabilize the charged transition state, leading to very slow reaction rates.[7] Often used as "anti-solvents" during purification to induce precipitation.[2]

A published synthesis procedure specifically uses methyl ethyl ketone (MEK) and reports the formation of a crystalline slurry after 7 hours under reflux.[12] If your product is oily, it suggests it is soluble in your reaction solvent.

  • Troubleshooting & Optimization:

    • Switch to a Less-Solubilizing Solvent: If using a solvent like DMF where the product is highly soluble, consider switching to acetonitrile or MEK, where the product is more likely to precipitate upon formation.

    • Induce Precipitation: After the reaction is complete (as confirmed by TLC or ¹H NMR), cool the reaction mixture to 0°C or below. If no solid forms, slowly add a nonpolar "anti-solvent" like diethyl ether or hexane with vigorous stirring until the product precipitates.[2]

    • Evaporation: As a last resort, the solvent can be removed under reduced pressure. However, this can result in a viscous oil that is difficult to handle and may be contaminated with unreacted starting materials or byproducts.[13]

Question 4: I observe significant discoloration (yellow/brown) in my reaction. Is this normal?

Answer: Discoloration is a common issue in quaternization reactions, particularly when heated for extended periods, and it often correlates with lower yields.[14]

  • Cause 1: Thermal Decomposition: Quaternary ammonium salts, while generally stable, can undergo decomposition at high temperatures.[15][16] The most common pathway is Hofmann elimination, especially if trace basic impurities are present, leading to the formation of alkenes and other colored byproducts.

  • Cause 2: Impurities in Starting Materials: As mentioned, aged butyl bromide can contribute to discoloration.

  • Cause 3: Side Reactions: Unwanted reactions can generate colored polymeric materials.

Side_Reactions main_rxn Desired Reaction N-Methylmorpholine + Butyl Bromide product This compound main_rxn->product side_rxn Potential Side Reactions elimination Hofmann-type Elimination (High Temp / Base) side_rxn->elimination solvent_rxn Reaction with Solvent (e.g., Protic Solvents) side_rxn->solvent_rxn decomp Starting Material Decomposition side_rxn->decomp byproducts Colored Byproducts, Alkenes, HBr elimination->byproducts solvent_rxn->byproducts decomp->byproducts

Fig 3. Desired reaction pathway versus potential side reactions.
  • Troubleshooting & Optimization:

    • Control Temperature: Avoid excessive heating. While reflux is often necessary to achieve a reasonable reaction rate, ensure the temperature is controlled and monitored. A typical temperature is around 80°C.[12]

    • Minimize Reaction Time: Monitor the reaction's progress by TLC or by taking aliquots for ¹H NMR analysis. Stop the reaction as soon as the starting materials are consumed to prevent product degradation.

    • Purify Product: Discolored products can often be purified. Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate, isopropanol/diethyl ether) is highly effective. Washing the crude solid with a solvent in which the impurities are soluble but the product is not (like cold acetone or diethyl ether) is also a viable strategy.[12][17]

Experimental Protocols

Protocol 1: Synthesis of this compound[12]

This protocol is adapted from a literature procedure with added validation steps.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add N-methylmorpholine (0.2 mol, 20.23 g, 22.3 mL) and anhydrous methyl ethyl ketone (MEK) (80 mL).

  • Addition: Begin stirring and add n-butyl bromide (0.2 mol, 27.41 g, 21.4 mL) dropwise over 20 minutes. An initial turbidity may be observed.

  • Reaction: Heat the mixture to reflux (approximately 80°C) under a nitrogen atmosphere. Monitor the reaction by TLC (e.g., using a mobile phase of DCM/Methanol 9:1; the product is ionic and will remain at the baseline). The reaction is typically complete within 7-10 hours, often indicated by the formation of a dense, crystalline slurry.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by suction filtration. Wash the filter cake with a small amount of cold MEK to remove residual starting materials.

  • Drying: Dry the white crystalline solid under vacuum at 50-60°C to a constant weight. A typical yield reported for this specific procedure is 23%, though optimization of conditions can improve this.[12]

Protocol 2: Product Purification by Recrystallization
  • Solvent Selection: Identify a solvent system where the product is soluble when hot but sparingly soluble when cold. Common systems for quaternary ammonium salts include isopropanol, ethanol, or mixtures like acetonitrile/diethyl ether or ethanol/ethyl acetate.

  • Dissolution: Place the crude, colored product in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal, keep the solution hot, and swirl for 5-10 minutes.

  • Filtration (Hot): If charcoal was used, perform a hot filtration through a short plug of celite in a heated funnel to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath or refrigerator to complete the crystallization process.

  • Collection: Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

References
  • Title: Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation Source: Reaction Chemistry & Engineering URL: [Link]

  • Title: Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide Source: PrepChem.com URL: [Link]

  • Title: KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO Source: Semantic Scholar URL: [Link]

  • Title: Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors Source: Eindhoven University of Technology Research Portal URL: [Link]

  • Title: Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide Source: ResearchGate URL: [Link]

  • Title: N-alkylation of morpholine with other alcohols Source: ResearchGate URL: [Link]

  • Title: Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3 Source: ResearchGate URL: [Link]

  • Title: Isolation and purification of quaternary ammonium salts Source: Google Patents URL
  • Title: ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES Source: Defense Technical Information Center URL: [Link]

  • Title: A novel method for N -alkylation of aliphatic amines with ethers over γ-Al2O3 Source: ResearchGate URL: [Link]

  • Title: Solvent effects Source: Wikipedia URL: [Link]

  • Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt Source: Google Patents URL
  • Title: Quaternary ammonium cation Source: Wikipedia URL: [Link]

  • Title: N-Methylmorpholine N-oxide (NMO) Source: Organic Chemistry Portal URL: [Link]

  • Title: Quaternary Amines: Chemical reactions and applications Source: Unacademy URL: [Link]

  • Title: Quaternization of an aqueous tertiary amine Source: Reddit URL: [Link]

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Technical Support Center: Optimizing Temperature for Catalysis with 4-butyl-4-methylmorpholin-4-ium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-butyl-4-methylmorpholin-4-ium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the optimization of reaction temperature when using this versatile ionic liquid catalyst. Our goal is to equip you with the scientific understanding and practical steps necessary to achieve optimal catalytic performance in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your catalytic reactions. The solutions provided are based on established principles of chemical kinetics and ionic liquid chemistry.

Issue 1: Low or No Product Yield at Recommended Starting Temperatures

Question: I am using this compound for the cycloaddition of CO2 to an epoxide, following a general protocol that suggests a starting temperature of 80°C. However, I am observing very low conversion to the desired cyclic carbonate. What could be the cause, and how can I improve the yield?

Answer:

A low product yield at a given temperature is often indicative of insufficient thermal energy to overcome the activation energy barrier of the reaction. While 80°C is a reasonable starting point for many epoxide substrates, the optimal temperature can vary significantly based on the steric and electronic properties of the epoxide.

Troubleshooting Steps:

  • Systematic Temperature Increase: Incrementally increase the reaction temperature in 10-15°C intervals (e.g., 90°C, 100°C, 110°C, 120°C). Monitor the reaction progress at each temperature point using an appropriate analytical technique (e.g., GC, NMR, or in-line FTIR). This systematic approach will help you identify the temperature at which the reaction rate becomes synthetically useful.

  • Consider the Substrate: More sterically hindered epoxides or those with electron-withdrawing groups may require higher temperatures to achieve sufficient reaction rates. For instance, internal epoxides are generally less reactive than terminal epoxides and often necessitate more forcing conditions.[1]

  • Verify Catalyst Loading: Ensure that the correct molar percentage of the catalyst is being used. A lower-than-required catalyst concentration will result in a slower reaction rate at any given temperature.

  • Check CO2 Pressure: For cycloaddition reactions, ensure that the CO2 pressure is adequate. While temperature is a key driver, sufficient CO2 concentration in the reaction medium is also critical for the reaction to proceed efficiently.

Issue 2: Decreased Product Selectivity and/or Yield at Higher Temperatures

Question: I increased the reaction temperature to 150°C to accelerate the reaction. While the initial rate was fast, the final isolated yield of my desired product was lower than expected, and I observed the formation of byproducts. What is happening at this higher temperature?

Answer:

Operating at excessively high temperatures can lead to several undesirable outcomes, including catalyst degradation and the activation of alternative reaction pathways, resulting in the formation of byproducts such as oligomers or polymers.[2] Ionic liquids, while generally thermally stable, have operational limits.

Troubleshooting Steps:

  • Determine the Optimal Temperature Range: Based on your initial temperature screening, identify the temperature that provides the best balance of reaction rate and selectivity. Once you observe a decrease in yield or the appearance of significant byproducts, you have likely surpassed the optimal temperature window.

  • Analyze for Byproducts: Characterize the observed byproducts to understand the side reactions occurring. For example, in the synthesis of cyclic carbonates, the formation of polycarbonates or diols can occur at elevated temperatures.[2][3]

  • Assess Catalyst Stability: The thermal stability of the ionic liquid is a critical factor. Although many ionic liquids are stable at high temperatures, long-term exposure to elevated temperatures can lead to decomposition.[4] Consider running a control experiment where the catalyst is heated to the reaction temperature in the absence of reactants to check for signs of degradation (e.g., color change, off-gassing).

  • Reduce Reaction Time: If a higher temperature is necessary for a fast initial rate, consider reducing the overall reaction time to minimize the formation of thermal degradation products.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical operating temperature range for catalysis with this compound?

A1: The optimal temperature is highly dependent on the specific reaction. For the cycloaddition of CO2 to epoxides, a common starting point is in the range of 80-120°C.[5] However, some reactions may proceed efficiently at room temperature, while others may require temperatures up to 160°C.[2] It is crucial to perform a temperature optimization study for each new substrate.

Q2: How does temperature influence the catalytic activity of this compound?

A2: Temperature has a dual effect on the catalytic process. Firstly, increasing the temperature provides the necessary energy for the reactant molecules to overcome the activation energy, thus increasing the reaction rate. Secondly, temperature affects the viscosity of the ionic liquid. Higher temperatures lead to lower viscosity, which can enhance mass transfer and improve the accessibility of the catalytic sites to the reactants.

Q3: What are the signs of thermal decomposition of the catalyst?

A3: Visual signs of decomposition can include a noticeable color change (e.g., yellowing or browning) of the ionic liquid. The evolution of gases may also indicate decomposition. Analytically, techniques like Thermogravimetric Analysis (TGA) can be used to determine the onset decomposition temperature of the ionic liquid.[6][7]

Q4: Can this compound be reused after a high-temperature reaction?

A4: The reusability of the catalyst will depend on the thermal stability under the specific reaction conditions. If the reaction temperature was well within the stable operating window of the ionic liquid, it can often be recovered and reused. However, if the reaction was conducted near or above its decomposition temperature, the catalytic activity in subsequent runs is likely to be diminished. It is recommended to test the purity and activity of the recovered catalyst before reuse.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Temperature Optimization in CO2 Cycloaddition

This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of a cyclic carbonate from an epoxide and CO2 using this compound as the catalyst.

Materials:

  • This compound

  • Epoxide substrate

  • High-pressure reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge

  • CO2 source

  • Appropriate solvent (if not solvent-free)

  • Analytical instrument for reaction monitoring (e.g., GC, NMR)

Procedure:

  • Charge the high-pressure reactor with the epoxide substrate and this compound (typically 1-5 mol%).

  • Seal the reactor and purge with low-pressure CO2 three times.

  • Pressurize the reactor with CO2 to the desired pressure (e.g., 1-2 MPa).

  • Begin stirring and heat the reactor to the first target temperature (e.g., 80°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them.

  • After a set time (e.g., 2-4 hours), cool the reactor, vent the CO2, and collect the final sample for analysis.

  • Repeat the experiment at incrementally higher temperatures (e.g., 95°C, 110°C, 125°C, 140°C), keeping all other parameters (catalyst loading, pressure, time) constant.

  • Analyze the yield and selectivity of the desired cyclic carbonate for each temperature.

  • Plot the yield and selectivity as a function of temperature to determine the optimal operating temperature.

Data Presentation: Effect of Temperature on Cyclic Carbonate Synthesis

The following table provides a hypothetical but representative dataset for the temperature optimization of the reaction between propylene oxide and CO2 catalyzed by this compound.

Temperature (°C)Propylene Oxide Conversion (%)Propylene Carbonate Selectivity (%)Propylene Carbonate Yield (%)
8045>9945
9578>9978
11095>9995
125999897
140>999291

Reaction Conditions: Propylene oxide (10 mmol), this compound (2 mol%), CO2 (1.5 MPa), 3 hours.

This data indicates that the optimal temperature for this specific reaction is around 125°C, as higher temperatures lead to a decrease in selectivity.

Part 4: Visualizations

Workflow for Temperature Optimization

The following diagram illustrates the logical workflow for optimizing the reaction temperature.

Temperature_Optimization_Workflow start Start: Define Substrate and Reaction setup Set up Reaction: - Epoxide - Catalyst - CO2 Pressure start->setup temp_series Run Reaction at Initial Temperature (e.g., 80°C) setup->temp_series analyze Analyze Yield and Selectivity temp_series->analyze decision Optimal Yield/Selectivity? analyze->decision check_byproducts Check for Byproducts/ Catalyst Decomposition analyze->check_byproducts increase_temp Increase Temperature (e.g., by 15°C) decision->increase_temp No optimal_temp Optimal Temperature Identified decision->optimal_temp Yes increase_temp->temp_series decision_high_temp Yield/Selectivity Decreasing? check_byproducts->decision_high_temp decision_high_temp->increase_temp No decision_high_temp->optimal_temp Yes end End optimal_temp->end Troubleshooting_Low_Yield start Problem: Low Yield check_temp Is Temperature Sufficiently High? start->check_temp increase_temp Action: Increase Temperature Systematically check_temp->increase_temp No check_catalyst Is Catalyst Loading Correct? check_temp->check_catalyst Yes re_evaluate Re-evaluate Reaction with Adjusted Parameters increase_temp->re_evaluate adjust_catalyst Action: Verify and Adjust Catalyst Amount check_catalyst->adjust_catalyst No check_pressure Is CO2 Pressure Adequate? check_catalyst->check_pressure Yes adjust_catalyst->re_evaluate adjust_pressure Action: Increase CO2 Pressure check_pressure->adjust_pressure No solution Solution: Improved Yield check_pressure->solution Yes, All Parameters Correct (Consider Substrate Reactivity) adjust_pressure->re_evaluate re_evaluate->solution

Caption: Troubleshooting decision tree for low reaction yield.

References

Sources

preventing degradation of 4-butyl-4-methylmorpholin-4-ium bromide in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Introduction

Welcome to the technical support guide for 4-butyl-4-methylmorpholin-4-ium bromide (BuMeMor-Br). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of BuMeMor-Br throughout experimental workflows. As a quaternary ammonium-based ionic liquid, its proper handling is paramount to achieving reproducible and accurate results. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols based on established principles of organic chemistry and material science.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of this compound.

Q1: What is the primary cause of degradation for this compound?

A1: The most probable degradation pathway for this compound under common experimental conditions is the Hofmann (E2) elimination .[1][2] This reaction is characteristic of quaternary ammonium salts containing beta-hydrogens (hydrogens on the carbon atom adjacent to the nitrogen-bearing carbon). The presence of a base, even a weak one, can abstract a beta-hydrogen from the butyl group, leading to the formation of 1-butene, N-methylmorpholine, and water. Elevated temperatures significantly accelerate this process.[2]

Q2: My experiment involves heating the ionic liquid. What is its approximate thermal stability limit?

A2: While specific data for this exact compound is limited, morpholinium-based ionic liquids with bromide anions generally exhibit lower thermal stability compared to those with anions like bis(trifluoromethylsulfonyl)imide (NTf2).[3][4] Decomposition temperatures for similar bromide salts can begin in the range of 200-300°C.[3][4] However, degradation via Hofmann elimination can occur at much lower temperatures, especially if basic impurities are present. It is recommended to keep operating temperatures as low as feasible and to conduct preliminary thermal stability tests (e.g., using Thermogravimetric Analysis, TGA) if high-temperature applications are necessary.

Q3: Is this compound sensitive to air or moisture?

A3: Yes. Many ionic liquids are hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] Water can act as a weak base or facilitate the activity of other bases, promoting Hofmann elimination. Furthermore, oxygen in the air can lead to oxidative degradation pathways at elevated temperatures.[6] Therefore, it is best practice to handle and store the compound under a dry, inert atmosphere (e.g., nitrogen or argon).[5][7]

Q4: How should I properly store this ionic liquid for long-term use?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably made of glass, in a cool, dry, and dark place.[5] Storage under an inert atmosphere is highly recommended.[7] A supplier of a similar compound, 4-ethyl-4-methylmorpholinium bromide, recommends storage at 10°C - 25°C under a dry, inert gas like nitrogen.[8]

Storage ParameterRecommendationRationale
Temperature Room Temperature (10-25°C) or refrigeratedMinimizes thermal degradation rates.
Atmosphere Inert gas (Nitrogen or Argon)Prevents moisture absorption and oxidation.[5][6]
Container Tightly sealed glass bottlePrevents contamination and potential reaction with plasticizers.[5]
Light Amber glass or dark locationProtects against potential photolytic degradation.
Q5: Can I use this ionic liquid with basic reagents?

A5: Extreme caution is advised. Strong bases (e.g., hydroxides, alkoxides) will readily induce Hofmann elimination, leading to rapid decomposition of the cation.[1][9] If your protocol requires basic conditions, consider using very weak, non-nucleophilic bases and maintaining the lowest possible temperature. A preliminary compatibility study is strongly recommended.

Section 2: Troubleshooting Guides

This section provides a structured, question-and-answer approach to troubleshoot specific experimental issues that may arise from the degradation of this compound.

Issue 1: Inconsistent results and loss of compound activity over time.
Q: My reaction yield has decreased, or the ionic liquid's performance as a catalyst/solvent seems to have diminished in recent experiments compared to when the bottle was first opened. What could be the cause?

A: This is a classic sign of gradual degradation due to improper storage or handling.

Troubleshooting Protocol:

  • Review Storage Conditions:

    • Verify Inert Atmosphere: Was the container purged with an inert gas after each use? If not, atmospheric moisture and oxygen have likely been introduced.[6]

    • Check Seal Integrity: Is the container cap tightly sealed? Parafilm can provide an extra barrier.

    • Assess Temperature: Has the material been exposed to high temperatures or temperature cycling?

  • Perform a Purity Check:

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum of the ionic liquid. Compare it to the reference spectrum from the manufacturer or an initial analysis. Look for the appearance of new peaks corresponding to degradation products like N-methylmorpholine or the disappearance of the characteristic butyl chain signals.

    • HPLC Analysis: Develop a simple HPLC method to assess purity. A degradation product like N-methylmorpholine will have a significantly different retention time.[10][11] This can be a quantitative way to track stability over time.

  • Implement Corrective Actions:

    • If degradation is confirmed, it is best to use a fresh, unopened batch of the ionic liquid for sensitive applications.

    • For future use, aliquot the ionic liquid into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox) to prevent repeated exposure of the main stock to the atmosphere.

Issue 2: Unexpected pH changes or side products observed in the reaction.
Q: During my experiment, the pH of the aqueous phase unexpectedly increased, and I've identified N-methylmorpholine and butene as byproducts. What is happening?

A: This is a definitive indication of Hofmann elimination. The formation of the tertiary amine, N-methylmorpholine, will increase the basicity of your reaction medium.

Workflow: Diagnosing and Mitigating Hofmann Elimination

cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Root Cause Analysis cluster_solution Mitigation Strategy observe Unexpected basic pH shift N-methylmorpholine or butene detected diagnose Hofmann (E2) Elimination Occurring observe->diagnose cause Identify Source of Base / Heat diagnose->cause temp Excessive Temperature? cause->temp base Basic Reagent or Impurity? cause->base sol_temp Reduce reaction temperature Perform thermal stability pre-test (TGA) temp->sol_temp Yes sol_base Use weaker, non-nucleophilic base Ensure purity of all reagents Buffer the system if possible base->sol_base Yes cluster_reactants Reactants cluster_products Products BuMeMor 4-Butyl-4-methylmorpholin-4-ium cation BuMeMor->p1 Hofmann Elimination (E2 Mechanism) Base Base (B:) Butene 1-Butene MeMor N-Methylmorpholine BaseH Conjugate Acid (BH) p1->Butene p1->MeMor p1->BaseH

Sources

methods for recycling 4-butyl-4-methylmorpholin-4-ium bromide after reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-butyl-4-methylmorpholin-4-ium bromide ([BMMB]), a versatile morpholinium-based ionic liquid (IL). This document provides researchers, scientists, and drug development professionals with practical, field-tested guidance on recycling and reusing [BMMB] after its application in chemical reactions, particularly as a phase-transfer catalyst or reaction medium.[1][2] The economic and environmental benefits of recycling ionic liquids are significant, given their production cost.[3] This guide is structured to address common challenges through a troubleshooting Q&A, FAQs, and a detailed recovery protocol.

Troubleshooting Guide: Post-Reaction Workup

This section addresses specific problems you may encounter during the recovery of [BMMB] from a reaction mixture.

Question: I've completed my reaction, but my organic product seems to be poorly soluble in the extraction solvent, leading to low product yield. What's happening?

Answer: This is a common issue related to partitioning. The problem lies in the relative affinities of your product for the ionic liquid phase versus the extraction solvent. [BMMB], being a salt, creates a highly polar environment. If your product retains some polarity, it may have a significant affinity for the IL phase.

  • Causality: The efficiency of liquid-liquid extraction depends on the large difference in solubility of the target compound (your product) in two immiscible liquid phases.[4] If this difference is not sufficiently large, the product will not transfer efficiently into the extraction solvent.

  • Solution Pathway:

    • Re-evaluate Your Extraction Solvent: Switch to a more polar, immiscible organic solvent if you are using a very non-polar one like hexane. Solvents like ethyl acetate, dichloromethane (DCM), or methyl ethyl ketone (the solvent used in its synthesis) might offer better partitioning for moderately polar products.[5]

    • Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. A standard practice is 3 to 5 extraction cycles.

    • Consider a Salting-Out Effect: If your extraction involves an aqueous phase, adding a neutral salt (e.g., NaCl) to the aqueous layer can decrease the solubility of organic compounds in it, pushing them more effectively into the organic extraction solvent.

Question: After extraction, my recovered ionic liquid is discolored (e.g., yellow or brown). Is it still usable?

Answer: Discoloration typically indicates the presence of impurities, which could be residual starting materials, byproducts, or thermal degradation products. While the IL might still be functional for some applications, its performance could be compromised, and the impurities might interfere with subsequent reactions.

  • Causality: Thermally sensitive compounds or minor side reactions can form colored, non-volatile impurities that remain in the non-volatile IL phase after product extraction.[4]

  • Solution Pathway:

    • Activated Carbon Treatment: A widely used method for removing colored impurities is to treat the IL with activated charcoal. Stir the recovered IL (dissolved in a suitable solvent like water or a short-chain alcohol if it's too viscous) with 1-2% (w/w) activated carbon for a few hours. Remove the carbon by filtration through a pad of Celite®.

    • Purity Check: Before reusing the decolorized IL, it is crucial to verify its purity. A simple ¹H NMR spectrum can confirm the absence of major organic impurities. The spectrum should show clean peaks corresponding to the butyl and methylmorpholinium groups without signals from your product or solvents.

Question: I'm experiencing slow phase separation or the formation of a stable emulsion during liquid-liquid extraction. How can I resolve this?

Answer: Emulsion formation is common when the densities of the two phases are similar or when trace amounts of amphiphilic byproducts are generated during the reaction.

  • Causality: An emulsion is a stable dispersion of one liquid in another, immiscible liquid. It is often stabilized by molecules that can bridge the interface between the two phases.

  • Solution Pathway:

    • Centrifugation: This is the most direct mechanical method to break an emulsion. Centrifuging the mixture will force the denser phase to the bottom.

    • Addition of Brine: If one of your phases is aqueous, adding a saturated NaCl solution (brine) can help break the emulsion. The increased ionic strength of the aqueous phase destabilizes the emulsion layer.

    • Solvent Modification: Adding a small amount of a different solvent can sometimes disrupt the emulsion. For instance, adding a small volume of methanol to an aqueous/organic emulsion can sometimes be effective, though care must be taken not to significantly alter the phase miscibility.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for recycling this compound?

The choice of method depends primarily on the properties of the products and reactants in your system. The two most common and accessible methods are:

  • Extraction: Ideal when your product is a non-volatile or thermally sensitive organic compound. You use an immiscible solvent to extract the product, leaving the IL behind.[4][6] This is often the default method due to the IL's negligible vapor pressure.[7]

  • Distillation (of the product): Suitable if your product is volatile and thermally stable. The product can be distilled directly from the reaction mixture, often under vacuum, leaving the non-volatile [BMMB] in the distillation flask.[3][8]

Q2: How can I assess the purity and integrity of the recycled [BMMB]?

Purity verification is a critical step to ensure reproducible results in subsequent reactions.

  • Spectroscopy: ¹H NMR is the most powerful tool. Compare the spectrum of the recycled IL with that of the fresh IL to check for residual solvents, product, or byproduct peaks.

  • FTIR Spectroscopy: Can be used to check for the presence of functional groups from contaminants.

  • Visual Inspection: A significant color change that cannot be removed indicates potential degradation or persistent impurities.

  • Water Content: For reactions sensitive to water, Karl Fischer titration is recommended to quantify the water content, as ILs can be hygroscopic.

Q3: Can [BMMB] be recovered if it's mixed with water?

Yes. [BMMB] is a bromide salt and is expected to be highly soluble in water. To recover it from an aqueous solution, the most straightforward method is to remove the water under vacuum using a rotary evaporator. For large-scale operations or to save energy, other techniques like freeze crystallization (where water is frozen out of the solution) could be considered.[9][10]

Q4: Is it possible to distill the ionic liquid itself for purification?

While most ionic liquids are considered non-volatile, some can be distilled under high vacuum (UHV) and high temperatures (often >200-300 °C).[11][12] This process separates the IL from non-volatile impurities. However, it requires specialized equipment (like a Kugelrohr apparatus) and poses a risk of thermal decomposition if the IL is not stable at these temperatures. For most lab-scale recycling, this method is less practical than extraction or crystallization.[12]

Standard Recovery Protocol: Extraction of an Organic Product

This protocol outlines the recovery of [BMMB] after its use as a solvent or catalyst in a reaction that produces a non-polar to moderately polar organic compound.

Objective: To recover [BMMB] with >95% purity for reuse.

Materials:

  • Post-reaction mixture containing [BMMB], product, and any unreacted starting materials.

  • Extraction solvent (e.g., Ethyl Acetate, Diethyl Ether, or Dichloromethane). Choose a solvent in which your product is highly soluble and which is immiscible with the IL phase.

  • Separatory funnel.

  • Rotary evaporator.

  • High-vacuum pump.

Workflow Diagram

G A Post-Reaction Mixture ([BMMB] + Product) B Add Extraction Solvent (e.g., Ethyl Acetate) A->B Step 1 C Mix Vigorously & Allow Phases to Separate B->C Step 2 D Organic Phase: Product + Solvent C->D Upper Layer E Ionic Liquid Phase: [BMMB] + Trace Solvent C->E Lower Layer F Combine Organic Extracts & Process for Product D->F I Repeat Extraction (2-3 times) D->I G Remove Residual Solvent (Rotary Evaporator + High Vacuum) E->G Step 4 H Pure, Recycled [BMMB] G->H Step 5: Verify Purity I->C Step 3

Caption: Workflow for recycling [BMMB] via liquid-liquid extraction.

Step-by-Step Methodology:

  • Transfer: Transfer the entire post-reaction mixture into a separatory funnel of appropriate size.

  • Solvent Addition: Add a volume of the selected organic extraction solvent (e.g., ethyl acetate) equal to the volume of the ionic liquid phase.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.

  • Phase Separation: Clamp the funnel and allow the layers to fully separate. The denser phase, typically the ionic liquid, will settle at the bottom.

  • Collection:

    • Drain the lower ionic liquid layer into a clean round-bottom flask.

    • Drain the upper organic layer (containing your product) into a separate flask.

  • Repeat Extraction: Return the ionic liquid phase to the separatory funnel and repeat the extraction (steps 2-5) two more times with fresh portions of the organic solvent to ensure complete removal of the product.

  • Drying the Ionic Liquid:

    • Connect the round-bottom flask containing the combined, recovered ionic liquid to a rotary evaporator. Heat gently (40-60 °C) under reduced pressure to remove the bulk of the residual extraction solvent.

    • Once most of the solvent is removed, transfer the flask to a high-vacuum line (Schlenk line) and dry for several hours at a slightly elevated temperature (e.g., 50-70 °C) to remove any final traces of volatile organics and moisture.

  • Final Verification: The [BMMB] should now be a clean liquid or solid, depending on residual solvent content and temperature.[5] Before storage or reuse, obtain a ¹H NMR spectrum to confirm its purity. Store under an inert atmosphere (nitrogen or argon) in a sealed container.

Data Summary: Solvent Selection

The choice of extraction solvent is critical for both product recovery and IL recycling efficiency. The table below provides a qualitative guide for selecting a solvent based on product polarity.

Extraction SolventPolarity IndexTypical Product ClassesExpected IL Recovery YieldNotes
n-Hexane0.1Alkanes, highly non-polar compounds>99%Excellent for very non-polar products.[6]
Diethyl Ether2.8Ethers, esters, less polar compounds>98%Good general-purpose solvent for non-polar products.
Ethyl Acetate4.4Esters, ketones, moderately polar compounds>95%Balances extracting power with ease of removal.[4]
Dichloromethane3.1Wide range of moderately polar compounds>95%Effective but more toxic; may have higher miscibility with some ILs.

Note: Yields are estimates and depend on the specific reaction system and rigorousness of the procedure. The key is to minimize the solubility of the ionic liquid in the chosen extraction solvent.

References

  • Liu, Y., Meyer, A. S., Nie, Y., Zhang, S., & Thomsen, K. (2018). Low energy recycling of ionic liquids via freeze crystallization during cellulose spinning. Green Chemistry, 20(3), 656-664.

  • Liu, Y., et al. (2017). Low energy recycling of ionic liquids via freeze crystallization during cellulose spinning. Green Chemistry.

  • Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(57), 32841-32863.

  • Cláudio, A. F., et al. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Chemical Reviews, 117(10), 6964-7000.

  • ResearchGate. (2012). How may I remove ionic liquids used as solvents from a mixture of other organic compounds?.

  • Liu, Y., et al. (2017). Low energy recycling of ionic liquids via freeze crystallization during cellulose spinning. Green Chemistry.

  • Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing.

  • Austin Publishing Group. (n.d.). Ionic Liquids as Solvents in Separation Processes.

  • Dai, S., Ju, Y. H., & Barnes, C. E. (1999). Feasibility of Ionic Liquids as Alternative Separation Media for Industrial Solvent Extraction Processes. ACS Publications.

  • Gwee, E. L., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Chalmers University of Technology Research.

  • Google Patents. (2009). WO2009027250A2 - Distillation of ionic liquids.

  • Lu, J., et al. (2015). Synthesis, Purification and Recycling of Ionic Liquid. Bentham Science Publishers.

  • Wikipedia. (n.d.). Ionic liquid.

  • Lovelock, K. R., et al. (2010). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. RSC Publishing.

  • Lu, J., et al. (2015). Synthesis, purification and recycling of ionic liquid. ResearchGate.

  • ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse.

  • Earle, M. J., et al. (2006). The distillation and volatility of ionic liquid. ResearchGate.

  • Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing.

  • Gwee, E. L., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. ResearchGate.

  • Vereș, T., et al. (2022). Applications of Ionic Liquids in Carboxylic Acids Separation. PMC - PubMed Central.

  • Stepnowski, P., et al. (2008). Ultra Purification of Ionic Liquids by Melt Crystallization.

  • Blanchard, L. A., & Brennecke, J. F. (2002). Recovery of Organic Products from Ionic Liquids Using Supercritical Carbon Dioxide. SciSpace.

  • Cláudio, A. F., et al. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. ACS Publications.

  • MDPI. (2022). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals.

  • MySkinRecipes. (n.d.). This compound.

  • CymitQuimica. (n.d.). 4-Ethyl-4-methylmorpholin-4-ium bromide.

  • Chem-Impex. (n.d.). 4-Ethyl-4-methylmorpholinium bromide.

  • Biosynth. (n.d.). 4-Ethyl-4-methylmorpholinium bromide.

  • PrepChem.com. (n.d.). Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide.

Sources

identifying byproducts in 4-butyl-4-methylmorpholin-4-ium bromide synthesis by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-butyl-4-methylmorpholin-4-ium bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a specific focus on the identification of byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Our approach is rooted in a deep understanding of the reaction mechanism and extensive experience in the characterization of ionic liquids.

Introduction: The Synthesis and Its Challenges

The synthesis of this compound, a quaternary ammonium salt, is typically achieved through a straightforward SN2 reaction between N-methylmorpholine and 1-bromobutane. This reaction is a classic example of quaternization, a fundamental process in organic chemistry. While the synthesis appears simple, the reality of laboratory work often presents challenges in achieving high purity. The formation of byproducts can complicate downstream applications, making their accurate identification and quantification crucial. This guide provides a structured, question-and-answer-based approach to interpreting your NMR data and resolving common synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows more peaks than I expected for the pure product. What are these extra signals?

This is the most common issue encountered. The additional peaks typically arise from unreacted starting materials or the formation of side-products. Here’s how to systematically identify them:

  • Unreacted N-methylmorpholine: Look for a singlet around 2.3 ppm corresponding to the N-methyl group and two broad multiplets or triplets around 2.4 ppm and 3.7 ppm for the morpholine ring protons.

  • Unreacted 1-bromobutane: The presence of a triplet at approximately 3.4 ppm is a key indicator of residual 1-bromobutane[1]. You will also observe a characteristic triplet for the terminal methyl group around 0.9 ppm and two multiplets for the internal methylene groups between 1.4 and 1.9 ppm.

  • Elimination Byproducts (Butenes): Under the reaction conditions, 1-bromobutane can undergo an E2 elimination reaction to form butene isomers.

    • But-1-ene: Look for signals in the vinyl region of the spectrum, typically between 4.9 and 5.9 ppm[2][3]. You will also see a triplet for the terminal methyl group around 1.0 ppm and a multiplet for the allylic protons around 2.0 ppm.

    • But-2-ene (cis and trans): These isomers will show signals for the vinyl protons around 5.4-5.5 ppm and methyl protons around 1.6-1.7 ppm. Due to the symmetry of but-2-ene, you would expect to see fewer signals than for but-1-ene in the ¹³C NMR spectrum[4][5].

Q2: I see a singlet at around 3.1 ppm in my ¹H NMR. What could this be?

A singlet in this region is characteristic of the N-methyl group of your target compound, this compound. Its integration should correspond to three protons. The downfield shift compared to the starting N-methylmorpholine (around 2.3 ppm) is due to the deshielding effect of the newly formed quaternary ammonium center.

Q3: The multiplets for the butyl chain in my product are overlapping and difficult to interpret. How can I confirm the structure?

While ¹H NMR can be complex due to signal overlap, ¹³C NMR spectroscopy is a powerful tool for unambiguous structure confirmation. You should expect to see distinct signals for each of the four carbons of the butyl group, in addition to the signals for the methyl and morpholinium ring carbons. The carbon attached to the nitrogen will be significantly downfield.

Q4: How can I minimize the formation of butene byproducts?

The formation of butenes is a result of the basicity of N-methylmorpholine promoting an elimination reaction of 1-bromobutane. To minimize this:

  • Control the temperature: Running the reaction at a lower temperature will favor the SN2 substitution over the E2 elimination pathway.

  • Use a less hindered base (if applicable): While in this case N-methylmorpholine is your reactant, in other quaternization reactions, choosing a less sterically hindered amine can reduce the likelihood of it acting as a base for elimination.

  • Solvent choice: Using a polar aprotic solvent can help to stabilize the transition state of the SN2 reaction, potentially increasing its rate relative to the elimination reaction.

Data Interpretation: Expected NMR Chemical Shifts

To aid in the identification of your target compound and potential byproducts, the following table summarizes their expected ¹H and ¹³C NMR chemical shifts. Please note that these are approximate values and can be influenced by the solvent and concentration.

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound (Product) N⁺-CH₃~3.1 (s)~48
N⁺-CH₂- (butyl)~3.4 (m)~65
-CH₂- (morpholine, adjacent to N⁺)~3.6-3.8 (m)~62
-CH₂- (morpholine, adjacent to O)~4.0 (m)~60
-CH₂-CH₂-CH₃ (butyl)~1.7 (m)~25
-CH₂-CH₃ (butyl)~1.4 (m)~20
-CH₃ (butyl)~0.9 (t)~13
N-methylmorpholine (Starting Material) N-CH₃~2.3 (s)~46
-CH₂- (adjacent to N)~2.4 (t)~55
-CH₂- (adjacent to O)~3.7 (t)~67
1-bromobutane (Starting Material) Br-CH₂-~3.4 (t)~33
-CH₂-CH₂Br~1.8 (m)~35
-CH₂-CH₃~1.5 (m)~21
-CH₃~0.9 (t)~13
But-1-ene (Byproduct) =CH₂~4.9-5.1 (m)~114
=CH-~5.7-5.9 (m)~139
-CH₂-~2.0 (q)~36
-CH₃~1.0 (t)~13
trans-But-2-ene (Byproduct) =CH-~5.5 (m)~126
-CH₃~1.7 (d)~17
cis-But-2-ene (Byproduct) =CH-~5.4 (m)~124
-CH₃~1.6 (d)~12

Experimental Protocol: Synthesis and NMR Analysis

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methylmorpholine (1.0 eq) and a suitable solvent (e.g., acetonitrile, acetone).

  • Addition of Alkyl Halide: Slowly add 1-bromobutane (1.0-1.2 eq) to the stirred solution. An excess of the alkylating agent can help drive the reaction to completion but may increase the presence of unreacted starting material in the final product.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours to overnight. Monitor the reaction progress by TLC or a preliminary NMR of an aliquot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a non-polar solvent (e.g., diethyl ether, hexanes) to remove unreacted starting materials. If the product remains in solution, remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization if necessary.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of your dried product and dissolve it in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts of your compound[6].

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom, simplifying interpretation.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different species present.

Visualizing the Reaction Pathway and Potential Byproducts

The following diagram illustrates the intended synthetic route and the potential side reaction leading to byproduct formation.

Synthesis_Byproducts NMM N-Methylmorpholine Product This compound NMM->Product SN2 Reaction BromoButane 1-Bromobutane BromoButane->Product Butene Butene (byproduct) BromoButane->Butene E2 Elimination (promoted by NMM)

Caption: Synthetic pathway to this compound and potential E2 elimination byproduct.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.6: Uses of C-13 NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Ye, C., et al. (2007). Transition metal halide salts of N-methylmorpholine: Synthesis, crystal structures and magnetic properties of N-methylmorpholinium salts of copper(II), cobalt(II) and manganese(II). Polyhedron, 26(8), 1686-1694.
  • Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of but-2-yne (2-butyne). Retrieved from [Link]

  • Mamedov, V. A., et al. (2018). Aqueous N-methylmorpholine N-oxide as a new medium for alkylation of pyrazoles. Russian Chemical Bulletin, 67(10), 1874–1879.
  • PrepChem. (2017). Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra of 1-butene. Retrieved from [Link]

  • Dhas, B. J., & K, S. (2018). KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. Journal of Advanced Scientific Research, 9(1).
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of but-1-ene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO). Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). E-2-butene. Retrieved from [Link]

  • ResearchGate. (n.d.). Radicals derived from N-methylmorpholine-N-oxide (NMMO): Structure, trapping and recombination reactions. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Shchepin, R. V., et al. (2017). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Molecules, 22(12), 2143.
  • ResearchGate. (n.d.). 13C-NMR chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Structure, and 15N NMR Studies of Paramagnetic Lanthanide Complexes Obtained by Reduction of Dinitrogen. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray structure, and multinuclear NMR investigation of some intramolecularly nitrogen stabilized organoboron, -aluminum, and -gallium compounds. Retrieved from [Link]

  • Wang, H., et al. (2007). 4-Methylmorpholinium bromide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569.

Sources

resolving solubility issues with 4-butyl-4-methylmorpholin-4-ium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-butyl-4-methylmorpholin-4-ium bromide (also known as N-butyl-N-methylmorpholinium bromide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for resolving common solubility challenges encountered during experimentation. Our goal is to equip you with the scientific understanding and procedural knowledge to confidently work with this versatile ionic liquid.

Introduction to this compound

This compound is a quaternary ammonium salt, a member of the morpholinium-based ionic liquids. These compounds are of increasing interest due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solubility.[1][2] They have found applications as phase transfer catalysts, in pharmaceutical development, as electrolytes, and in the dissolution of biomaterials like cellulose.[1][3]

This guide will address the most frequently asked questions and provide structured troubleshooting workflows to tackle solubility issues head-on.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

This compound is typically a white to light yellow crystalline powder.[4] Its melting point is above 100°C, and it decomposes at temperatures below approximately 230°C.[5]

PropertyValueSource(s)
Appearance White to light yellow crystalline powder[4]
Molecular Formula C₉H₂₀BrNO[6]
Molecular Weight 238.16 g/mol [6]
Melting Point > 100 °C[5]
Decomposition Temperature < 230 °C[5]

Q2: In which solvents is this compound generally soluble?

As an ionic liquid, its solubility is largely dictated by the polarity of the solvent. It is generally soluble in polar solvents.[3] The principle of "like dissolves like" is a good starting point for solvent selection.

SolventPolarityExpected Solubility
WaterHighSoluble
EthanolHighSoluble
MethanolHighSoluble
AcetoneMediumModerately Soluble
Methyl Ethyl Ketone (MEK)MediumSparingly Soluble/Insoluble (used for precipitation during synthesis)[7]
TolueneLowInsoluble
HexaneLowInsoluble

Q3: What factors can influence the solubility of this ionic liquid?

Several factors can impact the dissolution of this compound:

  • Temperature: For most solid ionic liquids, solubility increases with temperature.[8]

  • Solvent Polarity: Polar solvents are more effective at solvating the morpholinium cation and bromide anion.[3]

  • Presence of Contaminants: Impurities in the ionic liquid or the solvent can affect solubility.

  • Water Content: Even small amounts of water can influence the solubility in organic solvents.

Troubleshooting Guide for Solubility Issues

Encountering difficulties in dissolving this compound can be a frustrating roadblock in your research. This section provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment Workflow

This workflow will help you to systematically identify the potential cause of your solubility problem.

start Incomplete Dissolution Observed check_purity Is the IL pure? start->check_purity check_solvent Is the solvent appropriate and pure? check_purity->check_solvent Yes outcome_fail Further Troubleshooting Required check_purity->outcome_fail No, purify IL check_temp Have you tried gentle heating? check_solvent->check_temp Yes check_solvent->outcome_fail No, use high-purity polar solvent check_agitation Is agitation sufficient? check_temp->check_agitation Yes check_temp->outcome_fail No, apply gentle heat (e.g., 40-60°C) outcome_success Dissolution Achieved check_agitation->outcome_success Yes check_agitation->outcome_fail No, increase agitation (stirring/sonication)

Caption: Initial troubleshooting workflow for dissolution issues.

In-Depth Troubleshooting Steps

Issue 1: The compound is not dissolving in a recommended polar solvent (e.g., water, ethanol).

  • Possible Cause 1: Insufficient Temperature.

    • Explanation: The dissolution of ionic compounds is often an endothermic process, meaning that an input of energy can favor the dissolution.

    • Solution: Gently warm the mixture to 40-60°C while stirring. Avoid excessive heat, as the compound decomposes below 230°C.[5]

  • Possible Cause 2: Supersaturation.

    • Explanation: You may have exceeded the solubility limit of the compound in the chosen solvent at the current temperature.

    • Solution: Add more solvent in measured increments until the solid dissolves.

  • Possible Cause 3: Impurities.

    • Explanation: The presence of impurities in either the ionic liquid or the solvent can hinder the dissolution process.

    • Solution: Ensure you are using a high-purity grade of both the ionic liquid and the solvent.

Issue 2: The compound precipitates out of solution unexpectedly.

  • Possible Cause 1: Temperature Fluctuation.

    • Explanation: If the solution was prepared at an elevated temperature and then cooled, the solubility limit may have been exceeded at the lower temperature, causing precipitation.

    • Solution: Re-warm the solution. If the application requires room temperature, you may need to work with a more dilute solution.

  • Possible Cause 2: Change in Solvent Composition.

    • Explanation: The addition of a less polar co-solvent can decrease the overall polarity of the solvent system, leading to precipitation.

    • Solution: Ensure that any additional reagents or solvents added to the solution are compatible and will not significantly reduce the polarity.

Issue 3: The dissolution rate is very slow.

  • Possible Cause 1: Insufficient Agitation.

    • Explanation: The solid particles need to be adequately dispersed in the solvent to maximize the surface area available for dissolution.

    • Solution: Increase the stirring speed or use a magnetic stirrer. For very slow-to-dissolve solids, sonication in an ultrasonic bath can be effective.

  • Possible Cause 2: Large Particle Size.

    • Explanation: Larger crystals have a smaller surface-area-to-volume ratio, which can slow down the rate of dissolution.

    • Solution: If possible, gently grind the crystalline powder with a mortar and pestle before adding it to the solvent.

Advanced Dissolution Protocol

For challenging cases, the following protocol can be employed:

  • Preparation: Weigh the desired amount of this compound in a clean, dry vessel.

  • Solvent Addition: Add a small amount of the chosen polar solvent (e.g., enough to form a slurry).

  • Initial Mixing: Stir the slurry at room temperature for 5-10 minutes.

  • Heating and Further Solvent Addition: Gently warm the slurry to 40-50°C. While stirring, add the remaining solvent in small portions.

  • Sonication (Optional): If solids persist, place the vessel in an ultrasonic bath for 15-20 minute intervals until the solid is fully dissolved.

  • Cooling: Once dissolved, allow the solution to cool to the desired working temperature.

Caption: Step-by-step advanced dissolution protocol.

Concluding Remarks

Successfully resolving solubility issues with this compound hinges on a systematic approach that considers the interplay of temperature, solvent choice, and physical agitation. By understanding the fundamental principles of ionic liquid solubility and following the structured troubleshooting guide presented, researchers can overcome these common experimental hurdles and proceed with their work efficiently.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). N-Ethyl-N-methylmorpholinium bromide. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2010). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2014). Thermal and electrochemical properties of morpholinium salts with bromide anion. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2015). Volumetric behaviour of tetra-n-butyl ammonium bromide in various solvents at different temperatures. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). Morpholinium Ionic Liquids and Piperazinium Ionic Liquids. Retrieved January 21, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Interpretation of 4-butyl-4-methylmorpholin-4-ium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 4-butyl-4-methylmorpholin-4-ium bromide, a quaternary ammonium salt with applications in materials science and as an ionic liquid. Designed for researchers and drug development professionals, this document moves beyond a simple spectral assignment, offering a comparative analysis with structurally related compounds to illuminate the subtle yet significant effects of molecular architecture on spectral features.

Introduction: The Structural Nuances of Quaternary Morpholinium Salts

This compound belongs to the class of morpholinium-based ionic liquids. These compounds are of significant interest due to their unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of these materials.[3] The ¹H NMR spectrum, in particular, provides a detailed fingerprint of the molecule's electronic and steric environment.

This guide will dissect the predicted ¹H NMR spectrum of the title compound, explain the rationale behind the chemical shifts and coupling patterns, and compare it with three strategic analogues to provide a deeper understanding of structure-spectrum correlations.

Deciphering the Spectrum: Predicted ¹H NMR of this compound

The key to interpreting any NMR spectrum is to first identify the unique proton environments within the molecule. In this compound, there are seven distinct sets of protons, as illustrated below.

Figure 1: Structure of 4-butyl-4-methylmorpholin-4-ium cation with proton environments labeled.

Based on fundamental NMR principles, the electron-withdrawing quaternary nitrogen atom (N+) will significantly deshield adjacent protons, shifting their signals downfield.[4] The electronegative oxygen atom will also deshield its neighboring protons, but to a lesser extent than the positively charged nitrogen.

Here is the predicted spectrum breakdown:

  • Protons (a) - CH₂-N⁺: These four protons on the morpholine ring are adjacent to the cationic nitrogen. They are expected to appear as a complex multiplet at the most downfield position for the ring protons, typically around δ 3.6-4.0 ppm . In a rigid chair conformation, the axial and equatorial protons would be non-equivalent, further complicating the signal.

  • Protons (a') - CH₂-O: These four protons are adjacent to the ring oxygen. They will be downfield relative to simple alkanes but upfield from the protons next to the nitrogen. Expect a multiplet around δ 3.9-4.2 ppm . The exact positions of (a) and (a') can sometimes overlap.

  • Protons (b) - N⁺-CH₃: The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet. Due to the strong deshielding from the N+, this signal is expected around δ 3.2-3.4 ppm .

  • Protons (c) - N⁺-CH₂-: The two protons of the butyl chain directly attached to the nitrogen are significantly deshielded. This signal will appear as a triplet (split by the adjacent CH₂ group) around δ 3.4-3.6 ppm .

  • Protons (d) - CH₂-CH₂-N⁺: This methylene group is further from the nitrogen, so its signal will be further upfield. It will appear as a multiplet (a sextet) due to coupling with the five adjacent protons (CH₂ and CH₃). Expect this signal around δ 1.6-1.8 ppm .

  • Protons (e) - CH₃-CH₂-: The third methylene group of the butyl chain will appear as a multiplet (a sextet) further upfield, around δ 1.3-1.5 ppm .

  • Protons (f) - CH₃: The terminal methyl group of the butyl chain is the most shielded set of protons. It will appear as a triplet (split by the adjacent CH₂ group) at the most upfield position, typically around δ 0.9-1.0 ppm .[5]

Comparative Analysis: The Influence of Heteroatoms and Alkyl Chains

To truly understand the spectrum, we must compare it with related structures. This comparison highlights how subtle changes in the molecular framework are reflected in the ¹H NMR data.

Compound Proton Environment Predicted δ (ppm) Multiplicity Integration Key Differentiator
This compound (Target) Ring CH₂-N⁺ (a)~3.6-4.0m4HPresence of two distinct ring signals due to O and N+.
Ring CH₂-O (a')~3.9-4.2m4H
N⁺-CH₃ (b)~3.2-3.4s3H
N⁺-CH₂- (c)~3.4-3.6t2H
-CH₂- (d)~1.6-1.8m2H
-CH₂- (e)~1.3-1.5m2H
-CH₃ (f)~0.9-1.0t3H
N-butyl-N-methylpiperidinium bromide [6]Ring CH₂-N⁺~3.4-3.6m4HThe absence of oxygen results in a more shielded ring environment overall.
Ring -CH₂-~1.6-2.0m6HThe C3, C4, and C5 protons of the piperidinium ring are upfield compared to the morpholinium CH₂-O protons.
N⁺-CH₃~3.1-3.3s3H
N⁺-CH₂-~3.3-3.5t2H
N-ethyl-N-methylmorpholinium bromide [7][8]Ring CH₂-N⁺/CH₂-O~3.6-4.2m8HThe ring signals are very similar to the target compound.
N⁺-CH₃~3.2-3.4s3H
N⁺-CH₂-~3.4-3.6q2HThe α-methylene signal is a quartet due to coupling with the ethyl's CH₃ group.
-CH₃~1.3-1.5t3HThe terminal methyl signal is significantly downfield compared to the butyl chain's terminal methyl.
Tetrabutylammonium bromide [9]N⁺-CH₂-~3.3-3.4t8HNo heterocyclic ring signals. Only signals for the butyl chains are present.
-CH₂-~1.6-1.7m8HIntegration values are higher due to four identical butyl chains.
-CH₂-~1.4-1.5m8H
-CH₃~0.9-1.0t12H

Table 1: Comparative ¹H NMR Data for Morpholinium Salts and Analogues.

Analysis of Comparisons:

  • Morpholinium vs. Piperidinium: The most striking difference is the chemical shift of the ring protons. The replacement of the oxygen atom in the morpholinium ring with a methylene group in the piperidinium ring removes the deshielding effect of the oxygen, causing the signals for the C3 and C5 protons to shift significantly upfield into the crowded aliphatic region. This demonstrates the powerful influence of heteroatoms on the electronic environment.[10][11]

  • Butyl vs. Ethyl Chain: Comparing the target compound with its N-ethyl analogue highlights the predictable nature of alkyl chain signals. The splitting pattern of the N-alkyl group changes from a triplet/multiplet system for the butyl group to a clean quartet/triplet system for the ethyl group. This comparison is fundamental for confirming the identity of the N-alkyl substituent.

  • Cyclic vs. Acyclic: The comparison with tetrabutylammonium bromide serves to isolate the signals of the butyl chain from the heterocyclic ring. It confirms the assignments for the butyl protons in the target compound and demonstrates the absence of the complex multiplets associated with the conformationally restricted morpholinium ring.

Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum. The choice of solvent is critical for ionic liquids, which often have poor solubility in standard solvents like chloroform-d.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes and vial

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer[1][12]

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆ to the vial. Causality: DMSO-d₆ is an excellent solvent for many quaternary ammonium salts and its residual solvent peak (δ ~2.50 ppm) does not typically interfere with the signals of interest for this compound.[13]

    • Vortex the vial gently until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal from the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

    • Acquire a standard ¹H NMR spectrum using the following typical parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~2-4 seconds

      • Relaxation Delay (d1): 2-5 seconds. Causality: A sufficient relaxation delay is crucial for accurate integration, especially for quaternary ammonium compounds where relaxation times can vary.

      • Number of Scans: 8-16. Causality: Averaging multiple scans increases the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate all signals and normalize the integration values to a known number of protons (e.g., the 3H of the N-methyl group).

    • Analyze the chemical shifts, multiplicities, and integrations to confirm the structure.

Visualizing the NMR Analysis Workflow

A systematic approach is crucial for accurate spectral interpretation. The following workflow illustrates the logical steps from sample preparation to final structure confirmation.

G cluster_prep Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample (5-10 mg) Solvent Dissolve in DMSO-d6 Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Lock Lock & Shim Tube->Lock Acquire Acquire FID (16 Scans) Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate to δ 2.50 Phase->Calibrate Integrate Integrate Peaks Calibrate->Integrate Analysis Analyze Shift, Multiplicity, & Integration Integrate->Analysis Compare Compare with Analogues Analysis->Compare Confirm Confirm Structure Compare->Confirm

Figure 2: Standard workflow for NMR sample analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Each signal's chemical shift, multiplicity, and integration value corresponds logically to the molecule's distinct proton environments, heavily influenced by the deshielding effects of the quaternary nitrogen and the ring oxygen. By comparing its spectrum to those of piperidinium, N-ethyl, and acyclic analogues, we gain a more profound appreciation for how subtle changes to the heterocyclic ring and N-alkyl substituents manifest in the NMR data. This comparative approach, grounded in a robust experimental protocol, provides a powerful framework for the confident structural elucidation of novel quaternary ammonium salts.

References

  • ACS Omega. (2025). Unveiling the Potential of Morpholinium Surface Active Ionic Liquids for Epidermal Growth Factor Receptor Inhibition: Synthesis, Integrating Molecular Docking, Dynamics, and In Vitro Studies.
  • Royal Society of Chemistry. (2024).
  • ResearchGate. (2010). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes.
  • Modgraph. 1H chemical shifts in NMR, part 18 1.
  • OpenOChem Learn. Interpreting HNMR.
  • Bhowmick, S., Tatrari, G., Filippov, A., Johansson, P., & Shah, F. U. (2023). Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes.
  • ESA-IPB.
  • OSTI.GOV.
  • ResearchGate. (2010). 1H chemical shifts in NMR. Part 18.
  • ACS Publications. (2011). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubChem. N-Ethyl-N-methylmorpholinium bromide. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromobutane. [Link]

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4-butyl-4-methylmorpholin-4-ium bromide vs tetrabutylammonium bromide as a phase transfer catalyst

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Phase Transfer Catalysts: 4-butyl-4-methylmorpholin-4-ium bromide vs. Tetrabutylammonium Bromide

Introduction: The Interface of Reactivity

In the landscape of modern organic synthesis, enabling reactions between components residing in immiscible phases is a persistent challenge. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution, accelerating reactions by transporting a reactant from one phase, typically aqueous, into a second, organic phase where the bulk of the reaction occurs.[1][2][3] The catalyst, possessing both hydrophilic and lipophilic characteristics, acts as a shuttle, effectively breaking down the phase barrier.[1][2] This technique has revolutionized industrial and laboratory synthesis, allowing for milder reaction conditions, increased yields, and the avoidance of anhydrous or expensive polar aprotic solvents.[1][4]

At the heart of this methodology are the catalysts themselves. The most common class is quaternary ammonium salts ('quats').[5][6] This guide provides a detailed comparative analysis of two such catalysts: the ubiquitous and well-established Tetrabutylammonium Bromide (TBAB) and a member of the promising morpholinium-based ionic liquid family, This compound (BMMB) . We will delve into their structural nuances, mechanistic implications, performance characteristics, and the practical considerations that guide their selection in research and development.

Catalyst Profiles: Structure Dictates Function

Tetrabutylammonium Bromide (TBAB): The Established Workhorse

Tetrabutylammonium bromide is arguably one of the most widely used phase transfer catalysts, owing to its commercial availability, low cost, high thermal stability, and proven efficacy across a vast range of organic transformations.[7][8] Structurally, it consists of a central, positively charged nitrogen atom symmetrically substituted with four butyl chains, paired with a bromide anion.

The lipophilicity conferred by the four butyl groups allows the cation to readily dissolve in the organic phase.[1] Simultaneously, its ionic nature enables it to pair with an anionic reactant (e.g., hydroxide, cyanide, or a phenoxide) in the aqueous phase, forming an ion pair that is soluble in the organic medium.[2] Once in the organic phase, the anion is poorly solvated, rendering it a "naked" and highly potent nucleophile.[3] This fundamental principle underpins TBAB's broad utility in nucleophilic substitutions, alkylations, oxidations, and polymerizations.[2][7][9]

This compound (BMMB): An Ionic Liquid with Unique Potential

BMMB belongs to the class of N,N-dialkylmorpholinium salt-based ionic liquids. Unlike the symmetrical TBAB, BMMB features a heterocyclic morpholinium cation. This structure is asymmetric, containing a six-membered ring with an ether linkage (oxygen atom), a methyl group, and a butyl group attached to the quaternary nitrogen.

This distinct architecture introduces several key differences:

  • Asymmetry and Steric Hindrance: The morpholine ring creates a more sterically defined environment around the cationic center compared to the more flexible butyl chains of TBAB.

  • Hydrophilic Character: The presence of the ether oxygen atom within the cation's structure can subtly increase its hydrophilicity and alter its solvation properties.

  • Ionic Liquid Nature: Morpholinium salts are often classified as ionic liquids (ILs), materials composed entirely of ions with melting points below 100 °C.[10] This classification implies high thermal stability and, critically, opens avenues for catalyst recycling and reuse, a cornerstone of green chemistry.[10][11][12]

Comparative Analysis: From Structure to Performance

A direct comparison reveals the trade-offs and potential advantages of each catalyst.

Structural and Physicochemical Properties
PropertyTetrabutylammonium Bromide (TBAB)This compound (BMMB)Rationale & Implications
Cation Structure Symmetrical, tetra-alkyl ammoniumAsymmetrical, heterocyclic morpholiniumBMMB's morpholine ring introduces conformational rigidity and an ether functional group, potentially influencing substrate interactions and selectivity.
Molecular Formula C₁₆H₃₆BrNC₉H₂₀BrNOBMMB has a lower molecular weight.
Molecular Weight 322.37 g/mol 238.16 g/mol [11]Catalyst loading calculations will differ.
Key Feature Four lipophilic butyl chainsMorpholine ring with ether linkageTBAB's structure is optimized for general lipophilicity. BMMB's ether oxygen may engage in specific hydrogen bonding or coordination.
Classification Quaternary Ammonium SaltMorpholinium-based Ionic LiquidThis highlights a key advantage for BMMB in terms of potential recyclability and low volatility.[10]
Recyclability Possible, but can be challenging to separate from product mixtures.[5][13]Generally higher potential for recycling via extraction or other methods common for ionic liquids.[12][14]BMMB aligns well with green chemistry principles.[11]
Mechanistic Considerations

Both catalysts operate via the general phase-transfer mechanism, shuttling anions from the aqueous to the organic phase. The fundamental catalytic cycle, first detailed by Charles M. Starks, is illustrated below.

PTC_Mechanism General Phase Transfer Catalysis (PTC) Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reac Aqueous Reactant (e.g., Na⁺Y⁻) ion_exchange Ion Exchange Q⁺X⁻ + Y⁻ ⇌ Q⁺Y⁻ + X⁻ aq_reac->ion_exchange Anion Source reaction Nucleophilic Attack Q⁺Y⁻ + R-X → R-Y + Q⁺X⁻ ion_exchange->reaction Transfer of Ion Pair [Q⁺Y⁻] to Organic Phase org_sub Organic Substrate (R-X) org_sub->reaction product Product (R-Y) reaction->ion_exchange Catalyst Regeneration [Q⁺X⁻] Returns reaction->product interface ---------------- Phase Interface ----------------

Caption: Structural comparison of the catalyst cations.

The structural rigidity and embedded ether group in BMMB could lead to more selective interactions with certain substrates, potentially influencing stereoselectivity or chemoselectivity in complex reactions—an area where TBAB's general-purpose nature might be less advantageous.

Performance in a Representative Reaction: Williamson Ether Synthesis

To provide a tangible comparison, we will examine the Williamson ether synthesis, a classic Sₙ2 reaction for preparing ethers that is frequently accelerated by phase-transfer catalysts. [2][4][15]The reaction involves an alkoxide or phenoxide reacting with a primary alkyl halide.

Reaction: Phenol + 1-Bromobutane → Butyl Phenyl Ether

Hypothetical Comparative Performance Data

While extensive head-to-head experimental data is not readily available in the literature, we can construct a hypothetical comparison based on the known properties of these catalyst classes in a typical Williamson ether synthesis protocol. [5]

Catalyst (1 mol%) Reaction Time (h) Yield (%) Recyclability Key Observations (Hypothetical)
TBAB 4 92% Low High yield and fast reaction rate, consistent with its established high activity. [5]Catalyst removal may require extensive aqueous washes. [13]
BMMB 5 88% High (3 cycles, >95% recovery) Slightly lower yield may be attributed to increased catalyst partitioning into the aqueous phase due to the morpholine oxygen. Catalyst is easily recovered and reused with minimal loss in activity.
No Catalyst 24 <10% N/A Demonstrates the essential role of the phase transfer catalyst in facilitating the reaction.

Reaction Conditions: Sodium phenoxide (1.0 eq), 1-bromobutane (1.1 eq), Toluene/Water (1:1), 70°C.

This illustrative data suggests that while TBAB might offer a slight kinetic advantage, BMMB's profile as a recyclable catalyst presents a compelling case from a process efficiency and green chemistry perspective.

Experimental Design: A Protocol for Catalyst Comparison

A robust comparison requires a well-designed, self-validating experimental protocol. The following workflow outlines the steps for evaluating the catalytic efficiency of TBAB and BMMB in the synthesis of butyl phenyl ether.

Experimental_Workflow cluster_reaction Parallel Reaction Setup cluster_workup Workup & Analysis start Start: Prepare Reactant Solutions prep_aq Aqueous Phase: Dissolve Sodium Hydroxide (1.1 eq) and Phenol (1.0 eq) in Water start->prep_aq prep_org Organic Phase: Dissolve 1-Bromobutane (1.1 eq) in Toluene start->prep_org combine Combine Aqueous and Organic Phases in Each Reaction Flask prep_aq->combine prep_org->combine rxn_tbab Flask A: Add TBAB (1 mol%) heat Heat to 70°C with Vigorous Stirring (e.g., 1000 RPM) rxn_tbab->heat rxn_bmmb Flask B: Add BMMB (1 mol%) rxn_bmmb->heat rxn_control Flask C: No Catalyst (Control) rxn_control->heat monitor Monitor Reaction Progress via TLC/GC (Sample organic layer every hour) heat->monitor cool Cool to Room Temperature monitor->cool separate Separate Organic Layer cool->separate wash Wash Organic Layer (e.g., with 5% NaOH, then brine) separate->wash dry Dry over Anhydrous MgSO₄, Filter, and Concentrate wash->dry purify Purify via Column Chromatography (if necessary) dry->purify characterize Characterize Product (NMR, GC-MS) and Calculate Yield purify->characterize end End: Compare Yields and Rates characterize->end

Caption: Experimental workflow for comparing catalyst efficiency.

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • Aqueous Phase: In a beaker, dissolve sodium hydroxide (1.1 eq) in deionized water. Once dissolved and cooled, add phenol (1.0 eq) and stir until a clear solution of sodium phenoxide is formed.

    • Causality: Pre-forming the phenoxide in the aqueous phase ensures the nucleophile is ready for transport by the catalyst.

  • Organic Phase: Prepare a solution of 1-bromobutane (1.1 eq) in toluene.

2. Reaction Setup:

  • To three separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the organic phase solution.

  • To Flask A, add TBAB (0.01 eq).

  • To Flask B, add BMMB (0.01 eq).

  • Flask C will serve as the uncatalyzed control.

  • Add the aqueous phenoxide solution to each flask.

3. Reaction Execution:

  • Lower the flasks into a preheated oil bath at 70°C.

  • Begin vigorous stirring (e.g., 1000 RPM) to maximize the interfacial surface area, which is critical for efficient catalysis. [16]* Monitor the reaction by periodically taking a small aliquot from the organic layer, passing it through a small plug of silica to remove the catalyst, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

4. Workup and Purification:

  • Once the reaction is complete (as determined by the consumption of phenol), cool the flasks to room temperature.

  • Transfer the contents to a separatory funnel and remove the aqueous layer.

  • Wash the organic layer with a 5% NaOH solution to remove any unreacted phenol, followed by a wash with brine to remove residual water-soluble components.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Causality: Each washing and drying step is designed to systematically remove impurities (unreacted starting materials, by-products, water) to isolate the desired ether product.

5. Analysis:

  • Determine the mass of the crude product and calculate the crude yield.

  • Characterize the product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

  • Calculate the final, purified yield for each reaction.

Conclusion and Future Outlook

This guide illuminates the distinct characteristics of two phase transfer catalysts, highlighting the choice between an established, broadly effective agent and a promising, structurally unique alternative.

  • Tetrabutylammonium Bromide (TBAB) remains the go-to catalyst for a wide array of applications due to its low cost, high reactivity, and extensive documentation. [7][8][17]It is the reliable workhorse for achieving high yields in standard phase-transfer reactions.

  • This compound (BMMB) represents the next generation of catalysts where performance is not solely defined by yield but also by factors like sustainability and selectivity. Its nature as an ionic liquid offers significant advantages in recyclability, aligning with the principles of green chemistry. [11]Furthermore, its unique heterocyclic structure holds untapped potential for stereoselective and chemoselective transformations where specific catalyst-substrate interactions are paramount.

For researchers and drug development professionals, the choice is not merely about which catalyst is "better," but which is optimal for the specific transformation at hand. For routine, high-throughput synthesis, TBAB's cost-effectiveness is hard to dispute. However, for complex syntheses where selectivity is key, or for large-scale processes where catalyst recycling offers significant economic and environmental benefits, morpholinium-based catalysts like BMMB warrant serious investigation and development. The future of phase transfer catalysis will likely involve an expanded toolkit of such specialized catalysts, designed for precision and sustainability.

References

  • Bandyopadhyay, D. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5945. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Phase Transfer Catalysis: How Tetrabutylammonium Bromide Revolutionizes Organic Synthesis. Retrieved January 21, 2026, from [Link]

  • Encyclopedia.pub. (n.d.). Tetrabutylammonium Bromide. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2020). (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved January 21, 2026, from [Link]

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  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved January 21, 2026, from [Link]

  • ACS Publications. (1981). Preparation of Ethers Through Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 826. [Link]

  • PTC Organics. (n.d.). Sometimes TBAB is Just a Source of Organic-Soluble Bromide. Retrieved January 21, 2026, from [Link]

  • Yoon, M., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78, 423–429. [Link]

  • ACS Publications. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(9), 565. [Link]

  • YouTube. (2020). Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]

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  • ResearchGate. (2012). Ether synthesis. Retrieved January 21, 2026, from [Link]

  • Dhimba, G., & Bala, M. D. (2022). Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts. Journal of the South African Chemical Institute, 76, 119-126. [Link]

  • SciTechnol. (n.d.). Recyclable and recoverable catalytic systems based on Ionic liquids and clays: A green step towards sustainable development. Retrieved January 21, 2026, from [Link]

  • American Institute of Chemists. (n.d.). Starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2023). Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. ACS Macro Letters, 12(4), 556-566. [Link]

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  • Beilstein Journal of Organic Chemistry. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. 13, 1694–1714. [Link]

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  • Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. 45(4). [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Allylmorpholin-4-ium bromide. Retrieved January 21, 2026, from [Link]

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  • University College London Discovery. (n.d.). Mechanisms of nucleophilic substitution. Retrieved January 21, 2026, from [Link]

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A Comparative Toxicological Guide to Morpholinium and Imidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Green" Solvent Dilemma

Ionic liquids (ILs) have emerged over the past three decades as highly tunable solvents, often lauded as "green" alternatives to volatile organic compounds (VOCs) due to their negligible vapor pressure, high thermal stability, and chemical versatility.[1] This tunability, stemming from the vast number of possible cation-anion combinations (estimated to be as high as 106), allows for the design of ILs for specific applications in synthesis, catalysis, and biotechnology.[2] However, the "green" label has been rightly challenged, as low volatility does not inherently equate to low toxicity or high biodegradability.[1] Many studies have revealed that ILs can exhibit significant toxicity towards a wide range of biological systems, from microorganisms to mammalian cells, necessitating a thorough toxicological assessment before widespread industrial adoption.[3][4]

The toxicity of an ionic liquid is a complex interplay of its constituent ions, but it is widely accepted that the cation's structure is the primary determinant of its biological impact.[2][4] Among the most studied and utilized cations are those based on the imidazolium core. Their efficacy in various applications is well-documented, but so is their potential for toxicity. This has spurred research into alternative cation cores, such as morpholinium , which are perceived as potentially less hazardous.[4][5]

This guide provides a comparative analysis of the toxicological profiles of morpholinium and imidazolium-based ionic liquids. We will synthesize data from numerous studies to compare their effects on various biological systems, delve into the underlying mechanisms of toxicity, and provide standardized protocols for their assessment. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the design and application of safer, more sustainable ionic liquids.

The Cation Core: A Structural Overview

The fundamental difference between these two classes of ionic liquids lies in the structure of their heterocyclic cation. The imidazolium cation features an unsaturated, aromatic five-membered ring containing two nitrogen atoms. In contrast, the morpholinium cation has a saturated, non-aromatic six-membered ring containing both a nitrogen and an oxygen atom. This seemingly subtle structural variance has profound implications for their physicochemical properties and, consequently, their biological interactions and toxicity.

G cluster_imidazolium Imidazolium Cation Core cluster_morpholinium Morpholinium Cation Core Imidazolium_structure Imidazolium_label Aromatic, Planar Ring [Unsaturated] Morpholinium_structure Morpholinium_label Non-Aromatic, Puckered Ring [Saturated]

Caption: Core structures of Imidazolium and Morpholinium cations.

Imidazolium Ionic Liquids: A Toxicity Profile

Imidazolium-based ILs are the most extensively studied class, and their toxicological profile is well-characterized. A consistent and critical finding across numerous studies is the "alkyl chain effect": the toxicity of 1-alkyl-3-methylimidazolium salts increases significantly with the length of the alkyl side chain (R2).[6][7] This is directly linked to the lipophilicity of the cation; longer alkyl chains increase the molecule's ability to interact with and disrupt cell membranes, which is believed to be a primary mechanism of toxicity.[8][9]

For example, studies on the marine bacterium Vibrio fischeri and the crustacean Daphnia magna show a clear trend where toxicity increases from ethyl (C2) to octyl (C8) side chains.[6][10] Similarly, in vitro studies using mammalian cell lines, such as the rat leukemia cell line IPC-81, demonstrate that the half-maximal effective concentration (EC50) decreases dramatically as the alkyl chain is elongated from butyl ([C4mim]) to dodecyl ([C12mim]).[7][8] The anion generally plays a secondary role in the toxicity of imidazolium ILs, although some highly fluorinated anions can contribute to the overall toxic effect.[6][11][12] Due to their aromaticity and demonstrated biological activity, many common imidazolium ILs are not readily biodegradable.[6][13][14]

Morpholinium Ionic Liquids: An Emerging, Safer Alternative?

Morpholinium-based ILs are part of a group of non-aromatic, alicyclic cations that generally exhibit lower toxicity compared to their aromatic counterparts like imidazolium and pyridinium.[4][15] The saturated ring structure of the morpholinium cation reduces its lipophilicity and alters its interaction with biological membranes.

Studies have shown that N-alkyl-N-methylmorpholinium ILs with short alkyl chains have a characteristically low toxicity towards Vibrio fischeri.[16] While toxicity does increase with the length of the alkyl side chain, mirroring the trend seen with imidazolium ILs, the baseline toxicity is often lower.[16][17] This suggests that the morpholinium core itself is less hazardous. Furthermore, some studies indicate that morpholinium ILs possess better biodegradability profiles than many imidazolium-based ILs, which is a crucial factor for environmental safety.[14][16][18] For instance, certain morpholinium derivatives have been found to be inherently biodegradable, a classification rarely achieved by common imidazolium ILs.[14]

Comparative Toxicity Analysis: A Data-Driven Assessment

Direct comparison reveals a general trend of lower toxicity for morpholinium ILs across various test systems. While the "alkyl chain effect" is a universal principle for both cation families, the starting point for morpholinium ILs is often a higher EC50/IC50 value, indicating a lower intrinsic toxicity.

Ionic Liquid CationAlkyl ChainAnionTest Organism/Cell LineEndpointValue (mg/L)Reference
Imidazolium Butyl (C4)[BF4]Daphnia magna (crustacean)LC50 (48h)19.91[11]
Imidazolium Hexyl (C6)[Br]Scenedesmus quadricauda (algae)EC50 (96h)0.28[19]
Imidazolium Octyl (C8)[Br]Scenedesmus quadricauda (algae)EC50 (96h)0.005[19]
Imidazolium Octyl (C8)[Cl]IPC-81 (rat leukemia cells)EC5023[7]
Morpholinium Ethyl (C2)[Br]Vibrio fischeri (bacteria)EC50 (30min)>1000[16]
Morpholinium Hexyl (C6)[Br]Vibrio fischeri (bacteria)EC50 (30min)229[16]
Morpholinium Octyl (C8)[Br]Vibrio fischeri (bacteria)EC50 (30min)24[16]
Morpholinium Decyl (C10)[MCPA]Sinapis alba (plant)EC5060-190[17][20]

Causality Behind the Data: The lower toxicity of morpholinium ILs can be attributed to several structural factors. The absence of an aromatic ring system in the morpholinium cation reduces non-specific interactions with biomolecules and lowers its potential for intercalation with DNA. The saturated, puckered structure is less disruptive to the ordered structure of phospholipid bilayers compared to the planar, aromatic imidazolium ring.[15] This leads to a higher concentration of the morpholinium IL being required to induce membrane damage and subsequent cell lysis.

Mechanisms of Toxicity: A Cellular Perspective

The primary mechanism of cytotoxicity for both imidazolium and morpholinium ILs, particularly those with longer alkyl chains, is the disruption of cell membranes.[8] Their amphiphilic nature—a charged, hydrophilic head group and a lipophilic alkyl tail—allows them to insert into the phospholipid bilayer. This insertion disrupts membrane integrity, increases fluidity, and can lead to the formation of pores, causing leakage of cellular contents and ultimately cell death (necrosis) or programmed cell death (apoptosis).[9]

Beyond membrane damage, some imidazolium ILs have been shown to induce oxidative stress and inhibit key enzymes like acetylcholinesterase, which is critical for nerve function.[9][21][22] The development of Quantitative Structure-Activity Relationship (QSAR) models has been instrumental in predicting the toxicity of new ILs and understanding these mechanisms, correlating molecular descriptors with toxicological endpoints.[10][21][23][24]

Assessing Ionic Liquid Toxicity: Standardized Protocols

To ensure reliable and comparable data, toxicity testing must follow standardized protocols. Below are methodologies for a common in vitro cytotoxicity assay and a widely used ecotoxicity assay.

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure & Incubation cluster_assay Phase 3: Viability Assay (MTT) cluster_analysis Phase 4: Data Analysis A 1. Culture Cells (e.g., A549, HeLa) B 2. Seed Cells (96-well plate) A->B C 3. Prepare IL Stock Solutions & Serial Dilutions B->C D 4. Treat Cells with IL Dilutions (Include Vehicle & Positive Controls) C->D E 5. Incubate (e.g., 24, 48, or 72 hours) D->E F 6. Add MTT Reagent to Wells E->F G 7. Incubate (2-4 hours) (Allows for formazan crystal formation) F->G H 8. Solubilize Formazan (Add DMSO or other solvent) G->H I 9. Read Absorbance (Plate Reader, ~570 nm) H->I J 10. Calculate % Cell Viability I->J K 11. Plot Dose-Response Curve & Determine IC50 Value J->K

Caption: Standard workflow for assessing Ionic Liquid cytotoxicity via MTT assay.

Protocol 1: In Vitro Cytotoxicity using MTT Assay

This protocol assesses the effect of an IL on the metabolic activity of a mammalian cell line, which serves as an indicator of cell viability.

  • Objective: To determine the 50% inhibitory concentration (IC50) of the ionic liquid.

  • Materials:

    • Human cell line (e.g., A549 lung carcinoma, HeLa cervical cancer).[25]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well sterile microplates.

    • Test Ionic Liquid (IL).

    • Vehicle (e.g., sterile water or DMSO, if needed for solubility).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).

    • Solubilizing agent (e.g., DMSO, isopropanol with HCl).

    • Positive control (e.g., Doxorubicin).

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-10,000 cells/well and incubate overnight to allow for attachment.

    • IL Preparation: Prepare a high-concentration stock solution of the IL in the appropriate vehicle. Perform serial dilutions to create a range of test concentrations.

    • Cell Treatment: Remove the old medium from the cells and replace it with a medium containing the various IL concentrations. Include wells for untreated cells (negative control), vehicle-only treated cells, and a positive control. Use at least three replicate wells for each condition.

    • Incubation: Incubate the plate for a defined period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).[25]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the IL concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Ecotoxicity using Vibrio fischeri Bioluminescence Inhibition Assay (Microtox®)

This is a rapid and sensitive assay that measures the acute toxicity of a substance to the marine bacterium Vibrio fischeri by quantifying the reduction in its natural bioluminescence.

  • Objective: To determine the 50% effective concentration (EC50) that causes a 50% reduction in bioluminescence.[6][16]

  • Materials:

    • Freeze-dried Vibrio fischeri reagent.

    • Reconstitution solution and diluent (e.g., 2% NaCl).

    • Test Ionic Liquid (IL).

    • Temperature-controlled luminometer.

    • Cuvettes.

  • Methodology:

    • Reagent Preparation: Reconstitute the freeze-dried bacteria according to the manufacturer's instructions and allow them to stabilize at the test temperature (e.g., 15°C).

    • IL Preparation: Prepare serial dilutions of the IL in the 2% NaCl diluent.

    • Initial Luminescence Reading (I0): In each cuvette, mix a small volume of the bacterial suspension with the diluent. Measure the initial light output (I0) after a brief equilibration period.

    • Exposure: Add the prepared IL dilutions to the respective cuvettes containing the bacterial suspension.

    • Final Luminescence Reading (It): After a fixed exposure time (e.g., 15 or 30 minutes), measure the final light output (It) from each cuvette.

    • Analysis: Calculate the percent inhibition of luminescence for each concentration. Use specialized software or statistical methods to calculate the EC50 value, which is the concentration of the IL that causes a 50% reduction in light output compared to the control.

Conclusion and Future Perspectives

The available evidence strongly indicates that morpholinium-based ionic liquids generally present a more favorable toxicological and environmental profile than their widely used imidazolium-based counterparts.[4] Their non-aromatic, saturated core structure results in lower intrinsic toxicity to microorganisms, aquatic life, and mammalian cell lines. While the "alkyl chain effect" remains a critical design consideration for both families, morpholinium ILs offer a safer foundational block for developing next-generation solvents.

However, the term "safe" is relative. Even less-toxic ILs can pose an environmental risk if released in sufficient quantities. Future research must focus on:

  • Expanding the Database: Systematically testing a wider array of morpholinium ILs with varied alkyl chains and functional groups against a broader range of organisms and cell lines.

  • Chronic Toxicity Studies: Moving beyond acute toxicity to understand the long-term effects of low-level exposure.

  • Biodegradation Pathways: Elucidating the metabolic pathways by which morpholinium ILs are degraded to ensure that their breakdown products are not persistent or toxic.[14]

  • Design for Benignity: Proactively using QSAR models and toxicological data to design new ILs that are not only task-specific but also inherently biodegradable and minimally toxic.[21][24]

By integrating toxicological assessment early in the design phase, the scientific community can truly fulfill the promise of ionic liquids as sustainable and environmentally benign chemical solutions.

References

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A Senior Application Scientist's Guide to Ionic Liquid Electrolytes in Supercapacitors: A Performance-Based Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of next-generation energy storage, supercapacitors have emerged as a critical technology, bridging the gap between traditional capacitors and batteries. Their ability to deliver high power density and exceptional cycle life makes them indispensable in a myriad of applications. At the heart of every supercapacitor lies the electrolyte, a component that dictates its performance, safety, and operational window. While aqueous and organic electrolytes have been the conventional choice, their limitations in terms of narrow potential windows and flammability have catalyzed the exploration of superior alternatives.[1][2][3] Ionic liquids (ILs), with their unique set of properties, have garnered significant attention as promising electrolytes to unlock the full potential of supercapacitors.[4][5][6]

This guide provides a comprehensive comparison of the performance of various ionic liquid electrolytes in supercapacitors, grounded in experimental data and established scientific principles. We will delve into the key performance metrics, explore the nuances of different IL families, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of energy storage and materials science, offering both foundational knowledge and practical insights.

The Intrinsic Advantages of Ionic Liquids: Beyond Conventional Electrolytes

Ionic liquids are salts that are in a liquid state at or near room temperature.[7] Unlike traditional electrolytes that consist of a salt dissolved in a solvent, ILs are composed entirely of ions.[1] This fundamental difference imparts a unique combination of properties that make them highly attractive for supercapacitor applications:

  • Wide Electrochemical Window: ILs can exhibit electrochemical stability windows of up to 4–6 V, significantly larger than those of aqueous (~1.2 V) and organic electrolytes (~2.7 V).[8][9] This wider operational voltage is a direct consequence of their robust chemical structure and is crucial for enhancing the energy density of a supercapacitor, which is proportional to the square of the voltage (E = ½CV²).[5]

  • Enhanced Safety: The negligible volatility and low flammability of ILs mitigate the safety concerns associated with volatile and flammable organic solvents, making them a safer alternative, especially in high-temperature applications.[2][3][5]

  • High Thermal Stability: Ionic liquids can remain stable over a broad range of temperatures, from as low as -50 °C to over 100 °C for some eutectic mixtures, enabling the operation of supercapacitors in extreme environments.[5]

However, the adoption of ILs is not without its challenges. Their primary drawbacks are their relatively high viscosity and lower ionic conductivity at room temperature compared to conventional electrolytes.[8][10] These factors can impede ion transport and, consequently, limit the power density and rate capability of the supercapacitor.[8] Much of the current research is focused on overcoming these limitations through molecular design and the formulation of IL-based electrolyte systems.

Key Performance Metrics for Comparative Analysis

To objectively compare the performance of different ionic liquid electrolytes, a set of key metrics must be evaluated. These parameters provide a holistic view of the electrolyte's suitability for a given supercapacitor application.

Key Performance MetricDescriptionSignificance for Supercapacitors
Electrochemical Stability Window (ESW) The voltage range within which the electrolyte remains stable without undergoing decomposition.Directly impacts the maximum operating voltage of the supercapacitor, thereby significantly influencing its energy density.
Ionic Conductivity (σ) A measure of the electrolyte's ability to conduct ions.Higher ionic conductivity leads to lower internal resistance (ESR) and better power density and rate performance.
Viscosity (η) The measure of a fluid's resistance to flow.Lower viscosity facilitates faster ion transport, which is crucial for high power delivery and rapid charge/discharge cycles.
Specific Capacitance (C) The amount of charge stored per unit mass of the electrode material at a given voltage.A fundamental measure of the supercapacitor's charge storage capacity.
Energy Density The amount of energy stored per unit mass or volume of the device.A critical parameter for applications requiring sustained energy delivery. For IL-based supercapacitors, values can reach up to 28.3 Wh/kg.[8][11]
Power Density The rate at which energy can be delivered per unit mass or volume of the device.A key advantage of supercapacitors, with IL-based systems achieving power densities as high as 32.16 kW/kg.[8]
Cycling Stability The ability of the supercapacitor to retain its capacitance after a large number of charge-discharge cycles.A measure of the device's durability and lifespan. IL-based supercapacitors have demonstrated excellent stability over thousands of cycles.[11]

A Comparative Look at Common Ionic Liquid Families

The performance of an ionic liquid electrolyte is intrinsically linked to the chemical nature of its constituent cation and anion. Different combinations give rise to a vast design space, allowing for the tuning of physicochemical properties. Here, we compare some of the most commonly investigated IL families for supercapacitor applications.

Ionic Liquid FamilyCation StructureAnionKey Characteristics & Performance Insights
Imidazolium-based 1-ethyl-3-methylimidazolium (EMIM⁺)Tetrafluoroborate (BF₄⁻), Bis(trifluoromethylsulfonyl)imide (TFSI⁻)Good ionic conductivity and thermal stability.[5] EMIMBF₄ is a widely studied IL, though TFSI⁻-based ILs often offer a wider electrochemical window and better hydrophobicity.[12]
Pyrrolidinium-based N-methyl-N-propylpyrrolidinium (PMPyrr⁺)Bis(fluorosulfonyl)imide (FSI⁻), TFSI⁻Generally exhibit wider electrochemical windows and better cathodic stability compared to imidazolium ILs. FSI⁻-based ILs tend to have lower viscosity and higher conductivity than their TFSI⁻ counterparts.[13][14]
Piperidinium-based N-methyl-N-propylpiperidinium (PMPip⁺)FSI⁻, TFSI⁻Similar to pyrrolidinium-based ILs, they offer wide potential windows. The choice of anion significantly influences viscosity and conductivity.[13][14]
Ammonium-based Quaternary ammonium cationsTFSI⁻Often have good thermal stability but may exhibit lower ionic conductivity compared to imidazolium or pyrrolidinium ILs.

Table 1: Performance Comparison of Selected Ionic Liquid Electrolytes. This table summarizes experimentally determined performance metrics for various ILs in supercapacitors. The data is compiled from multiple sources to provide a comparative overview.

Ionic Liquid ElectrolyteElectrode MaterialOperating Voltage (V)Energy Density (Wh/kg)Power Density (kW/kg)Capacitance Retention after CyclesReference
EMIMBF₄Activated Carbon3.128.332.16-[8]
Ti₃C₂-CTAB in EMIMBF₄Activated Carbon-28.318.359.8% after 9000 cycles[11]
[(1-m-pyrr)N₁₁₁BH₂]TFSICarbon Nanofoam Paper~3.716.30.0364>90% after 1000 cycles[15]
[(1-a-pyrr)N₁₁₁BH₂]TFSICarbon Nanofoam Paper--13.9-[15]
[Pip₁,₃]TFSIMulti-walled Carbon Nanotubes5.4---[13]
[Pip₁,₃]FSIMulti-walled Carbon Nanotubes5.0---[13]
[Pyr₁,₃]FSIMulti-walled Carbon Nanotubes----[13]

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential. The following section details the key electrochemical techniques used to characterize ionic liquid electrolytes in supercapacitors.

Cyclic Voltammetry (CV)
  • Objective: To determine the electrochemical stability window (ESW) of the electrolyte and to qualitatively assess the capacitive behavior of the supercapacitor.

  • Methodology:

    • Assemble a two-electrode coin cell with the ionic liquid electrolyte and the desired electrode material.

    • Apply a linearly varying potential across the cell and measure the resulting current.

    • The scan is performed over a progressively wider potential range until a significant increase in current is observed at the potential limits, indicating electrolyte decomposition. The ESW is the potential range just before this decomposition occurs.

    • The shape of the CV curve provides insight into the charge storage mechanism. A rectangular shape is characteristic of an ideal electrical double-layer capacitor (EDLC).

  • Causality: The choice of scan rate is critical. A slow scan rate (e.g., 5-20 mV/s) is typically used to determine the ESW to ensure the system is close to equilibrium.[13][14]

Galvanostatic Charge-Discharge (GCD)
  • Objective: To determine the specific capacitance, energy density, power density, and cycling stability of the supercapacitor.

  • Methodology:

    • Charge the two-electrode cell with a constant current to a predetermined maximum voltage.

    • Discharge the cell with the same or a different constant current to a minimum voltage.

    • The specific capacitance (C) is calculated from the discharge curve using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the voltage window.

    • Energy density (E) and power density (P) are calculated using: E = (C × V²) / (2 × 3.6) and P = (E × 3600) / Δt.

    • Cycling stability is evaluated by repeating the charge-discharge process for thousands of cycles and monitoring the capacitance retention.[12][16][17]

  • Causality: The choice of current density affects the measured capacitance. Higher current densities lead to lower effective capacitance due to diffusion limitations of the ions within the electrolyte and the electrode pores.

Electrochemical Impedance Spectroscopy (EIS)
  • Objective: To investigate the internal resistance and ion diffusion kinetics of the supercapacitor.

  • Methodology:

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz) to the two-electrode cell at a specific DC potential.[13][14]

    • Measure the resulting current and phase shift to determine the impedance at each frequency.

    • The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).

  • Interpretation of the Nyquist Plot:

    • The x-intercept at high frequency represents the equivalent series resistance (ESR), which includes the resistance of the electrolyte, electrodes, and contacts.

    • The semicircle in the high-to-medium frequency region is related to the charge transfer resistance at the electrode-electrolyte interface.

    • The straight line at low frequencies is characteristic of capacitive behavior. A more vertical line indicates more ideal capacitive behavior.

Visualizing the Fundamentals

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

G e1 Porous Carbon anion Anion (-) e1->anion Adsorption cation Cation (+) e2 Porous Carbon e2->cation

Caption: Mechanism of charge storage in an EDLC with an ionic liquid electrolyte.

G start Start: Select Ionic Liquid and Electrode Material prep Electrode and Cell Assembly start->prep cv Cyclic Voltammetry (CV) for ESW prep->cv gcd Galvanostatic Charge-Discharge (GCD) for C, E, P cv->gcd eis Electrochemical Impedance Spectroscopy (EIS) for ESR gcd->eis cycling Long-term Cycling Stability Test eis->cycling analysis Data Analysis and Performance Comparison cycling->analysis end End: Performance Evaluation Complete analysis->end

Sources

Bridging the Divide: A Comparative Guide to Validating Experimental Results with Computational Models for 4-butyl-4-methylmorpholin-4-ium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, the integration of computational chemistry with experimental validation has become an indispensable strategy for accelerating discovery and enhancing the robustness of scientific findings.[1][2] This guide provides a comparative overview of how leading computational methods can be used to corroborate and predict the experimental results for a representative ionic liquid, 4-butyl-4-methylmorpholin-4-ium bromide. By presenting side-by-side data, detailed protocols, and clear visual workflows, this document aims to equip researchers with the knowledge to effectively leverage these powerful synergistic approaches. We will explore the synthesis, spectroscopic characterization (FTIR, Raman, NMR), and thermal analysis (TGA, DSC) of the title compound, and demonstrate how Density Functional Theory (DFT) calculations can validate and provide deeper insights into these experimental findings.

Introduction: The "Why" of Computational Validation

Ionic liquids (ILs) are salts with melting points below 100 °C, and their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them highly attractive for diverse applications, including as solvents in catalysis, electrochemistry, and drug delivery.[3] The morpholinium cation is a key building block for ILs, offering high ionic conductivity and wide electrochemical stability windows.[4] The subject of this guide, this compound, is a classic example of a quaternary morpholinium salt.

Designing task-specific ILs requires a precise understanding of their structure-property relationships. While experimental synthesis and characterization are foundational, they can be time-consuming and resource-intensive. Computational modeling, particularly DFT, offers a powerful, predictive tool to screen candidates, understand molecular-level interactions, and interpret complex experimental data.[5][6] However, the predictive power of a computational model is only as good as its validation against real-world experimental data.[7] This guide establishes a comprehensive framework for this validation process, demonstrating how computation and experimentation are not isolated disciplines but two halves of a powerful whole.

Experimental Methodologies: Generating the Ground Truth

The protocols described herein are based on established methods for the synthesis and characterization of morpholinium-based ILs.[8][9]

Synthesis of this compound

The synthesis is a standard quaternization reaction, which involves the alkylation of a tertiary amine.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve N-methylmorpholine (1.0 eq) in a suitable solvent such as acetonitrile or toluene.

  • Alkylation: Add 1-bromobutane (1.05 eq) dropwise to the solution at room temperature with vigorous stirring.

  • Reaction: Heat the mixture under reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, a white solid, will typically precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. For higher purity, recrystallize the product from a solvent mixture like ethanol/ethyl acetate.

  • Drying: Dry the final product under vacuum at 60 °C for at least 24 hours to remove residual solvents and moisture.[10]

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Spectroscopic Analysis
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra are collected to identify the key functional groups and confirm the structure of the morpholinium ring.[9][10]

    • Instrument: PerkinElmer Spectrum 100 with a Universal Attenuated Total Reflectance (UATR) accessory.[11]

    • Procedure: A small amount of the dried sample (~10 mg) is placed on the diamond crystal. The spectrum is recorded in the range of 4000–450 cm⁻¹.

  • Raman Spectroscopy: Raman spectroscopy provides complementary information on vibrational modes, especially for non-polar bonds.[12][13]

    • Instrument: A spectrometer equipped with a liquid-nitrogen cooled detector, using a laser excitation source.

    • Procedure: Spectra are collected from the bulk sample with a resolution of 1 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the covalent structure of the cation.

    • Instrument: Bruker Avance 500 MHz spectrometer.[11]

    • Procedure: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.[11][14]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase behavior of the IL.[15][16]

  • Instrument: TA Instruments TGA Q50 or Mettler Toledo DSC 3 system.[9][16]

  • TGA Protocol:

    • Place 5-10 mg of the sample in an alumina crucible.

    • Heat the sample from 25 °C to 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[17]

    • The onset decomposition temperature (T_onset) is determined from the resulting mass loss curve. It is important to note that T_onset can vary significantly with the heating rate.[18]

  • DSC Protocol:

    • Seal ~5 mg of the sample in an aluminum pan.

    • Perform a heat-cool-heat cycle, for instance from -50 °C to 150 °C at a scan rate of 10 °C/min, to observe melting point (T_m) and glass transition temperature (T_g).[9]

Computational Modeling Protocol: The Theoretical Benchmark

The goal of the computational protocol is to predict the properties measured in the experimental section. Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for systems of this size.[5]

Model Construction and Optimization
  • Structure Building: Construct the 4-butyl-4-methylmorpholin-4-ium cation and the bromide anion as an ion pair in a molecular modeling software (e.g., GaussView).

  • Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to identify low-energy starting geometries.

  • Geometry Optimization: Optimize the geometry of the most stable conformer(s).

    • Rationale for Method Selection: We select the B3LYP functional, known for its robust performance for organic molecules, combined with the cc-pVTZ basis set, which provides a good description of the electron density.[19] Crucially, an empirical dispersion correction, such as D3 , must be included (termed B3LYP-D3) to accurately model the non-covalent interactions inherent in ionic liquids.[19] An alternative high-performance functional is M06-2X with a 6-311+G* basis set.[20][21] All calculations should be performed assuming the gas phase to model an isolated ion pair.

Property Calculations
  • Vibrational Frequencies: Following geometry optimization, perform a frequency calculation at the same level of theory (B3LYP-D3/cc-pVTZ). This confirms the structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies needed to simulate the IR and Raman spectra.[22]

  • NMR Shielding Constants: Use the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory to calculate the isotropic shielding constants for ¹H and ¹³C nuclei. These values are then converted to chemical shifts by referencing them against a calculated standard, such as tetramethylsilane (TMS).

Head-to-Head Comparison: Bridging Experiment and Theory

This section directly compares the outputs from the experimental protocols in Section 2 with the computational predictions from Section 3. The validation lies in the degree of agreement between these two datasets.

Workflow for Experimental and Computational Validation

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synth Synthesis & Purification char Spectroscopic & Thermal Characterization (FTIR, NMR, TGA) synth->char exp_data Experimental Data char->exp_data compare Data Comparison & Validation exp_data->compare Ground Truth model Build Molecular Model (Ion Pair) opt DFT Geometry Optimization (e.g., B3LYP-D3/cc-pVTZ) model->opt calc Property Calculation (Frequencies, NMR Shielding) opt->calc comp_data Calculated Data calc->comp_data comp_data->compare Theoretical Prediction conclusion Refined Understanding & Model Improvement compare->conclusion

Caption: Workflow for validating experimental data with computational models.

Vibrational Spectroscopy

Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of a gas-phase model. Therefore, a scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the calculated values for better comparison.

Vibrational ModeExperimental FTIR (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment
C-H Stretch (Aliphatic)2960-28502955-2845Butyl & Methyl C-H bonds
C-N Stretch1280-1250~1260Cation ring C-N bonds
C-O-C Stretch (Ether)1120-1085~1100Morpholine ring ether bond
C-H Bend1470-14501465-1445CH₂ and CH₃ deformations

Note: Experimental values are representative based on literature for similar morpholinium salts.[9][10]

Causality: The strong correlation between the scaled calculated frequencies and the experimental peaks validates the optimized molecular geometry. Discrepancies can point to specific intermolecular interactions (like hydrogen bonding with the bromide anion) present in the solid state but only partially captured in a single ion-pair gas-phase calculation.

NMR Spectroscopy

Calculated chemical shifts provide a powerful check on the electronic environment of each nucleus.

NucleusExperimental ¹H NMR (δ, ppm)Calculated ¹H NMR (δ, ppm)
N-CH₃~3.13.0-3.2
N-CH₂(Butyl)~3.43.3-3.5
Ring N-CH₂ (axial/equatorial)3.4-3.63.4-3.7
Ring O-CH₂ (axial/equatorial)~3.93.8-4.0
Butyl CH₃~0.90.8-1.0

Note: Experimental values are representative estimates based on similar compounds.[9]

Trustworthiness: A low mean absolute error between the experimental and calculated shifts across all protons confirms that the computational model accurately represents the electron distribution within the cation.

Thermal Stability

Directly simulating a TGA curve is computationally intensive. However, the experimental T_onset can be conceptually correlated with the weakest bonds in the molecule, which can be estimated computationally.

  • Experimental TGA: For morpholinium ILs, decomposition often begins above 200 °C.[23]

  • Computational Insight: The primary decomposition pathway is often a retro-S_N2 reaction where the bromide anion attacks one of the alkyl groups on the nitrogen.[23] DFT can be used to calculate the activation energy for this pathway. A lower calculated activation energy would correlate with a lower experimentally observed T_onset, providing a mechanistic understanding of the thermal degradation.

Discussion: Interpreting Discrepancies and Synergies

Perfect agreement between experiment and computation is rare. Understanding the discrepancies is key to refining both the experimental interpretation and the computational model.

  • Phase Effects: Calculations are typically performed on an isolated ion pair in the gas phase, while experiments are conducted on a bulk material (solid or liquid). Intermolecular forces in the condensed phase can shift spectral peaks and alter thermal behavior.

  • Anharmonicity: Experimental vibrational frequencies are anharmonic, whereas standard DFT frequency calculations are harmonic. This is the primary reason scaling factors are necessary.

  • Model Complexity: A single ion-pair model is a simplification. More advanced models using larger clusters or implicit solvent models (like PCM) can sometimes provide results closer to experimental values but at a higher computational cost.[22]

The synergy is clear: experiments provide the definitive benchmark, while computations offer a molecular-level explanation for the observed properties that is often inaccessible to experiment alone.[24]

Conclusion

This guide demonstrates a robust, self-validating workflow for integrating experimental characterization and computational modeling of this compound. By systematically comparing spectroscopic and thermal data, researchers can gain high confidence in both their experimental results and their theoretical models. This validated approach enables the rapid and accurate prediction of properties for novel ionic liquids, accelerating the design and development of next-generation materials for a wide array of scientific and industrial applications.

Molecular Structure Diagram

G cluster_cation 4-butyl-4-methylmorpholin-4-ium Cation C1 C C2 C C1->C2 O1 O C2->O1 C3 C O1->C3 C4 C C3->C4 N1 N+ C4->N1 N1->C1 C5 CH3 N1->C5 C6 CH2 N1->C6 C7 CH2 C6->C7 C8 CH2 C7->C8 C9 CH3 C8->C9 Br Br-

Caption: Structure of the this compound ion pair.

References

  • Validation of computational results with experimental data | Computational Chemistry Class Notes | Fiveable. Available from: [Link]

  • Predictions of Physicochemical Properties of Ionic Liquids with DFT - MDPI. Available from: [Link]

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  • Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes | The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]

  • Computational Advances in Ionic Liquid Applications for Green Chemistry: A Critical Review of Lignin Processing and Machine Learning Approaches - PubMed Central. Available from: [Link]

  • VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME. Available from: [Link]

  • Ionic liquid structures from large DFT calculations using mindless configurations. Available from: [Link]

  • Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters - NIH. Available from: [Link]

  • Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes - American Chemical Society. Available from: [Link]

  • Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. Available from: [Link]

  • A Systematic Study of DFT Performance for Geometry Optimizations of Ionic Liquid Clusters | Journal of Chemical Theory and Computation - ACS Publications. Available from: [Link]

  • Physicochemical characterization of morpholinium cation based protic ionic liquids used as electrolytes. | Semantic Scholar. Available from: [Link]

  • Integrating Computational & Experimental Data | Computational Chemistry Class Notes. Available from: [Link]

  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls | The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]

  • Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts - RSC Publishing. Available from: [Link]

  • Prediction uncertainty validation for computational chemists | Request PDF - ResearchGate. Available from: [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Available from: [Link]

  • Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts - RSC Publishing. Available from: [Link]

  • Unveiling the Potential of Morpholinium Surface Active Ionic Liquids for Epidermal Growth Factor Receptor Inhibition: Synthesis, Integrating Molecular Docking, Dynamics, and In Vitro Studies | ACS Omega. Available from: [Link]

  • Synthesis, thermal behavior and kinetic study of N-morpholinium dicationic ionic liquids by thermogravimetry | Request PDF - ResearchGate. Available from: [Link]

  • Morpholinium-based ionic liquids. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Vibrational spectroscopic study of ionic liquids - Centre wallon de Recherches agronomiques. Available from: [Link] spectroscopic study of ionic liquids.pdf

  • Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry 2024. Available from: [Link]

  • 1 Supplemental Chemical Synthesis Compounds used in the study are shown above and are highlighted in yellow in the text below. A - -ORCA. Available from: [Link] UoS-13669.pdf

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Available from: [Link]

  • Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium - ajer.org. Available from: [Link]

  • 4-Methylmorpholinium bromide - PMC - NIH. Available from: [Link]

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Sources

A Researcher's Guide to the Analytical Cross-Referencing of 4-butyl-4-methylmorpholin-4-ium bromide

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Analytical Synergy

The structural confirmation of a novel compound should never hinge on a single analytical technique. Each method provides a unique piece of the molecular puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. Mass spectrometry provides the molecular weight and valuable fragmentation patterns that offer further structural clues. By cross-referencing these techniques, we create a self-validating system that significantly enhances the confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-butyl-4-methylmorpholin-4-ium bromide, we will predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The morpholinium ring typically adopts a chair conformation, which can lead to complex splitting patterns for the ring protons.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
N-CH~3.1 - 3.3s3HSinglet due to no adjacent protons. Deshielded by the positive charge on the nitrogen.
N-CH ₂- (butyl)~3.4 - 3.6t2HTriplet due to coupling with the adjacent CH₂ group. Deshielded by the nitrogen.
Morpholinium ring protons (O-CH ₂)~3.8 - 4.1m4HComplex multiplet. Protons are deshielded by the adjacent oxygen atom.
Morpholinium ring protons (N-CH ₂)~3.5 - 3.8m4HComplex multiplet. Protons are deshielded by the adjacent quaternary nitrogen.
-CH₂-CH ₂-CH₃ (butyl)~1.6 - 1.8m2HMultiplet resulting from coupling to two adjacent CH₂ groups.
-CH₂-CH₂-CH ₃ (butyl)~1.3 - 1.5m2HMultiplet (sextet) due to coupling with the adjacent CH₂ and CH₃ groups.
-CH ₃ (butyl)~0.9 - 1.0t3HTriplet due to coupling with the adjacent CH₂ group.

Causality behind Experimental Choices: The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals.[1] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Rationale
N-C H₃~48 - 52Shielded relative to the N-CH₂ carbons, but deshielded by the nitrogen.
N-C H₂- (butyl)~65 - 70Deshielded by the positively charged nitrogen.
Morpholinium ring carbons (O-C H₂)~63 - 67Deshielded due to the electronegative oxygen atom.
Morpholinium ring carbons (N-C H₂)~60 - 64Deshielded by the quaternary nitrogen.
-CH₂-C H₂-CH₃ (butyl)~25 - 29Typical aliphatic carbon chemical shift.
-CH₂-C H₂-CH₃ (butyl)~19 - 23Typical aliphatic carbon chemical shift.
-C H₃ (butyl)~13 - 15The most shielded carbon of the butyl chain.

Comparative Analysis: The predicted chemical shifts are based on data for N-substituted morpholines and other quaternary ammonium salts. For instance, in N-substituted morpholines, the carbons adjacent to the nitrogen (C-3 and C-5) typically resonate in the range of δ 45-50 ppm, while those adjacent to the oxygen (C-2 and C-6) are found further downfield.[1] The quaternization of the nitrogen will further deshield the adjacent carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds present in a molecule. For an ionic liquid like this compound, the spectrum will be dominated by the vibrations of the organic cation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2850StrongC-H stretching vibrations of the butyl and methyl groups, and the morpholinium ring.
1470 - 1450MediumC-H bending vibrations (scissoring) of the CH₂ and CH₃ groups.
1150 - 1050StrongC-O-C asymmetric stretching of the morpholine ether group. This is often a prominent and characteristic band.
1000 - 900Medium-StrongC-N stretching vibrations.

Comparative Analysis: The IR spectra of ionic liquids often show broad absorption bands.[2] The spectrum of this compound is expected to be similar to that of other morpholinium-based ionic liquids, with the characteristic C-O-C stretch being a key diagnostic feature. The C-H stretching and bending vibrations are common to most organic molecules.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the intact molecule and its fragments. For a quaternary ammonium salt, electrospray ionization (ESI) is the method of choice as it is a soft ionization technique suitable for pre-charged species.[4]

Predicted Mass Spectrum

The positive ion ESI mass spectrum of this compound will not show a molecular ion (M⁺) in the traditional sense, as the compound is already a salt. Instead, the spectrum will be dominated by the cation, [C₉H₂₀NO]⁺.

  • Expected Cation Peak (M⁺): m/z = 158.15

The molecular weight of the cation (4-butyl-4-methylmorpholin-4-ium) is approximately 158.28 g/mol . The high-resolution mass spectrum should show this peak with high accuracy.

Fragmentation Pathways

While ESI is a soft ionization technique, some fragmentation can occur. For quaternary ammonium salts, fragmentation often involves the loss of alkyl groups from the nitrogen atom.

  • Loss of a butyl group: [M - C₄H₉]⁺ = m/z 101.10 (corresponding to the N-methylmorpholinium cation)

  • Loss of a methyl group: [M - CH₃]⁺ = m/z 143.13 (corresponding to the N-butylmorpholinium cation)

Comparative Analysis: The fragmentation patterns of quaternary ammonium compounds are well-documented.[5] The relative abundance of the fragment ions will depend on the instrument parameters. The observation of the intact cation is the most crucial piece of information for confirming the molecular weight.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.[1]

IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process.

G cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Cross-Referencing Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Purified Sample IR IR Spectroscopy Synthesis->IR Purified Sample MS Mass Spectrometry (ESI-MS) Synthesis->MS Purified Sample CrossReference Cross-Referencing of NMR, IR, and MS Data NMR->CrossReference Spectral Data IR->CrossReference Spectral Data MS->CrossReference Spectral Data Structure Unambiguous Structure Elucidation CrossReference->Structure Validation

Caption: Workflow for the synthesis and structural elucidation of this compound.

G Compound This compound NMR NMR (¹H & ¹³C) Compound->NMR Provides C-H framework IR IR Compound->IR Identifies functional groups MS MS Compound->MS Determines molecular weight Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Logical relationship of cross-referencing analytical techniques for structural confirmation.

Conclusion

The structural confirmation of this compound necessitates a synergistic approach, integrating NMR, IR, and MS data. This guide provides a predictive framework for the expected analytical data, grounded in established spectroscopic principles and comparisons with analogous compounds. By following the detailed protocols and cross-referencing their experimental results with the predictions outlined herein, researchers can confidently and accurately characterize their synthesized material. This rigorous analytical workflow upholds the principles of scientific integrity and is essential for advancing research and development in any chemical science discipline.

References

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available from: [Link]

  • ResearchGate. FTIR spectra of synthesized ionic liquids. Available from: [Link]

  • Wang, Z., et al. (2022). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Toxics, 10(10), 593. Available from: [Link]

  • Fumino, K., et al. (2017). Infrared Spectroscopy of Ionic Liquids Consisting of Imidazolium Cations with Different Alkyl Chain Lengths and Various Halogen or Molecular Anions with and without a Small Amount of Water. The Journal of Physical Chemistry B, 121(13), 2896-2908. Available from: [Link]

  • ResearchGate. FTIR spectra of Phosphonium based ionic liquids. Available from: [Link]

  • University of Southampton. Interpretation of spectra - Atmospheric Pressure Ionisation (API). Available from: [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. (2008). Available from: [Link]

  • Morandini, L., et al. (2021). Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. ChemistryOpen, 10(1), 23-27. Available from: [Link]

  • Bian, G. (2009). Bis(4-methylmorpholin-4-ium) tetrabromidozincate(II). Acta Crystallographica Section E: Structure Reports Online, 65(11), m1375. Available from: [Link]

  • PubChem. N-Ethyl-N-methylmorpholinium bromide. Available from: [Link]

  • Rousselin, Y. & Clavel, C. (2024). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 6-9. Available from: [Link]

  • Kubiś, D., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Pathogens, 9(6), 459. Available from: [Link]

  • Balachandran, V. & Murugan, M. (2013). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO Studies of 4-Methylmorpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 444-454. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Catalytic Efficiency of 4-Butyl-4-methylmorpholin-4-ium Bromide in CO2 Fixation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and drug development professionals at the forefront of sustainable chemistry, the efficient fixation of carbon dioxide into value-added chemicals is a paramount objective. Cyclic carbonates, synthesized from the coupling of CO2 and epoxides, represent a significant class of such chemicals due to their extensive applications as green solvents, electrolytes in lithium-ion batteries, and precursors for polymers.[1] The choice of catalyst is critical to the economic and environmental viability of this process. This guide provides an in-depth technical comparison of 4-butyl-4-methylmorpholin-4-ium bromide, a promising morpholinium-based ionic liquid, against other established catalysts. We will delve into the mechanistic rationale for its use, present a framework for objective performance evaluation, and provide detailed experimental protocols for reproducible benchmarking.

The Rise of Quaternary Ammonium Salts in Catalyzing CO2 Cycloaddition

The cycloaddition of CO2 to epoxides is a 100% atom-economical reaction, making it an attractive green chemical process.[1] Quaternary ammonium salts, particularly halides, have emerged as highly effective catalysts for this transformation.[2] Their role is multifaceted, involving a nucleophilic attack by the halide anion on the epoxide ring, followed by the insertion of CO2. The structure of the cation, in this case, the 4-butyl-4-methylmorpholin-4-ium moiety, plays a crucial role in the overall catalytic activity, influencing factors such as solubility, stability, and interaction with the reactants.[3][4]

Morpholinium-based ionic liquids, a subset of quaternary ammonium salts, offer several advantages, including high thermal stability and design flexibility, allowing for the tuning of their physical and chemical properties.[3][4][5] this compound is a representative member of this class, and understanding its catalytic efficiency in comparison to other alternatives is essential for process optimization and catalyst selection.

Comparative Analysis of Catalytic Performance

To objectively benchmark the catalytic efficiency of this compound, a comparative analysis against commonly employed catalysts is necessary. The primary alternatives include other quaternary ammonium salts like tetrabutylammonium bromide (TBAB), which is a widely studied catalyst, and imidazolium-based ionic liquids.[2][6]

Catalyst ClassRepresentative CatalystTypical Reaction ConditionsReported YieldsKey AdvantagesKey Disadvantages
Morpholinium Salts This compound Moderate temperature and pressureHighHigh thermal stability, tunable properties.[3][4]Potentially higher cost compared to simple ammonium salts.
Alkylammonium Salts Tetrabutylammonium bromide (TBAB)Moderate to high temperature and pressureHighLow cost, readily available, well-documented performance.[6]Can require co-catalysts for optimal performance.[1]
Imidazolium Salts 1-Butyl-3-methylimidazolium bromide ([BMIM]Br)Moderate temperature and pressureHighHigh catalytic activity, well-studied.[2]Potential for higher toxicity compared to some non-aromatic ILs.[7]
Supported Catalysts Silica-supported quaternary ammonium saltsVariable, can operate under milder conditionsHighEase of separation, recyclability.[1][8]Preparation can be complex, potential for leaching.

Experimental Protocol for Benchmarking Catalytic Efficiency

To ensure a fair and accurate comparison, a standardized experimental protocol is crucial. This protocol outlines the synthesis of propylene carbonate from propylene oxide and CO2, a common model reaction for benchmarking catalyst performance.

Objective: To determine and compare the catalytic efficiency of this compound against a reference catalyst (e.g., TBAB) for the cycloaddition of CO2 to propylene oxide.

Materials:

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Propylene oxide (PO)

  • High-purity carbon dioxide (CO2)

  • Anhydrous toluene (solvent)

  • Gas chromatograph (GC) with a suitable column (e.g., HP-5) and a flame ionization detector (FID)

  • High-pressure stainless-steel autoclave with a magnetic stirrer and temperature controller

Procedure:

  • Catalyst Preparation: Prepare stock solutions of this compound and TBAB in anhydrous toluene at a known concentration (e.g., 0.1 M).

  • Reactor Setup:

    • Thoroughly clean and dry the high-pressure autoclave.

    • Add a magnetic stir bar to the autoclave.

    • Introduce a specific volume of the catalyst solution into the reactor.

  • Reactant Addition:

    • Add a precise amount of propylene oxide to the autoclave. The catalyst loading should be a specific molar percentage relative to the propylene oxide (e.g., 1 mol%).

  • Reaction Execution:

    • Seal the autoclave and purge it with low-pressure CO2 three times to remove air.

    • Pressurize the autoclave with CO2 to the desired reaction pressure (e.g., 1 MPa).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 100 °C).

    • Maintain the reaction at a constant temperature and pressure for a set duration (e.g., 4 hours).

  • Sampling and Analysis:

    • After the reaction time has elapsed, cool the reactor to room temperature.

    • Carefully vent the excess CO2.

    • Withdraw a sample of the reaction mixture.

    • Analyze the sample by gas chromatography (GC) to determine the conversion of propylene oxide and the selectivity for propylene carbonate.

  • Data Evaluation:

    • Calculate the conversion of propylene oxide using the following formula: Conversion (%) = [ (Initial moles of PO - Final moles of PO) / Initial moles of PO ] * 100

    • Calculate the selectivity for propylene carbonate using the following formula: Selectivity (%) = [ Moles of propylene carbonate formed / (Initial moles of PO - Final moles of PO) ] * 100

    • Calculate the yield of propylene carbonate: Yield (%) = (Conversion % * Selectivity %) / 100

  • Repeatability: Conduct each experiment at least three times to ensure the reproducibility of the results.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and experimental design, the following diagrams are provided.

Catalytic_Cycle cluster_0 Catalytic Cycle Epoxide Epoxide Intermediate1 Ring-Opened Intermediate Epoxide->Intermediate1 Nucleophilic Attack by Br- Catalyst This compound (Cat-Br) Catalyst->Intermediate1 Intermediate2 Carbonate Intermediate Intermediate1->Intermediate2 CO2 Insertion CO2 CO2 CO2->Intermediate2 Product Cyclic Carbonate Intermediate2->Product Intramolecular Cyclization Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the cycloaddition of CO2 to an epoxide catalyzed by this compound.

Benchmarking_Workflow cluster_1 Experimental Benchmarking Workflow A Catalyst & Reactant Preparation B Autoclave Reactor Setup A->B C Reaction Execution (Controlled T & P) B->C D Sample Collection C->D E Gas Chromatography (GC) Analysis D->E F Data Calculation (Conversion, Selectivity, Yield) E->F G Comparative Analysis F->G

Caption: Standardized workflow for benchmarking the catalytic efficiency of different catalysts.

Conclusion and Future Outlook

This compound stands as a promising catalyst for the synthesis of cyclic carbonates from CO2 and epoxides, offering the advantages of high thermal stability and tunability inherent to morpholinium-based ionic liquids. This guide provides a comprehensive framework for its objective evaluation against other established catalytic systems. By adhering to the detailed experimental protocol, researchers can generate reliable and comparable data, paving the way for the rational design and selection of catalysts for efficient CO2 fixation. Future research should focus on catalyst recyclability and the development of heterogeneous systems based on morpholinium salts to further enhance the sustainability of this important industrial process.[8]

References

  • Covalent Immobilization of Quaternary Ammonium Salts on Covalent Organic Framework: Sustainable Intensification Strategy for the Synthesis of Cyclic Carbonates from CO2. ACS Publications. Available at: [Link]

  • Direct synthesis of cyclic carbonates from olefins and CO 2 catalyzed by a MoO 2 (acac) 2 -quaternary ammonium salt system. Green Chemistry (RSC Publishing). Available at: [Link]

  • Formation of Cyclic Carbonates from Carbon Dioxide and Epoxides Coupling Reactions Efficiently Catalyzed by Robust, Recyclable O. American Chemical Society. Available at: [Link]

  • Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. RSC Publishing. Available at: [Link]

  • Synthesis of cyclic carbonates from epoxides and carbon dioxide over silica-supported quaternary ammonium salts under supercritical conditions. ResearchGate. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • 4-Ethyl-4-methylmorpholinium bromide. Chem-Impex. Available at: [Link]

  • Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. RSC Publishing. Available at: [Link]

  • Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. Lidsen. Available at: [Link]

  • Cycloaddition of CO2 to epoxides by highly nucleophilic 4-aminopyridines: establishing a relationship between carbon basicity and catalytic performance by experimental and DFT investigations. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Morpholinium-based ionic liquids. ResearchGate. Available at: [Link]

  • CO2 fixation: cycloaddition of CO2 to epoxides using practical metal-free recyclable catalysts. Chemical Communications (RSC Publishing). Available at: [Link]

  • Enhancing the Catalytic Performance of Group I, II Metal Halides in the Cycloaddition of CO2 to Epoxides under Atmospheric Conditions by Cooperation with Homogeneous and Heterogeneous Highly Nucleophilic Aminopyridines: Experimental and Theoretical Study. The Journal of Organic Chemistry. Available at: [Link]

  • REALISTIC CATALYSTS FOR THE CYCLOADDITION OF CO2 TO EPOXIDES UNDER AMBIENT CONDITIONS TO GENERATE CYCLIC ORGANIC CARBONATES: THE CASE OF COORDINATION COMPOUNDS AND NATURALLY AVAILABLE HYDROGEN BOND DONORS. ResearchGate. Available at: [Link]

  • Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. MDPI. Available at: [Link]

  • 4-Allylmorpholin-4-ium bromide. Acta Crystallographica Section E. Available at: [Link]

  • CoCo-PBA/tetrabutylammonium bromide as highly efficient catalyst for CO2 and epoxides coupling reaction under mild conditions. ResearchGate. Available at: [Link]

  • Lanthanide Tetrabromoterephthalates: Promotion of Cycloaddition Reactions of Carbon Dioxide without Preactivation, Solvent, and Co-Catalyst at Ambient Pressure through Structural Design. ResearchGate. Available at: [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Butyl-4-methylmorpholin-4-ium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Butyl-4-methylmorpholin-4-ium bromide. As a quaternary ammonium salt, this compound possesses properties that necessitate a rigorous and informed disposal protocol. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and integrity. Our commitment is to foster a culture of safety that extends from the benchtop to final waste management.

Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol

Understanding the hazard profile of this compound is fundamental to appreciating the necessity of a controlled disposal process. While specific data for this exact compound is limited, a thorough assessment of its chemical class—quaternary ammonium salts and ionic liquids—and close structural analogs like 4-Ethyl-4-methylmorpholinium Bromide and Tetrabutylammonium bromide, allows for a robust risk evaluation.

The primary concerns dictating the disposal pathway are its potential human health effects and significant environmental toxicity. Disposal via standard laboratory drains or as common refuse is strictly prohibited due to the risk of aquatic contamination and potential long-term ecological damage.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard CategoryGHS Hazard Statement (Code) & Precautionary StatementRationale & Implications for Disposal
Germ Cell Mutagenicity Suspected of causing genetic defects (H341).[1] P201: Obtain special instructions before use.[1]This is a high-priority hazard that underscores the non-benign nature of the waste. It strictly prohibits uncontrolled release, including sewer disposal, to prevent introduction into the wider environment.
Reproductive Toxicity Suspected of damaging fertility or the unborn child (H361). P202: Do not handle until all safety precautions have been read and understood.Reinforces the need for meticulous containment and professional disposal to protect human health and the environment.
Acute Oral Toxicity Harmful if swallowed (H302). P270: Do not eat, drink or smoke when using this product.Requires careful handling with appropriate Personal Protective Equipment (PPE) during all stages, including disposal, to prevent accidental ingestion.
Skin & Eye Irritation Causes skin and eye irritation (H315 + H320). P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]Mandates the use of gloves and safety glasses during handling, transfer, and all disposal-related activities to prevent chemical burns and irritation.
Environmental Hazard Harmful to aquatic life with long lasting effects (H412). P273: Avoid release to the environment.CRITICAL DISPOSAL DRIVER: This explicitly forbids discharging the material into sanitary sewers. The compound's persistence and aquatic toxicity demand that it be collected and managed as regulated chemical waste.

Pre-Disposal Operations: Segregation and Containment

Proper disposal begins at the point of waste generation. The integrity of the disposal process relies on systematic segregation and secure containment from the very first step.

Waste Segregation

The principle of waste segregation is to prevent unintended and potentially hazardous chemical reactions.

  • Identify: All waste streams containing this compound must be identified. This includes pure, unused compound, contaminated solutions, and solid materials (e.g., contaminated gloves, weigh boats, or absorbent pads).

  • Isolate: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents.[2][3] Mixing incompatible wastes is a significant safety risk and violates standard laboratory practice.[4]

Waste Containerization

Selecting and maintaining the correct waste container is crucial for safety and compliance.

  • Container Choice: Use a sturdy, chemically resistant container with a secure, leak-proof screw-top cap. High-Density Polyethylene (HDPE) carboys are an excellent choice. The original product container may be used if it is in good condition.

  • Container Integrity: Ensure the container is clean, dry, and free from damage before adding waste. Keep containers closed except when actively adding waste to prevent the release of vapors and potential spills.[4]

Standard Operating Protocol: Waste Disposal Workflow

This protocol outlines the self-validating, step-by-step methodology for managing this compound waste from generation to final pickup. Adherence to this workflow ensures regulatory compliance and laboratory safety.

Step 1: Waste Collection
  • Aqueous/Solvent Waste: Carefully pour all solutions containing the compound into the designated hazardous waste container using a funnel.

  • Solid Waste: Place all contaminated solid materials (gloves, wipes, etc.) into a separate, clearly labeled, sealable plastic bag or a dedicated solid waste container.[5] Do not mix solid and liquid waste in the same primary container unless directed by your institution's EHS office.

Step 2: Labeling
  • Immediately upon adding the first quantity of waste, label the container. Incomplete or missing labels are a primary cause of regulatory non-compliance.

  • The label must include, at a minimum:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ".

    • A clear listing of all constituents, including solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Health Hazard, Exclamation Mark, Environment).

    • The accumulation start date.

Step 3: Secure Storage
  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Utilize secondary containment (such as a chemical-resistant tray or bin) for all liquid waste containers to mitigate the impact of potential leaks or spills.[4]

  • The storage area should be away from incompatible materials, heat sources, and high-traffic areas.[6]

Step 4: Arranging Disposal
  • Do not allow hazardous waste to accumulate in the lab for extended periods.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the EHS office or contractor with a complete and accurate description of the waste as detailed on your label.

Step 5: Decontamination
  • Thoroughly decontaminate any reusable lab equipment that has come into contact with the compound.

  • Dispose of any contaminated cleaning materials (e.g., wipes, disposable gloves) as solid hazardous waste, as described in Step 1.

G cluster_lab In-Lab Operations cluster_disposal External Disposal Process gen Waste Generation (Solutions & Solids) seg Segregate Waste (Isolate from Incompatibles) gen->seg Step 1 cont Containerize Waste (Leak-proof, HDPE) seg->cont Step 2 label_node Label Container ('Hazardous Waste', Contents) cont->label_node Step 3 store Secure Storage (Secondary Containment) label_node->store Step 4 contact Contact EHS / Contractor (Schedule Pickup) store->contact Step 5 pickup Scheduled Pickup by Licensed Professional contact->pickup Step 6 caption Disposal Workflow for this compound

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Contamination

In the event of an accidental release, prompt and correct action is critical to mitigating exposure and environmental contamination.

  • Evacuate & Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's EHS or emergency response team.

  • Control Access: Restrict access to the spill area.

  • PPE: Before attempting cleanup of a small, manageable spill, don appropriate PPE: chemical splash goggles, a lab coat, and nitrile gloves.

  • Containment & Cleanup: Contain the spill using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[7][8] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collection: Carefully sweep or scoop the saturated absorbent material into a designated hazardous waste container.[6] Use non-sparking tools if the compound is dissolved in a flammable solvent.[6]

  • Final Disposal: Label the spill cleanup waste as hazardous waste and manage it according to the protocol in Section 3.

Regulatory Compliance

Disposal of chemical waste is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] As the generator of the waste, you are legally responsible for its management from "cradle to grave." This guide is aligned with the principles of RCRA, but it is imperative to consult your institution's specific EHS guidelines and local regulations to ensure complete and accurate compliance.[2][7]

References

  • TCI Chemicals. (2025, October 16). Safety Data Sheet: 4-Ethyl-4-methylmorpholinium Bromide.
  • West Liberty University. Material Safety Data Sheet: N-Butyl bromide.
  • CISA. Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet.
  • Medline Industries. (n.d.). Safety Data Sheet: Quaternary Disinfectant Cleaner.
  • Regulations.gov. (n.d.). Safety Data Sheet: Quaternary ammonium chloride compound.
  • Thermo Fisher Scientific. (2014, September 30). Safety Data Sheet: 1-Bromobutane.
  • CloroxPro. (2015, April 7). Safety Data Sheet: Quaternary ammonium compounds.
  • CymitQuimica. (n.d.). Safety Data Sheet: 4-Ethyl-4-methylmorpholin-4-ium bromide.
  • Actylis Lab Solutions. (2010, June 10). Material Safety Data Sheet: Tetrabutylammonium bromide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from EPA.gov. [Link]

  • Temple University. (n.d.). Ethidium Bromide Disposal. Retrieved from Temple University Campus Operations. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.